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  • Product: (1H-Imidazo[4,5-b]pyridin-7-yl)methanol
  • CAS: 912451-71-9

Core Science & Biosynthesis

Foundational

structure elucidation of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

An In-Depth Technical Guide to the Structure Elucidation of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol Abstract The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to purines makes it a compelling target for drug discovery programs, with derivatives showing potential as antiviral, anticancer, and anti-inflammatory agents.[3] Unambiguous structure determination is a cornerstone of chemical research and development, ensuring the identity and purity of novel chemical entities. This guide provides a comprehensive, multi-technique spectroscopic approach to the , a key intermediate and building block. We will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, providing a robust, self-validating framework for researchers, scientists, and drug development professionals.

Foundational Analysis: Molecular Identity

Before delving into complex spectroscopic analysis, the fundamental identity of the molecule must be established. This begins with its molecular formula and exact mass, which serve as the primary reference points for all subsequent data.

  • Molecular Formula: C₇H₇N₃O

  • Molecular Weight: 149.15 g/mol [4]

The structure, with a systematic numbering convention for spectroscopic assignment, is presented below. This numbering is critical for correlating NMR signals to specific atoms within the molecule.

Figure 1: Structure of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol with atom numbering.

The Elucidation Workflow: An Integrated Spectroscopic Strategy

A robust structure elucidation relies not on a single technique, but on the convergence of data from multiple orthogonal methods.[5] Each technique provides a unique piece of the structural puzzle, and their combination provides a high degree of confidence in the final assignment.

Figure 2: Workflow for the .

Spectroscopic Deep Dive

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular formula. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion [M+H]⁺.

  • Expected [M+H]⁺: m/z 150.0713

  • Calculated for C₇H₈N₃O⁺: 150.0718

The observation of an ion with this precise mass-to-charge ratio provides strong evidence for the C₇H₇N₃O formula. Tandem MS (MS/MS) experiments can further support the structure by revealing characteristic fragmentation patterns, such as the loss of a water molecule (-18 Da) or the hydroxymethyl radical (-31 Da), which are indicative of the methanol substituent.[6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of bonds within the molecule, providing a rapid method for identifying key functional groups.[7][8] For the target compound, the spectrum is expected to be characterized by several distinct absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400–3200 (broad)O-H Stretch, N-H StretchAlcohol, Imidazole NH
3150–3000Aromatic C-H StretchImidazopyridine Ring
2950–2850Aliphatic C-H Stretch-CH₂- (Methylene)
1640–1580C=N StretchImidazole Ring
1550–1450C=C StretchAromatic Ring System
1250–1000C-O StretchPrimary Alcohol
Table 1: Predicted key IR absorption bands for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

The presence of a broad band above 3200 cm⁻¹ is a strong indicator of the alcohol (O-H) and imidazole (N-H) groups. The combination of aromatic and aliphatic C-H stretches, along with characteristic C=C, C=N, and C-O stretches, is fully consistent with the proposed structure.[9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The fused aromatic system of imidazo[4,5-b]pyridine is expected to exhibit strong absorption bands in the UV region, corresponding to π→π* transitions.[11][12] While not typically used for detailed structure determination on its own, the UV-Vis spectrum is a valuable fingerprint for the core heterocyclic system and can be used for quantification and purity assessment.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.[14] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.

3.4.1. ¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling relationships.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~13.0 (very broad)s (broad)1HN1-HExchangeable imidazole proton, often very broad and downfield.[15]
~8.45d1HH5Pyridine proton ortho to ring nitrogen, deshielded.
~8.20s1HH2Imidazole proton, typically a singlet in the aromatic region.
~7.90d1HH6Pyridine proton coupled to H5.
~5.50 (broad)s (broad)1HO9-HExchangeable alcohol proton, position and shape are solvent/concentration dependent.
~4.80s2HH8 (-CH₂-)Methylene protons adjacent to an aromatic ring, appear as a singlet.
Table 2: Predicted ¹H NMR data (in DMSO-d₆). d = doublet, s = singlet.

3.4.2. ¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is used to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

Predicted δ (ppm)DEPT-135AssignmentRationale
~153.0PositiveC2Imidazole CH carbon.
~149.0NullC7aQuaternary carbon at the fusion of the two rings.
~144.0PositiveC5Pyridine CH carbon.
~141.0NullC7Quaternary carbon bearing the methanol group.
~133.0NullC3aQuaternary carbon at the fusion of the two rings.
~118.0PositiveC6Pyridine CH carbon.
~58.0NegativeC8 (-CH₂-)Methylene carbon of the primary alcohol.
Table 3: Predicted ¹³C NMR and DEPT-135 data (in DMSO-d₆).

3.4.3. 2D NMR: Connecting the Pieces

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlation is between the pyridine protons H5 and H6 , confirming their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps each proton directly to the carbon it is attached to. This allows for the definitive assignment of protonated carbons:

    • H2 correlates to C2

    • H5 correlates to C5

    • H6 correlates to C6

    • H8 protons correlate to C8

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall framework. It reveals correlations between protons and carbons over 2-3 bonds, allowing us to connect the different fragments of the molecule.

Figure 3: Key expected HMBC correlations for structural confirmation.

The correlation from the methylene protons (H8 ) to carbons C6 , C7 , and C7a is the definitive piece of evidence. It unambiguously places the methanol group at the C7 position and connects it to the pyridine ring, completing the structural puzzle.

Experimental Protocols

4.1. Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Parameters: Set capillary voltage to ~3-4 kV, nozzle voltage to 0 V, and drying gas temperature to ~200-300 °C.[1]

  • Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For MS/MS, select the [M+H]⁺ ion (m/z ~150.1) for collision-induced dissociation (CID).

4.2. Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Processing: Perform a background scan first and subtract it from the sample scan.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it allows for the observation of exchangeable protons (NH and OH).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time (several hundred to thousands of scans) is typically required due to the low natural abundance of ¹³C.

  • DEPT-135: Use a standard DEPT-135 pulse program to acquire data, which will aid in carbon type assignment.

  • 2D Experiments (COSY, HSQC, HMBC): Utilize standard pulse programs for each experiment, optimizing spectral widths and acquisition times to achieve adequate resolution.

Conclusion

The structure of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is definitively confirmed through the logical integration of multiple spectroscopic techniques. High-resolution mass spectrometry validates the molecular formula. IR spectroscopy identifies the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The HMBC experiment, in particular, is instrumental in connecting the hydroxymethyl substituent to the correct position on the heterocyclic core. This systematic, evidence-based workflow represents a gold standard in analytical chemistry, ensuring the scientific integrity required for advanced research and development.

References

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  • UV absorption and PL spectra of synthesized imidazopyridine-linked coumarins. ResearchGate. ([Link])

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Exploratory

An In-Depth Technical Guide to (1H-Imidazo[4,5-b]pyridin-7-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold The imidazo[4,5-b]pyridine core, a structural analogue of purine, is a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core, a structural analogue of purine, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its versatile structure allows for substitutions at various positions, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, valuable derivative, (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, a key building block in the synthesis of advanced therapeutic agents.

Chemical Identity:

PropertyValue
Chemical Name (1H-Imidazo[4,5-b]pyridin-7-yl)methanol
CAS Number 912451-71-9[4]
Molecular Formula C₇H₇N₃O[4]
Molecular Weight 149.15 g/mol [4]

Synthesis and Mechanism: A Strategic Approach

The synthesis of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol typically involves a multi-step process, often commencing with readily available pyridine precursors. A common and effective strategy revolves around the construction of the fused imidazole ring onto a functionalized pyridine core.

General Synthetic Pathway

A prevalent synthetic route starts with a substituted 2-chloropyridine, which undergoes a series of transformations to yield the desired product. The general workflow can be visualized as follows:

Synthetic Pathway Start Substituted Pyridine (e.g., 2-chloro-3-nitropyridine) Intermediate1 Amination / Substitution Start->Intermediate1 Nucleophilic Aromatic Substitution (SNAr) Intermediate2 Nitro Group Reduction Intermediate1->Intermediate2 Reduction (e.g., Fe/AcOH) Intermediate3 Cyclization Intermediate2->Intermediate3 Reaction with Formic Acid or equivalent Intermediate4 Functional Group Interconversion Intermediate3->Intermediate4 Esterification/Reduction Product (1H-Imidazo[4,5-b]pyridin-7-yl)methanol Intermediate4->Product Hydrolysis/Reduction

Figure 1: General synthetic workflow for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

The causality behind this experimental design lies in the strategic introduction and manipulation of functional groups. The nitro group serves as a precursor to the amine, which is essential for the imidazole ring formation. The chloro substituent provides a reactive site for introducing the necessary side chain, which is later converted to the methanol group.

Exemplary Experimental Protocol

Step 1: Synthesis of a 7-substituted Imidazo[4,5-b]pyridine Precursor

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-diaminopyridine in a suitable solvent such as ethanol.

  • Reagent Addition: Add a slight excess of a suitable carboxylic acid derivative (e.g., an ester of a protected hydroxymethyl-substituted carboxylic acid).

  • Cyclization: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the 7-substituted imidazo[4,5-b]pyridine precursor.

Step 2: Conversion to (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

  • Deprotection/Reduction: Dissolve the precursor from Step 1 in an appropriate solvent (e.g., tetrahydrofuran or methanol).

  • Reagent Addition: Add a suitable reducing agent (e.g., lithium aluminum hydride for ester reduction or a deprotection agent if a protecting group strategy was used).

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heating, monitoring its progress by TLC.

  • Quenching and Extraction: Carefully quench the reaction with water and a suitable base (e.g., sodium hydroxide solution). Extract the product with an organic solvent like ethyl acetate.

  • Final Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by recrystallization or column chromatography.

Characterization and Analytical Profile

The structural elucidation and purity assessment of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a distinct signal for the methylene protons of the methanol group and the hydroxyl proton. The chemical shifts and coupling constants would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, confirming the presence of the fused heterocyclic core and the methanol substituent.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Chromatography:

High-performance liquid chromatography (HPLC) is employed to determine the purity of the synthesized compound.

Applications in Drug Discovery and Development

(1H-Imidazo[4,5-b]pyridin-7-yl)methanol serves as a pivotal intermediate in the synthesis of more complex molecules with therapeutic potential, particularly in the realm of kinase inhibitors.[6]

Role as a Kinase Inhibitor Intermediate

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. The imidazo[4,5-b]pyridine scaffold is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding site of many kinases.

The methanol group at the 7-position of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol provides a crucial handle for further chemical modifications. This hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or amines, allowing for the introduction of various side chains. These side chains can be designed to interact with specific regions of the kinase active site, thereby enhancing potency and selectivity.

KinaseInhibitor Intermediate (1H-Imidazo[4,5-b]pyridin-7-yl)methanol Modification Functionalization of the Methanol Group Intermediate->Modification Chemical Synthesis KinaseInhibitor Potent and Selective Kinase Inhibitor Modification->KinaseInhibitor Structure-Activity Relationship (SAR) Studies

Figure 2: Role of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol as a key intermediate in the development of kinase inhibitors.

The ability to systematically modify the 7-position allows medicinal chemists to fine-tune the pharmacological properties of the resulting compounds, optimizing for target engagement, cellular activity, and pharmacokinetic profiles. For instance, the introduction of solubilizing groups can improve bioavailability, while the addition of specific pharmacophores can enhance target specificity.

Broader Therapeutic Potential

Beyond kinase inhibition, the versatile chemistry of the imidazo[4,5-b]pyridine scaffold suggests that derivatives of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol could be explored for a range of other therapeutic applications, including but not limited to:

  • Antimicrobial Agents: The core structure has been shown to exhibit antibacterial and antifungal properties.[7]

  • Antiviral Compounds: Derivatives of this scaffold have been investigated for their antiviral activity.[3]

  • Anti-inflammatory Drugs: The imidazo[4,5-b]pyridine nucleus is present in compounds with anti-inflammatory effects.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(1H-Imidazo[4,5-b]pyridin-7-yl)methanol is a valuable and versatile building block in medicinal chemistry and drug discovery. Its strategic synthesis and the reactivity of its methanol group provide a powerful platform for the development of novel therapeutic agents, most notably in the area of kinase inhibitors. A thorough understanding of its synthesis, characterization, and chemical properties is essential for researchers aiming to leverage the potential of the imidazo[4,5-b]pyridine scaffold in their drug development programs.

References

  • Jadhav, S. B., et al. (2020). Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Derivatives. Letters in Drug Design & Discovery, 17(7), 855-865.
  • Perin, N., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(11), 3326.
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  • Gaikwad, N. D., et al. (2021). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(14), 5133-5147.
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Foundational

The Therapeutic Potential of 1H-Imidazo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

The 1H-imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry due to its structural similarity to purines, has emerged as a versatile framework for the development of novel therapeutic agents.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry due to its structural similarity to purines, has emerged as a versatile framework for the development of novel therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and key experimental protocols that underpin the investigation of their anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.

The 1H-Imidazo[4,5-b]pyridine Scaffold: A Foundation for Diverse Bioactivity

The imidazo[4,5-b]pyridine ring system, an isostere of purine, provides a unique chemical space for designing molecules that can interact with a wide array of biological targets.[2] This structural analogy to the fundamental building blocks of DNA and RNA allows these compounds to modulate various cellular pathways, making them attractive candidates for drug discovery programs.[1] The synthesis of these derivatives can be achieved through various methods, including the cyclization of diaminopyridines with carboxylic acids or aldehydes, and more recently, through photocatalytic cross-coupling reactions, which offer efficient and mild conditions for creating diverse libraries of these compounds.[1][4]

A general synthetic approach involves the reaction of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid derivative. The choice of starting materials and reaction conditions allows for the introduction of various substituents at different positions of the imidazo[4,5-b]pyridine core, enabling the fine-tuning of their biological activity.

G cluster_synthesis General Synthesis of 1H-Imidazo[4,5-b]pyridines 2,3-Diaminopyridine 2,3-Diaminopyridine Cyclization Cyclization 2,3-Diaminopyridine->Cyclization Aldehyde_or_Carboxylic_Acid Aldehyde or Carboxylic Acid Aldehyde_or_Carboxylic_Acid->Cyclization 1H-Imidazo[4,5-b]pyridine 1H-Imidazo[4,5-b]pyridine Cyclization->1H-Imidazo[4,5-b]pyridine

Caption: A simplified workflow for the synthesis of the 1H-imidazo[4,5-b]pyridine core.

Anticancer Activity: Targeting the Machinery of Malignancy

Numerous novel 1H-imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[5][6][7]

Kinase Inhibition: A Prominent Anticancer Mechanism

A key mechanism of action for many anticancer imidazo[4,5-b]pyridines is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Aurora Kinase Inhibition: Several studies have focused on developing imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora kinases (A, B, and C), which play essential roles in mitosis.[8][9] For instance, compound 51 (CCT137690) was identified as a potent inhibitor of Aurora kinases with IC50 values in the nanomolar range and demonstrated oral bioavailability and in vivo efficacy in a colon carcinoma xenograft model.[8] Another derivative, compound 31 , also showed potent inhibition of all three Aurora kinases.[9]

Dual FLT3/Aurora Kinase Inhibition: In the context of Acute Myeloid Leukemia (AML), dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases have been developed from the imidazo[4,5-b]pyridine scaffold.[10] Compound 27e emerged as a potent dual inhibitor, effectively targeting both wild-type and mutant forms of FLT3, which are common drivers of AML.[10]

Bruton's Tyrosine Kinase (BTK) Inhibition: Novel noncovalent, reversible BTK inhibitors based on the imidazo[4,5-b]pyridine core have been designed and synthesized.[11] Compounds 6b, 6o, and 6p exhibited potent BTK inhibition with IC50 values in the low micromolar range, offering a potential therapeutic strategy for B-cell malignancies and autoimmune disorders.[11]

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: A series of new imidazo[4,5-b]pyridine derivatives have been identified as potent anticancer agents with significant CDK9 inhibitory activity.[6] Several of these compounds showed remarkable activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with CDK9 inhibitory potential comparable to the known inhibitor sorafenib.[6]

G cluster_kinase Imidazo[4,5-b]pyridines as Kinase Inhibitors Imidazopyridine 1H-Imidazo[4,5-b]pyridine Derivative Aurora_Kinase Aurora Kinases Imidazopyridine->Aurora_Kinase Inhibits FLT3 FLT3 Imidazopyridine->FLT3 Inhibits BTK Bruton's Tyrosine Kinase Imidazopyridine->BTK Inhibits CDK9 Cyclin-Dependent Kinase 9 Imidazopyridine->CDK9 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Aurora_Kinase->Cell_Cycle_Arrest Apoptosis Apoptosis FLT3->Apoptosis BTK->Apoptosis CDK9->Apoptosis

Caption: Mechanism of action for anticancer imidazo[4,5-b]pyridine derivatives via kinase inhibition.

Antiproliferative Activity

Beyond kinase inhibition, certain imidazo[4,5-b]pyridine derivatives exhibit broad antiproliferative effects against various cancer cell lines.[5] For example, amidino-substituted derivatives have shown pronounced and selective activity against colon carcinoma cells, with compounds 10 and 14 displaying sub-micromolar IC50 values.[5]

CompoundCancer Cell LineIC50 (µM)Reference
10 Colon Carcinoma (SW620)0.4[5]
14 Colon Carcinoma (SW620)0.7[5]
51 (CCT137690) Aurora-A0.015[8]
27e FLT30.0062 (Kd)[10]
6b BTK1.14[11]

Table 1: Anticancer Activity of Selected 1H-Imidazo[4,5-b]pyridine Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[4,5-b]pyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antiviral Frontiers

The structural versatility of the 1H-imidazo[4,5-b]pyridine scaffold has also been exploited to develop novel antimicrobial and antiviral agents.[4][5][12][13]

Antibacterial and Antifungal Activity

Several series of imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, some compounds have shown good efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger.[4][12] The presence of specific substituents, such as a chlorine atom at the para position of a phenyl group, has been shown to enhance antibacterial activity.[1]

CompoundMicroorganismMIC (µg/mL)Reference
4b Antibacterial and Antifungal strains12.5[4]
4d Antibacterial and Antifungal strains12.5[4]
VId Various Bacteria and Fungi- (Effective)[12]
14 E. coli32 (µM)[5]

Table 2: Antimicrobial Activity of Selected 1H-Imidazo[4,5-b]pyridine Derivatives

Antitubercular Activity

Novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis (H37Rv strain).[14] This highlights the potential of this scaffold in developing new treatments for tuberculosis.

Antiviral Activity

Some amidino-substituted imidazo[4,5-b]pyridines have demonstrated selective antiviral activity. For example, derivatives 7 and 17 showed moderate activity against the respiratory syncytial virus (RSV).[5]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial activity of a compound. The broth microdilution method is a standard technique for its determination.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (bacteria or fungi) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a major focus of drug discovery. 1H-Imidazo[4,5-b]pyridine derivatives have shown promise as anti-inflammatory agents.[1][15]

COX-2 Inhibition

Some diaryl-substituted 3H-imidazo[4,5-b]pyridines have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.[15] Compound 3f exhibited a twofold selectivity for COX-2 over COX-1, with IC50 values of 9.2 µM and 21.8 µM, respectively.[15] Selective COX-2 inhibition is a desirable property for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Inhibition of Pro-inflammatory Cytokines

Certain imidazo[4,5-b]pyridine derivatives have been shown to diminish the inflammatory response by reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6.[1] For instance, compound 22 was found to inhibit the inflammatory response in human retinal pigment epithelial cells.[1] More recently, a selective and potent inhibitor of the bromodomain and extra-terminal (BET) proteins, DDO-8926 , based on the 1H-imidazo[4,5-b]pyridine scaffold, has been shown to alleviate neuropathic pain by inhibiting the expression of pro-inflammatory cytokines.[16]

G cluster_inflammation Anti-inflammatory Mechanisms of Imidazo[4,5-b]pyridines Imidazopyridine 1H-Imidazo[4,5-b]pyridine Derivative COX2 COX-2 Imidazopyridine->COX2 Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Imidazopyridine->Proinflammatory_Cytokines Inhibits Inflammation Inflammation COX2->Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Key anti-inflammatory mechanisms of 1H-imidazo[4,5-b]pyridine derivatives.

Experimental Protocol: COX-2 Inhibition Assay

The ability of a compound to inhibit COX-2 can be assessed using commercially available enzyme immunoassay (EIA) kits.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid (substrate), and the test compounds at various concentrations.

  • Enzyme Inhibition: Incubate the COX-2 enzyme with the test compounds for a specified period.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time.

  • Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive EIA. The amount of PGE2 is inversely proportional to the COX-2 inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 1H-imidazo[4,5-b]pyridine scaffold represents a highly valuable framework in the pursuit of novel therapeutics. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscore its potential for addressing a wide range of unmet medical needs. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, as well as on elucidating their detailed mechanisms of action. The continued exploration of this versatile chemical entity holds significant promise for the future of drug discovery.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Deriv
  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI.
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central.
  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain.
  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candid
  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed.
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflamm
  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry.

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Exploratory

Spectroscopic Characterization of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, a key building block in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, a key building block in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is a privileged structure due to its structural similarity to endogenous purines, making its derivatives promising candidates for a range of therapeutic targets.[1][2] Accurate structural confirmation using modern spectroscopic techniques is a critical step in the synthesis and application of such novel entities.

This document offers an in-depth, predictive interpretation of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The analysis is grounded in fundamental principles and data from closely related analogues, providing researchers with a robust framework for the characterization of this and similar molecules.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (1H-Imidazo[4,5-b]pyridin-7-yl)methanol consists of a fused imidazo[4,5-b]pyridine core with a hydroxymethyl (-CH₂OH) substituent at the C7 position.

Diagram 1: Annotated Molecular Structure

NMR_Workflow SamplePrep Sample Preparation ~5-10 mg in 0.7 mL DMSO-d6 Spectrometer Spectrometer Setup 400 MHz, 298 K SamplePrep->Spectrometer H1_Acq ¹H Spectrum Acquisition 16 scans, 2s relaxation delay Spectrometer->H1_Acq C13_Acq ¹³C{¹H} Spectrum Acquisition 1024 scans, 2s relaxation delay Spectrometer->C13_Acq Processing Data Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis Peak Picking, Integration, Assignment Processing->Analysis

Caption: Standard workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power and its residual proton signal (~2.50 ppm) serves as a convenient internal reference. [3]2. Instrument Setup: Data acquisition is performed on a 400 MHz NMR spectrometer at a standard temperature of 298 K.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024) is necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum in DMSO-d₆ is summarized below. Chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~13.0Broad Singlet1HN1-H The imidazole N-H proton is acidic and typically appears as a broad, downfield signal in DMSO-d₆.
~8.45Singlet1HH 2H2 is adjacent to two electronegative nitrogen atoms (N1, N3), causing significant deshielding and a downfield shift.
~8.30Doublet1HH 5H5 is ortho to the pyridine nitrogen (N4), leading to a downfield shift. It is coupled to H6.
~7.50Doublet1HH 6H6 is coupled to H5. It is less deshielded than H5 as it is further from the pyridine nitrogen.
~5.60Triplet1HOH The hydroxyl proton signal appears as a triplet due to coupling with the adjacent CH₂ group. This coupling is observable in the anhydrous DMSO solvent.
~4.80Doublet2HCH₂ OHThese methylene protons are adjacent to the aromatic ring and the hydroxyl group. They are coupled to the OH proton.
Predicted ¹³C NMR Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is summarized below.

Chemical Shift (δ, ppm)Proposed AssignmentRationale
~155.0C 7This carbon is attached to the electron-withdrawing hydroxymethyl group and is part of the pyridine ring, resulting in a downfield shift.
~148.5C 2The carbon in the imidazole ring situated between two nitrogen atoms is highly deshielded.
~145.0C 7aA quaternary carbon at the fusion of the two rings, influenced by adjacent nitrogen atoms.
~142.0C 5This pyridine carbon is significantly deshielded by the adjacent ring nitrogen (N4).
~133.0C 3aThe second quaternary carbon at the ring fusion.
~118.0C 6Aromatic CH carbon in the pyridine ring.
~61.0C H₂OHThe sp³ hybridized carbon of the methanol substituent, shifted downfield by the attached oxygen.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Diagram 3: ESI-MS Workflow

ESI_MS_Workflow SamplePrep Sample Preparation ~1 mg/mL in Methanol/Water (1:1) Infusion Direct Infusion Flow rate of 5-10 µL/min SamplePrep->Infusion Ionization Electrospray Ionization (ESI) Positive Ion Mode Infusion->Ionization Analysis Mass Analysis Quadrupole or TOF Analyzer Ionization->Analysis Detection Data Acquisition Scan m/z range 50-500 Analysis->Detection

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent system, such as a 1:1 mixture of methanol and water with 0.1% formic acid to promote protonation.

  • Ionization: Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is ideal for polar, non-volatile molecules, typically yielding the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Analyze the ions using a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument, over a relevant mass-to-charge (m/z) range.

Predicted Mass Spectrum and Fragmentation Analysis

For (1H-Imidazo[4,5-b]pyridin-7-yl)methanol (C₇H₇N₃O):

  • Exact Mass: 149.0589 g/mol

  • Predicted [M+H]⁺: m/z 150.0667

The primary fragmentation pathway is expected to involve the loss of neutral molecules from the protonated parent ion.

Diagram 4: Proposed ESI-MS Fragmentation Pathway

fragmentation M_H [M+H]⁺ m/z = 150.07 Loss_H2O - H₂O M_H->Loss_H2O Fragment1 m/z = 132.06 Loss_H2O->Fragment1 Loss_HCN - HCN Fragment1->Loss_HCN Fragment2 m/z = 105.04 Loss_HCN->Fragment2

Caption: Key fragmentation steps for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

  • Loss of Water (H₂O): The initial and most probable fragmentation is the loss of a water molecule from the protonated molecular ion [M+H]⁺. The hydroxymethyl group is readily eliminated, leading to the formation of a stable carbocation at m/z 132.0561.

  • Loss of Hydrogen Cyanide (HCN): A subsequent fragmentation common to nitrogen-containing heterocyclic rings is the loss of HCN from the imidazole moiety. This would result in a fragment ion at m/z 105.0401.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive structural characterization of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. The predicted ¹H and ¹³C NMR data offer a detailed map of the proton and carbon environments, while the mass spectrum confirms the molecular weight and provides insight into the molecule's stability and fragmentation behavior. This guide serves as a robust reference for researchers, ensuring confident identification and quality control in the synthesis and application of this important heterocyclic compound.

References

  • PubChem. Imidazo(4,5-b)pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]

  • FULIR. (2021). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Available from: [Link]

  • MDPI. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available from: [Link]

  • PubMed Central. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

  • ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available from: [Link]

  • NIH. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Available from: [Link]

  • SIELC Technologies. 1H-Imidazo[4,5-b]pyridine. Available from: [Link]

  • Bentham Science. (2020). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Available from: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

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Foundational

physical and chemical properties of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

An In-depth Technical Guide to the Physical and Chemical Properties of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol Introduction The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines. This core is present in a variety of biologically active molecules, with derivatives exhibiting a wide range of therapeutic properties, including potential as anticancer and antiviral agents.[1] (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, the subject of this guide, is a functionalized derivative with potential as a key intermediate in the synthesis of more complex molecules. Despite its significance, publicly available experimental data on its physicochemical properties is limited. This guide, therefore, serves a dual purpose: to consolidate the known and predicted properties of this compound and to provide a comprehensive set of protocols for its full experimental characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule for their work.

Section 1: Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Known and Predicted Properties

While experimental data for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is not widely published, its basic molecular properties are known.[2] For other key parameters, computational prediction tools provide valuable estimates.[3][]

PropertyValueSource
Molecular Formula C₇H₇N₃O[2]
Molecular Weight 149.15 g/mol [2]
CAS Number 912451-71-9[2]
Predicted pKa Multiple values due to acidic and basic centers[3][5]
Predicted logP Varies by algorithm, typically low[3][5]
Predicted Aqueous Solubility Varies by algorithm[3][5]
Predicted Polar Surface Area ~68 Ų[6] (Calculated for a similar isomer)

In silico predictions are invaluable in the early stages of research for screening and hypothesis generation. Software such as ACD/Percepta, and services from companies like CD ComputaBio and BOC Sciences, utilize large databases of experimental data to model these properties.[3][][5][7]

Section 2: Chemical Properties and Reactivity

The chemical reactivity of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is dictated by its constituent functional groups: the imidazopyridine core and the primary alcohol.

  • Imidazopyridine Core: The imidazole portion of the fused ring system contains both an acidic N-H proton and a basic pyridinic nitrogen. This allows for reactions such as N-alkylation and N-acylation. The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene.

  • Primary Alcohol: The methanol substituent is a versatile functional group. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted to a leaving group for subsequent nucleophilic substitution reactions.

Section 3: Protocols for Experimental Characterization

The following protocols provide a roadmap for the comprehensive characterization of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a standard method for assessing the purity of a compound. A reversed-phase method is suitable for this polar heterocyclic compound.

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in a small amount of methanol or DMSO and dilute with the initial mobile phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve in MeOH/DMSO dilute Dilute with Mobile Phase dissolve->dilute inject Inject onto C18 Column dilute->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate % Purity integrate->calculate Structural_Elucidation cluster_techniques Analytical Techniques cluster_information Information Obtained compound (1H-Imidazo[4,5-b]pyridin-7-yl)methanol nmr NMR Spectroscopy (1H, 13C, 2D) compound->nmr ms Mass Spectrometry (ESI-MS) compound->ms ir Infrared Spectroscopy (ATR-IR) compound->ir connectivity Atom Connectivity Chemical Environment nmr->connectivity mol_weight Molecular Weight ms->mol_weight func_groups Functional Groups ir->func_groups structure Confirmed Structure connectivity->structure mol_weight->structure func_groups->structure

Caption: Workflow for Structural Elucidation.

Physicochemical Property Measurement

Protocol:

  • Load the finely powdered, dry sample into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat at a slow rate (1-2 °C/min) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Protocol:

  • Add a known mass of the compound (e.g., 1 mg) to a vial.

  • Add a known volume of the solvent of interest (e.g., water, PBS, ethanol) in small increments.

  • After each addition, vortex the vial for a set time (e.g., 1 minute) and visually inspect for complete dissolution.

  • The solubility is determined from the total volume of solvent required to dissolve the compound.

Rationale: The pKa values are critical for understanding the ionization state of the molecule at different pH values, which affects its solubility and biological interactions. Potentiometric titration is a classic and reliable method.

Protocol:

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Sample Preparation: Dissolve a precise amount of the compound in a known volume of water or a water/co-solvent mixture.

  • Titration: Titrate the solution with a standardized solution of HCl to determine the pKa of the basic nitrogens, and with a standardized solution of NaOH to determine the pKa of the acidic imidazole N-H.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Conclusion

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • InfoChem, ETH Zurich. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) [Video]. YouTube. [Link]

  • Optibrium. (n.d.). Small Molecule Optimisation. Retrieved from [Link]

  • Chemical Add. (n.d.). 1H-Imidazo[4,5-b]pyridin-7-ylmethanol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • SINFOO Chemical Solutions Co., Ltd. (n.d.). (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. Retrieved from [Link]

  • ChemBK. (n.d.). (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). CID 160849382. Retrieved from [Link]

  • Google Patents. (n.d.). EP0254588A1 - Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same.
  • Chemical Add. (n.d.). 1H-Imidazo[4,5-b]pyridin-7-ylmethanol. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

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Exploratory

Introduction: The Imidazo[4,5-b]pyridine Scaffold – A Privileged Purine Isostere

An In-depth Technical Guide to the Pharmacology of Imidazo[4,5-b]pyridine The imidazo[4,5-b]pyridine core, a fused heterocyclic system consisting of an imidazole ring merged with a pyridine moiety, represents a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacology of Imidazo[4,5-b]pyridine

The imidazo[4,5-b]pyridine core, a fused heterocyclic system consisting of an imidazole ring merged with a pyridine moiety, represents a cornerstone in modern medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to function as a bio-isostere, enabling it to interact with a wide array of biological targets by mimicking the binding modes of adenine and guanine.[2] This inherent bio-activity has prompted extensive investigation, revealing a remarkable pharmacological diversity.[3][4]

Initially recognized for their activity as GABAA receptor positive allosteric modulators, the therapeutic potential of imidazo[4,5-b]pyridine derivatives has expanded dramatically.[1][4] Today, this scaffold is the foundation for compounds developed as kinase inhibitors, anti-inflammatory agents, proton pump inhibitors, and novel therapeutics for neuropathic pain, among others.[1][3][4] This guide provides a comprehensive review of the pharmacology of imidazo[4,5-b]pyridine, focusing on its key molecular targets, mechanisms of action, structure-activity relationships, and the experimental methodologies used for its characterization.

The Pharmacological Landscape: A Spectrum of Bio-activity

The versatility of the imidazo[4,5-b]pyridine scaffold has given rise to a multitude of biological activities. Synthetic modifications to the core structure have yielded compounds with potent and selective effects across various disease areas.

  • Anticancer Activity: This is one of the most thoroughly investigated areas. Derivatives have shown potent antiproliferative effects against a wide range of human cancer cell lines.[5][6] The mechanisms are diverse, including the inhibition of critical cell cycle regulators like kinases and disruption of cytoskeletal dynamics via tubulin polymerization.[1][5][7]

  • Anti-inflammatory Effects: Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.[8]

  • Antimicrobial and Antiviral Properties: The scaffold has been successfully exploited to develop agents with activity against various bacterial, fungal, and viral pathogens.[1][5][9] For instance, some derivatives show selective activity against respiratory syncytial virus (RSV).[5]

  • Central Nervous System (CNS) Activity: Beyond the initial work on GABAA receptors, recent research has uncovered the potential of imidazo[4,5-b]pyridine derivatives in treating neuropathic pain through the inhibition of Bromodomain and Extra-Terminal (BET) proteins.[10]

  • Insecticidal Activity: Novel derivatives have demonstrated excellent insecticidal properties, highlighting the scaffold's potential in agricultural applications.[11]

Key Mechanistic Insights and Therapeutic Targets

The broad bio-activity of the imidazo[4,5-b]pyridine scaffold is rooted in its ability to selectively interact with a variety of key enzymatic and protein targets.

Kinase Inhibition in Oncology

Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The imidazo[4,5-b]pyridine core serves as an effective hinge-binding motif for many ATP-competitive kinase inhibitors.

  • Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases essential for mitotic progression.[1] Their overexpression is linked to various cancers, making them a prime therapeutic target.[1] Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora A kinase (AURKA), disrupting mitotic spindle formation and chromosome segregation, ultimately leading to cancer cell death.[1]

Aurora_Kinase_Pathway cluster_0 Mitotic Progression G2 G2 Phase AURKA Aurora A Kinase (AURKA) G2->AURKA Activation M Mitosis Spindle Mitotic Spindle Formation M->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis AURKA->M ImidazoPyridine Imidazo[4,5-b]pyridine Inhibitor ImidazoPyridine->AURKA Inhibition

Caption: Structure-Activity Relationship (SAR) map for the Imidazo[4,5-b]pyridine scaffold.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative imidazo[4,5-b]pyridine derivatives against various targets.

Compound ClassTargetSpecific Compound ExampleIC₅₀ ValueTarget DiseaseReference
Amidino-substitutedAntiproliferationCompound 10 (unsubstituted amidino)0.4 µM (SW620 cells)Colon Cancer[5]
Acrylonitrile-derivedTubulin PolymerizationCompound 21 0.2 - 0.6 µM rangeVarious Cancers[7]
2,3-Diaryl-substitutedCOX-2Compound 3f 9.2 µMInflammation[8]
2,3-Diaryl-substitutedCOX-1Compound 3f 21.8 µMInflammation[8]

Experimental Protocols & Methodologies

To ensure scientific integrity, protocols must be robust and self-validating. Below are representative methodologies for evaluating the pharmacological activity of imidazo[4,5-b]pyridine derivatives.

Protocol: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of a compound on a panel of cancer cell lines.

Causality: The MTT assay is chosen for its reliability and direct correlation between mitochondrial activity (a proxy for cell viability) and colorimetric output. The choice of cell lines (e.g., SW620 for colon cancer) is dictated by the therapeutic hypothesis being tested.

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., SW620, HeLa, PC3) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test imidazo[4,5-b]pyridine compounds in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the diluted compounds to the respective wells.

  • Controls: Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control). Also include a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: In Vitro COX Inhibition Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.

Causality: This is a direct enzymatic assay to confirm the mechanism of anti-inflammatory action. Running parallel assays for both COX-1 and COX-2 is critical to determine the selectivity of the inhibitor.

Methodology:

  • Enzyme Preparation: Use commercially available, purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Inhibitor Incubation: Add the test imidazo[4,5-b]pyridine compounds (at various concentrations) or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells. Add the respective enzyme (COX-1 or COX-2) and incubate for 15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction (peroxidase activity).

  • Detection: Add a colorimetric substrate (e.g., TMPD). The peroxidase activity of COX converts the substrate into a colored product.

  • Data Acquisition: Measure the change in absorbance over time (kinetic read) at 590 nm.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2 to determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Screening_Workflow cluster_0 Discovery & Screening Cascade Start Imidazo[4,5-b]pyridine Compound Library Assay1 Primary Screen: Antiproliferative Assay (MTT) on Cancer Cell Panel Start->Assay1 Decision1 IC50 < 10 µM? Assay1->Decision1 Assay2 Secondary Screen: Mechanism of Action Assay (e.g., Kinase or Tubulin Assay) Decision1->Assay2 Yes Inactive Inactive Decision1->Inactive No Decision2 Potent & Selective? Assay2->Decision2 Lead Lead Compound for Optimization Decision2->Lead Yes Decision2->Inactive No

Caption: A typical experimental workflow for screening Imidazo[4,5-b]pyridine derivatives.

Conclusion and Future Perspectives

The imidazo[4,5-b]pyridine scaffold is a validated and highly versatile platform for the design of new therapeutic agents. Its ability to act as a purine isostere provides broad access to numerous biological targets, from well-established enzymes like kinases and COX to novel targets like BET proteins. The extensive research into its anticancer, anti-inflammatory, and antimicrobial properties has yielded potent lead compounds with clear mechanisms of action.

Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of existing leads to improve their therapeutic index. The recent discovery of their efficacy in neuropathic pain opens up exciting new avenues in CNS drug discovery. Furthermore, the application of advanced synthetic methodologies will continue to expand the chemical diversity of imidazo[4,5-b]pyridine libraries, undoubtedly leading to the discovery of compounds with novel pharmacological profiles and therapeutic applications.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • A review on the biological activity of imidazo (4,5-b)
  • Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and comput
  • Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity.
  • Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed.
  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. N/A.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed.
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain.
  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflamm

Sources

Foundational

Introduction: The Purine Isostere That Forged Its Own Path

An In-Depth Technical Guide to the Imidazo[4,5-b]pyridine Scaffold: From Discovery to Modern Drug Development The imidazo[4,5-b]pyridine scaffold, a fused heterocyclic system comprising an imidazole ring and a pyridine r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Imidazo[4,5-b]pyridine Scaffold: From Discovery to Modern Drug Development

The imidazo[4,5-b]pyridine scaffold, a fused heterocyclic system comprising an imidazole ring and a pyridine ring, represents a cornerstone in medicinal chemistry. Often referred to as 1-deazapurine, its structure is bioisosteric with the natural purine bases found in DNA and RNA.[1][2] This structural mimicry was the initial catalyst for its scientific exploration, with researchers hypothesizing that it could interact with biological systems in a manner similar to endogenous purines.[1][3][4] However, the scaffold has since transcended its role as a simple purine analog. Over decades of research, it has proven to be a "privileged structure," demonstrating a remarkable capacity to serve as a core for developing highly potent and selective agents across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][4][5][6]

This guide provides a comprehensive overview of the imidazo[4,5-b]pyridine core, tracing its history from early synthetic discoveries to its evolution into a versatile platform for modern drug discovery. We will delve into the foundational and advanced synthetic methodologies, explore the timeline of its biological applications, and present the key experimental protocols that have enabled its development.

The Genesis: Foundational Synthetic Approaches

The imidazo[4,5-b]pyridine framework is noted as one of the older known heteroaromatic derivatives, with its initial synthesis driven by the fundamental principles of heterocyclic chemistry.[1] The most classical and enduring method for its construction is the condensation and subsequent cyclization of 2,3-diaminopyridine with a suitable one-carbon electrophile.

The primary and most popular approaches involve the condensation-dehydration reactions of 2,3-diaminopyridine with carboxylic acids (or their equivalents) or with aldehydes under oxidative conditions.[4] This straightforward strategy allows for the direct installation of a substituent at the 2-position of the scaffold, which has been a critical handle for modulating biological activity.

Experimental Protocol: Phillips-Ladenburg Benzimidazole Synthesis Adaptation

This protocol details the synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine via the condensation of 2,3-diaminopyridine with benzaldehyde, a representative example of the classical synthesis.

Materials:

  • 2,3-Diaminopyridine

  • Benzaldehyde

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in DMSO.

  • Addition of Oxidant: Add sodium metabisulfite (Na₂S₂O₅) (0.55 eq) to the mixture. This acts as a mild oxidizing agent for the cyclization step.

  • Heating: Heat the reaction mixture to 120-140°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-water to precipitate the product.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield the pure 2-phenyl-1H-imidazo[4,5-b]pyridine.[5]

G cluster_reactants Reactants A 2,3-Diaminopyridine C Condensation & Dehydration A->C B Aldehyde / Carboxylic Acid B->C D Dihydro-imidazo- [4,5-b]pyridine Intermediate C->D E Oxidative Aromatization (e.g., air, Na₂S₂O₅) D->E F 2-Substituted Imidazo[4,5-b]pyridine E->F

Caption: Foundational synthesis of the imidazo[4,5-b]pyridine core.

An Evolving Toolkit: Modern Synthetic Methodologies

As medicinal chemistry advanced, the demand for more diverse and complex imidazo[4,5-b]pyridine derivatives grew. This spurred the development of more sophisticated and efficient synthetic routes, moving beyond the classical one-pot condensation.

1. Reductive Cyclization: An alternative strategy begins with 3-amino-2-nitropyridine. This precursor reacts with aldehydes or ketones, followed by a reductive cyclization step. Reducing agents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂·2H₂O) simultaneously reduce the nitro group to an amine and catalyze the intramolecular cyclization to form the imidazole ring.[3][4] This method is particularly useful when the starting materials for the classic condensation are not readily available.

2. Catalyst-Driven Reactions: To improve yields and reaction conditions, heterogeneous catalysts have been employed. For instance, Al³⁺-exchanged K10 montmorillonite clay has been successfully used to catalyze the intramolecular cyclization, offering advantages like reusability and milder reaction conditions.[3]

3. Post-Scaffold Functionalization: Modern synthetic efforts have increasingly focused on decorating the pre-formed imidazo[4,5-b]pyridine core using powerful cross-coupling reactions. This allows for the late-stage introduction of chemical diversity, which is highly advantageous in drug discovery programs.

  • Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig reactions have been used to functionalize halogenated imidazo[4,5-b]pyridines, enabling the attachment of a wide array of aryl, heteroaryl, and amine groups at specific positions on the scaffold.[4][7]

4. Solid-Phase Synthesis: The need to generate large libraries of compounds for high-throughput screening led to the development of solid-phase synthesis methods. By anchoring the pyridine building block to a polymer support, reagents can be added in solution, and excess materials and byproducts are simply washed away, streamlining the production of diverse compound libraries.[2]

G cluster_main Synthetic Pathways to Imidazo[4,5-b]pyridines A 2,3-Diaminopyridine Aldehyde/Acid C {Classical Condensation | (Phillips-Ladenburg)} A->C B 3-Amino-2-nitropyridine Aldehyde D {Reductive Cyclization | (e.g., Na₂S₂O₄, SnCl₂)} B->D E Imidazo[4,5-b]pyridine Core Scaffold C->E D->E F {Modern Functionalization | (Suzuki, Buchwald-Hartwig)} E->F G Diverse Library of Functionalized Derivatives F->G

Caption: Evolution of synthetic routes for imidazo[4,5-b]pyridines.

From Curiosity to Clinic: The Discovery of Biological Activity

The initial biological interest in imidazo[4,5-b]pyridines was a direct consequence of their isosteric relationship with purines.[1][4] This led to their exploration as potential antimetabolites and enzyme inhibitors. Over time, this exploration has yielded a rich pharmacology, establishing the scaffold as a key player in numerous therapeutic areas.

Compound/SeriesBiological Target/ActivityTherapeutic AreaReference(s)
TenatoprazoleGastric Proton Pump (H⁺/K⁺-ATPase) InhibitorGastrointestinal (Anti-ulcer)[4]
DDO-8926Bromodomain and Extra-Terminal (BET) Protein InhibitorNeurology (Neuropathic Pain)[8]
KY-04045p21-Activated Kinase 4 (PAK4) InhibitorOncology[9]
Various DerivativesBruton's Tyrosine Kinase (BTK) Inhibitors (noncovalent)Oncology, Autoimmune Disorders[10]
Amidino-SubstitutedAntiproliferative (some via Tubulin Inhibition)Oncology[5]
SHS206 SeriesMitochondrial UncouplersMetabolic Diseases (MASH)[11]
6-phenoxy derivativesAntitubercular Activity (potential DprE1 inhibitors)Infectious Disease (Tuberculosis)[12]
Bromo-substitutedAntiviral Activity against Respiratory Syncytial Virus (RSV)Infectious Disease (Antiviral)[5][13]
General DerivativesGABA-A Receptor Positive Allosteric ModulatorsCentral Nervous System[3][4]
Compound 22Anti-inflammatory (reduces inflammatory response)Inflammation (Retinal Ischemia)[3]

This diverse range of activities underscores the scaffold's versatility. It can be tailored to fit into the binding pockets of enzymes as varied as kinases and proton pumps, and to modulate complex systems like ion channels and epigenetic readers.

G Core Imidazo[4,5-b]pyridine Scaffold Kinase Kinase Inhibition (PAK4, BTK) Core->Kinase Epigenetic Epigenetic Modulation (BET Inhibitors) Core->Epigenetic Antiproliferative Anticancer (Tubulin Polymerization) Core->Antiproliferative Antimicrobial Antimicrobial (Antiviral, Antitubercular) Core->Antimicrobial CNS CNS Activity (GABA-A Modulation) Core->CNS Metabolic Metabolic Disease (Mitochondrial Uncoupling) Core->Metabolic GI Gastrointestinal (Proton Pump Inhibition) Core->GI

Caption: Diverse biological targets of the imidazo[4,5-b]pyridine core.

Conclusion and Future Outlook

The journey of the imidazo[4,5-b]pyridine scaffold is a testament to the power of rational drug design guided by bioisosterism. What began as an investigation into a purine analog has blossomed into the discovery of a uniquely privileged core structure. Its rigid, planar nature and the strategic placement of nitrogen atoms provide ideal anchor points for interacting with a multitude of biological targets.

The future for this scaffold remains bright. Ongoing research continues to uncover novel biological activities, such as the recent breakthroughs in treating metabolic diseases.[11] The continued application of modern synthetic methods, including C-H activation and photocatalysis, will undoubtedly unlock even greater chemical diversity. As our understanding of disease biology deepens, the imidazo[4,5-b]pyridine core is perfectly poised to serve as the foundation for the next generation of targeted therapeutics, solidifying its legacy as a truly versatile and impactful scaffold in medicinal chemistry.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Semantic Scholar. [Link]

  • Biological Activity of Amidino-Substituted Imidazo 4 5 b pyridines. Selvita. [Link]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. PubMed. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. PubMed. [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health (NIH). [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]

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Exploratory

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Motif for Novel Therapeutic Agents

The imidazo[4,5-b]pyridine core, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows i...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-b]pyridine core, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics across multiple disease areas, including oncology, inflammation, and neurodegenerative disorders.[1][2][3][4] This in-depth technical guide provides an overview of the key therapeutic targets for imidazo[4,5-b]pyridine compounds, detailing the scientific rationale, relevant signaling pathways, and validated experimental protocols for their evaluation.

Section 1: Protein Kinase Inhibition - A Dominant Therapeutic Strategy

The most extensively explored therapeutic application of imidazo[4,5-b]pyridine derivatives lies in their ability to act as potent protein kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[4,5-b]pyridine scaffold serves as an effective ATP-competitive hinge-binding motif, enabling broad-spectrum or highly selective kinase inhibition.

Bruton's Tyrosine Kinase (BTK) in B-cell Malignancies and Autoimmune Disorders

Biological Rationale: Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. In B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, constitutive activation of the BCR pathway drives cancer cell growth. Therefore, inhibiting BTK is a validated therapeutic strategy.

Mechanism of Action: Imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible inhibitors of BTK. They occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes cell survival and proliferation. Molecular docking studies have revealed key hydrogen bonding interactions between the imidazo[4,5-b]pyridine core and residues in the hinge region of the BTK active site, such as Met477, as well as with the gatekeeper residue Thr474.

Signaling Pathway: BTK in B-cell Receptor Signaling

BTK_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk (Src family kinases) BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG (Second Messengers) PLCg2->IP3_DAG Cleavage of PIP2 Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_AP1 NF-κB & AP-1 Activation Ca_PKC->NFkB_AP1 Proliferation Cell Proliferation & Survival NFkB_AP1->Proliferation Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->BTK Inhibition

Caption: BTK signaling cascade initiated by BCR activation and its inhibition by imidazo[4,5-b]pyridine compounds.

Experimental Protocols:

1.1.1 In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

  • Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is typically quantified using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.[][6][7]

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the imidazo[4,5-b]pyridine test compound in 100% DMSO.

      • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

      • Prepare solutions of purified recombinant BTK enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP in assay buffer.

    • Assay Plate Preparation:

      • Add 2.5 µL of the test compound at various concentrations (typically a serial dilution) to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

      • Add 2.5 µL of the BTK enzyme solution to all wells except the negative control.

      • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiation of Kinase Reaction:

      • Add 5 µL of a solution containing the substrate and ATP to all wells to start the reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the enzyme.

      • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Detection:

      • Stop the reaction by adding a stop solution (e.g., containing EDTA).

      • Add the detection reagents according to the manufacturer's protocol (e.g., for a fluorescence polarization assay, this would be a phosphospecific antibody and a fluorescent tracer).

      • Incubate for the recommended time to allow the detection reagents to bind.

    • Data Analysis:

      • Read the plate using a suitable plate reader.

      • Calculate the percent inhibition for each compound concentration relative to the controls.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start ReagentPrep Reagent Preparation (Compound, Enzyme, Substrate, ATP) Start->ReagentPrep PlatePrep Assay Plate Preparation (Add Compound and Enzyme) ReagentPrep->PlatePrep Incubation1 Pre-incubation (10-15 min) PlatePrep->Incubation1 ReactionStart Initiate Reaction (Add Substrate/ATP) Incubation1->ReactionStart Incubation2 Reaction Incubation (e.g., 60 min at 30°C) ReactionStart->Incubation2 StopReaction Stop Reaction (Add EDTA solution) Incubation2->StopReaction Detection Add Detection Reagents StopReaction->Detection Incubation3 Detection Incubation Detection->Incubation3 ReadPlate Read Plate (e.g., Fluorescence Polarization) Incubation3->ReadPlate DataAnalysis Data Analysis (Calculate IC50) ReadPlate->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Aurora Kinases and Cyclin-Dependent Kinase 9 (CDK9) in Cancer

Biological Rationale: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[8][9] Their overexpression is common in many cancers and is associated with genomic instability and tumor progression. Cyclin-dependent kinase 9 (CDK9) is a transcription-regulating kinase that, in complex with cyclin T1, phosphorylates the C-terminal domain of RNA polymerase II, leading to the transcription of anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 can induce apoptosis in cancer cells that are dependent on these short-lived proteins.[10]

Mechanism of Action: Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of both Aurora kinases and CDK9.[8][9][10] They act as ATP-competitive inhibitors, binding to the active site of these kinases and preventing the phosphorylation of their respective substrates. This leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary: IC50 Values of Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineCytotoxicity (IC50 µM)Reference
Compound 31 Aurora-A0.042HCT116-[9]
Aurora-B0.198
Aurora-C0.227
CCT137690 Aurora-A0.015SW620-[8]
Aurora-B0.025
Aurora-C0.019
Compound I CDK9-MCF-7-[10]
0.63-1.32HCT116-[10]

Experimental Protocols:

1.2.1 Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess the effect of a compound on cell viability and proliferation.

  • Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding:

      • Culture the desired cancer cell line (e.g., MCF-7, HCT116) in appropriate growth medium.

      • Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

      • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

    • Compound Treatment:

      • Prepare serial dilutions of the imidazo[4,5-b]pyridine compound in culture medium.

      • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

      • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition and Incubation:

      • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

      • Add 10 µL of the MTT solution to each well.

      • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Formazan Solubilization:

      • Carefully remove the medium from the wells.

      • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.

      • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Data Acquisition and Analysis:

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

      • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

      • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Section 2: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Biological Rationale: Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[11][12] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Mechanism of Action: Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against both COX-1 and COX-2.[11][12] Molecular docking studies suggest that these compounds can bind within the active site of the COX-2 enzyme in a manner similar to known selective inhibitors like celecoxib.[11]

Experimental Protocols:

2.1 In Vitro COX Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of the COX enzyme, which is the second step in the synthesis of prostaglandins. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) which results in a color change that can be measured spectrophotometrically.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

      • Prepare solutions of purified ovine COX-1 or human recombinant COX-2, arachidonic acid (the substrate), and the chromogenic substrate TMPD.

      • Prepare a stock solution of the test compound in DMSO.

    • Assay Procedure:

      • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

      • Incubate for a short period (e.g., 5 minutes) at room temperature.

      • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

    • Data Acquisition and Analysis:

      • Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

      • Calculate the rate of reaction (change in absorbance over time) for each well.

      • Determine the percent inhibition of COX activity for each compound concentration relative to a vehicle control.

      • Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

Section 3: Emerging Therapeutic Applications

Beyond kinase and COX inhibition, the imidazo[4,5-b]pyridine scaffold is being explored for a range of other therapeutic targets.

Neurodegenerative Diseases

Imidazo[4,5-b]pyridine derivatives have been investigated as ligands for various molecular targets in the central nervous system, with potential applications in Alzheimer's and Parkinson's diseases.[13][14] These targets include enzymes like β-secretase and leucine-rich repeat kinase 2 (LRRK2), as well as various G-protein coupled receptors (GPCRs).[14]

Metabolic Disorders: Mitochondrial Uncouplers

A novel application of imidazo[4,5-b]pyridine compounds is as mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[15] These compounds can dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in respiration and energy expenditure.[15]

References

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available from: [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023-04-26). Curr Med Chem. Available from: [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. Available from: [Link]

  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. (2011-03-24). Journal of Medicinal Chemistry. Available from: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available from: [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017-01). Acta Pharmaceutica Sinica B. Available from: [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018-10). Bioorganic Chemistry. Available from: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024-05-30). Reaction Biology. Available from: [Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. (2010-09-23). Journal of Medicinal Chemistry. Available from: [Link]

  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. ResearchGate. Available from: [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. (2023-01-20). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • The role of cell-based assays for drug discovery. (2024-02-01). News-Medical.Net. Available from: [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026-01-20). Eurofins DiscoverX. Available from: [Link]

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (2007-12-01). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. (2019-11-01). European Journal of Medicinal Chemistry. Available from: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26). ResearchGate. Available from: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available from: [Link]

  • Kinase Inhibitor Screening Services. BioAssay Systems. Available from: [Link]

  • Novel synthetic lethality-based cellular assays for cancer drug discovery. (2025-04-21). American Association for Cancer Research. Available from: [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017-01). Acta Pharmaceutica Sinica B. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2019-06-25). Molecules. Available from: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025-08-06). ResearchGate. Available from: [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2021-02-01). Bioorganic Chemistry. Available from: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-22). ResearchGate. Available from: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023-01-24). Scientia Pharmaceutica. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019-11-22). INNOSC Theranostics and Pharmacological Sciences. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2019-06-25). Organic and Medicinal Chemistry International. Available from: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021-08-25). Molecules. Available from: [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024-10-05). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2025-08-06). ResearchGate. Available from: [Link]

  • Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. (2011-01-01). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. (2023-06-29). Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2020-03-12). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

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  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. (2019-11-01). Assay Guidance Manual. Available from: [Link]

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Foundational

The Evolving Landscape of Imidazo[4,5-b]pyridines: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Abstract The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural similarity to endogenous purines...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[1][3] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine analogs, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of structural modifications on their therapeutic potential, covering key areas such as anticancer, kinase inhibition, and antimicrobial activities. This guide will also furnish detailed experimental protocols and visual aids to facilitate a deeper understanding of the design and optimization of these promising compounds.

The Imidazo[4,5-b]pyridine Core: A Foundation for Diverse Bioactivity

The imidazo[4,5-b]pyridine ring system is a bicyclic heterocycle where an imidazole ring is fused to a pyridine ring. This core structure serves as a versatile template for the development of pharmacologically active agents. The nitrogen atoms within the rings are crucial for forming hydrogen bonds with biological targets, a key interaction that drives their therapeutic effects.[4] The exploration of this scaffold has led to the discovery of compounds with a broad spectrum of activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[5]

The general structure of imidazo[4,5-b]pyridine allows for substitutions at various positions, primarily at the 2, 3, 5, 6, and 7-positions. Each of these positions offers a vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Caption: General structure of the imidazo[4,5-b]pyridine core and key positions for substitution.

Structure-Activity Relationships in Oncology

Imidazo[4,5-b]pyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[1]

Cyclin-Dependent Kinase (CDK) Inhibition

Several studies have focused on developing imidazo[4,5-b]pyridine-based compounds as inhibitors of CDKs, particularly CDK9.[6]

  • Substitution at C2: The nature of the substituent at the C2 position is critical for CDK9 inhibitory activity. Aromatic and heteroaromatic rings are generally favored.

  • Substitution at N3: Alkylation or arylation at the N3 position can influence the binding affinity and selectivity.

  • Pyridine Ring Substituents: Modifications on the pyridine ring, such as the introduction of halogens or small alkyl groups, can modulate the electronic properties of the scaffold and impact activity.

A study on novel imidazo[4,5-b]pyridine derivatives revealed that compounds with specific substitutions showed significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with IC50 values for CDK9 inhibition in the sub-micromolar range.[6]

Bruton's Tyrosine Kinase (BTK) Inhibition

Imidazo[4,5-b]pyridines have been investigated as noncovalent, reversible inhibitors of BTK, a key target in B-cell malignancies.[7]

  • A-Ring Substitutions: A 2,4-dihydroxyphenyl substitution on the A-ring (phenyl ring attached at C2) significantly enhances BTK inhibition. The hydroxyl groups form crucial hydrogen bonds with the Thr474 gatekeeper residue and the Met477 hinge region residue.[7]

  • B-Ring Substitutions: Extended functionalities on the B-ring (another substituent on the C2-phenyl group), such as morpholinomethyl or 4-acetamido groups, also contribute to increased potency.[7]

Aurora Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold has been a fruitful starting point for the development of Aurora kinase inhibitors.[8][9] A hit generation and exploration approach led to the discovery of potent inhibitors of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values in the nanomolar range.[8]

  • Key Moiety: A 2-(4-(dimethylamino)phenyl) group at the C2 position is a recurring feature in potent Aurora kinase inhibitors.

  • Piperazine Linker: A piperazine linker at the C7 position, further substituted with an acetamide group, was found to be crucial for high potency.[8]

TrkA Inhibition

Through scaffold hopping from a known Trk inhibitor, imidazo[4,5-b]pyridines have been identified as potent inhibitors of TrkA kinase.[4]

  • Pyrazol-3-yl Moiety: The presence of a pyrazol-3-yl moiety is important for retaining TrkA potency.[4]

  • Hydrogen Bonding: The nitrogen atoms on the pyrazole ring and the imidazole C-H are proposed to form key hydrogen bonds within the kinase domain.[4]

Compound/Analog Class Target Kinase Key Structural Features Reported Activity (IC50/Kd) Reference
Amidino-substitutedAntiproliferativeUnsubstituted amidino or 2-imidazolinyl amidino group0.4 - 0.7 µM (Colon carcinoma)[5][10]
Imidazo[4,5-b]pyridine-basedCDK9Varied substitutions0.63 - 1.32 µM[6]
6b, 6o, 6p (BTK inhibitors)BTK2,4-dihydroxyphenyl at A-ring; morpholinomethyl or 4-acetamido at B-ring1.14 - 2.46 µM[7]
Compound 31 (Aurora inhibitor)Aurora-A, -B, -C2-(4-(dimethylamino)phenyl); piperazine linker at C70.042, 0.198, 0.227 µM[8]
2d, 3a (TrkA inhibitors)TrkAPyrazol-3-yl amine substituentSubnanomolar cellular potency[4]
FLT3/Aurora Inhibitor (27e)FLT3, Aurora-A, -B6-chloro, C7-piperazine, C2-dimethyl-pyrazoleKd: 6.2 nM (FLT3), 7.5 nM (Aurora-A), 48 nM (Aurora-B)[11]

Antimicrobial and Antiviral Potential

While kinase inhibition is a major focus, imidazo[4,5-b]pyridines also exhibit other important biological activities.

Antibacterial Activity

The antibacterial potential of imidazo[4,5-b]pyridines has been explored, though with varied success. While some studies reported a lack of significant antibacterial activity for certain derivatives, others have identified promising leads.[5][12]

  • Effect of Substituents: The presence of a chlorine atom at the para position of phenyl groups attached to a linked 2,6-diarylpiperidin-4-one core increased activity against both Gram-positive and Gram-negative bacteria.[13] A methyl group at the C5 position also enhanced activity.[13]

Antiviral Activity

Selective but moderate antiviral activity has been observed for some imidazo[4,5-b]pyridine derivatives, particularly against respiratory syncytial virus (RSV).[5] Bromo-substitution on the pyridine ring or a para-cyano-substituted phenyl ring at C2 were features of compounds with anti-RSV activity.[5]

Synthetic Strategies and Methodologies

The synthesis of the imidazo[4,5-b]pyridine core and its derivatives can be achieved through several established routes. The most common approach involves the condensation of a substituted 2,3-diaminopyridine with various reagents.[3][13]

General Synthesis of the Imidazo[4,5-b]pyridine Core

A widely used method involves the reaction of 2,3-diaminopyridine with carboxylic acids or their derivatives (e.g., aldehydes, orthoesters).[3]

Synthesis_Workflow 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation Condensation/ Cyclization 2,3-Diaminopyridine->Condensation Carboxylic_Acid R-COOH or Aldehyde (R-CHO) Carboxylic_Acid->Condensation Imidazo_Pyridine Imidazo[4,5-b]pyridine (R-substituted at C2) Condensation->Imidazo_Pyridine Further_Modification Further Functionalization (e.g., N-alkylation, cross-coupling) Imidazo_Pyridine->Further_Modification Final_Analog Diverse Analogs Further_Modification->Final_Analog

Caption: A generalized workflow for the synthesis of imidazo[4,5-b]pyridine analogs.

Detailed Experimental Protocol: Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines

This protocol is a representative example for the synthesis of the core scaffold.

  • Step 1: Reductive Cyclization:

    • To a solution of 2-nitro-3-aminopyridine (1 mmol) and an appropriate aromatic aldehyde (1.2 mmol) in ethanol (20 mL), add a reducing agent such as sodium dithionite (Na2S2O4) (3 mmol) in water.[3]

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and collect the precipitated solid by filtration.

    • Wash the solid with water and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Step 2: Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathway Context: BTK in B-Cell Malignancies

To appreciate the therapeutic potential of imidazo[4,5-b]pyridine-based BTK inhibitors, it is essential to understand the role of BTK in B-cell receptor (BCR) signaling.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Hydrolysis of PIP2 NFkB_NFAT NF-κB / NFAT DAG_IP3->NFkB_NFAT Calcium Flux & PKC Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Nuclear Translocation Inhibitor Imidazo[4,5-b]pyridine BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and the point of intervention by imidazo[4,5-b]pyridine inhibitors.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. The extensive research into its SAR has provided a clear roadmap for designing potent and selective inhibitors of various kinases. The key to future success lies in leveraging the established SAR principles to optimize drug-like properties, including metabolic stability and oral bioavailability, while minimizing off-target effects. As our understanding of the molecular drivers of disease deepens, the versatility of the imidazo[4,5-b]pyridine core will undoubtedly continue to be exploited to generate next-generation therapies for a multitude of human ailments.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters, 100, 130497. Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules, 26(16), 4938. Retrieved from [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). Bioorganic Chemistry, 80, 565-576. Retrieved from [Link]

  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(4), 315-319. Retrieved from [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022). Journal of Chemical Technology and Metallurgy, 57(1), 123-134. Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules, 26(16), 4938. Retrieved from [Link]

  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. (2025). Chemistry & Biodiversity, 22(10), e202500514. Retrieved from [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023). Current Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015). European Journal of Medicinal Chemistry, 89, 21-31. Retrieved from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). Molecules, 25(15), 3494. Retrieved from [Link]

  • Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. (2024). ChemMedChem, 19(17), e202300633. Retrieved from [Link]

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (2007). Bioorganic & Medicinal Chemistry Letters, 17(23), 6473-6478. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). Bioorganic & Medicinal Chemistry, 114, 117694. Retrieved from [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). Retrieved from [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2014). ACS Medicinal Chemistry Letters, 5(8), 903-908. Retrieved from [Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (2007). Bioorganic & Medicinal Chemistry Letters, 17(23), 6473-6478. Retrieved from [Link]

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2649-2653. Retrieved from [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2024). Journal of Molecular Structure, 1307, 137996. Retrieved from [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2003). Chemistry of Heterocyclic Compounds, 39(4), 407-428. Retrieved from [Link]

  • Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015). European Journal of Medicinal Chemistry, 89, 21-31. Retrieved from [Link]

  • Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... (n.d.). Retrieved from [Link]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. (2023). Journal of Medicinal Chemistry, 66(14), 9551-9571. Retrieved from [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. (n.d.). Retrieved from [Link]

  • Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. (2012). Journal of Molecular Modeling, 18(10), 4569-4581. Retrieved from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8683-8702. Retrieved from [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][5][7]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. (2014). Journal of Medicinal Chemistry, 57(17), 7101-7117. Retrieved from [Link]

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Protocols & Analytical Methods

Method

synthesis protocols for substituted 1H-imidazo[4,5-b]pyridines

An Application Guide to the Synthesis of Substituted 1H-Imidazo[4,5-b]pyridines Abstract The 1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, largely due...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Substituted 1H-Imidazo[4,5-b]pyridines

Abstract

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, largely due to its structural resemblance to endogenous purines.[1][2][3] This structural analogy allows compounds bearing this core to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes, leading to their investigation as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][4][5] This application note provides a detailed guide for researchers on the principal synthetic strategies for constructing and functionalizing the 1H-imidazo[4,5-b]pyridine ring system. We will explore the classic condensation of 2,3-diaminopyridines, modern tandem approaches from nitropyridine precursors, and post-synthesis functionalization techniques. Each section includes mechanistic insights, detailed experimental protocols, and troubleshooting advice grounded in practical laboratory experience.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine ring system, also known as 1-deazapurine, is a cornerstone in the design of bioactive molecules.[3] Its prevalence in pharmaceuticals stems from the two fused nitrogen-containing rings that provide a rich scaffold for hydrogen bonding, metal chelation, and π-stacking interactions within biological targets.[6] The development of robust and versatile synthetic protocols is therefore critical for exploring the chemical space around this scaffold and advancing drug discovery programs. This guide moves beyond a simple recitation of reactions to explain the causality behind procedural choices, empowering the researcher to adapt and optimize these methods for their specific molecular targets.

Foundational Strategy: Cyclocondensation of 2,3-Diaminopyridines

The most direct and widely employed route to the 1H-imidazo[4,5-b]pyridine core involves the cyclization of a 2,3-diaminopyridine precursor with a one-carbon electrophile. The choice of this electrophile—typically an aldehyde or a carboxylic acid derivative—determines the substituent at the C2 position of the final product.

Condensation with Aldehydes

This method is one of the most straightforward for installing aryl or alkyl substituents at the C2 position. The reaction proceeds through the initial formation of a Schiff base intermediate between the aldehyde and one of the amino groups of the diaminopyridine. This is followed by an intramolecular cyclization and a subsequent oxidation step to form the aromatic imidazole ring.

Mechanism Insight: The final oxidation (aromatization) step is crucial. While atmospheric oxygen can suffice, the reaction is often slow and may result in lower yields. To facilitate this step, mild oxidizing agents are frequently employed. Sodium metabisulfite (Na₂S₂O₅) in a solvent like DMSO is a common choice, providing a reliable and high-yielding oxidative cyclization.[5]

Aldehyde_Condensation_Mechanism Start 2,3-Diaminopyridine + R-CHO (Aldehyde) Schiff_Base Schiff Base Intermediate Start->Schiff_Base - H₂O Cyclized_Int Dihydro-imidazo- [4,5-b]pyridine Schiff_Base->Cyclized_Int Intramolecular Cyclization Product C2-Substituted 1H-Imidazo[4,5-b]pyridine Cyclized_Int->Product Oxidation (-2H)

Caption: Mechanism of condensation with aldehydes.

Application Protocol 1: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine

This protocol details the synthesis from commercially available 2,3-diaminopyridine and benzaldehyde.[5]

Materials:

  • 2,3-Diaminopyridine (1.0 eq., e.g., 0.44 g, 4.00 mmol)

  • Benzaldehyde (1.0 eq., e.g., 0.43 g, 4.00 mmol)

  • Sodium Metabisulfite (Na₂S₂O₅) (0.55 eq., e.g., 0.42 g, 2.20 mmol)

  • Dimethyl Sulfoxide (DMSO) (approx. 4 mL)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • To a clean, dry round-bottom flask, add 2,3-diaminopyridine (0.44 g) and DMSO (4 mL). Stir until the solid is fully dissolved.

  • Add benzaldehyde (0.43 g) to the solution, followed by sodium metabisulfite (0.42 g).

  • Heat the reaction mixture to 120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL). A precipitate should form.

  • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of water, followed by a small amount of cold ethyl acetate to remove any unreacted benzaldehyde.

  • Dry the product under vacuum to yield 2-phenyl-1H-imidazo[4,5-b]pyridine as a light brown powder.[5] Further purification can be achieved by recrystallization if necessary.

Condensation with Carboxylic Acids & Equivalents (Phillips Synthesis)

The Phillips condensation reaction is a classic method that uses a carboxylic acid (or its derivatives like orthoesters or acid chlorides) to form the imidazole ring. This reaction is typically performed under acidic conditions and at elevated temperatures. Polyphosphoric acid (PPA) is a common medium as it acts as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product.[1]

Causality: The acidic environment protonates the carbonyl oxygen of the carboxylic acid, making the carbon more electrophilic and susceptible to nucleophilic attack by one of the amino groups of the diaminopyridine. The high temperature and dehydrating conditions facilitate the subsequent cyclization and water elimination. Microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields for this transformation.[1]

Modern Approach: Tandem Synthesis from 2-Chloro-3-nitropyridine

This strategy offers greater flexibility, especially for constructing libraries of N1- and C2-substituted imidazo[4,5-b]pyridines. The workflow involves a sequence of reactions that can often be performed in a one-pot fashion, enhancing operational efficiency.[7]

The general sequence is as follows:

  • SNAr Reaction: A primary amine (R¹-NH₂) displaces the chlorine atom at the C2 position of 2-chloro-3-nitropyridine. This step introduces the desired substituent at what will become the N1 position.

  • Nitro Group Reduction: The nitro group is reduced to an amine, typically using a reducing agent like SnCl₂ or Zn/HCl, to generate the crucial 2,3-diaminopyridine intermediate in situ.[1][7]

  • Cyclization: An aldehyde (R²-CHO) is added to the reaction mixture, which condenses with the newly formed diamine to yield the final trisubstituted product.

Tandem_Synthesis_Workflow Start 2-Chloro-3-nitropyridine Step1 Step 1: SNAr Reaction + R¹-NH₂ Start->Step1 Intermediate1 2-(R¹-amino)-3-nitropyridine Step1->Intermediate1 Step2 Step 2: Nitro Reduction (e.g., Zn/HCl) Intermediate1->Step2 Intermediate2 N²-R¹-pyridine-2,3-diamine (in situ) Step2->Intermediate2 Step3 Step 3: Condensation + R²-CHO Intermediate2->Step3 Product 1-R¹-2-R²-1H-imidazo[4,5-b]pyridine Step3->Product

Caption: One-pot tandem synthesis workflow.

Application Protocol 2: One-Pot Synthesis of 1-Benzyl-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol is adapted from a highly efficient, water-cosolvent-based procedure.[7]

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq.)

  • Benzylamine (1.0 eq.)

  • Benzaldehyde (1.0 eq.)

  • Zinc dust (1.0 eq.)

  • Concentrated HCl (0.5 eq.)

  • Isopropyl Alcohol (IPA)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq.) in a 1:1 mixture of H₂O and IPA (e.g., 10 mL).

  • Add benzylamine (1.0 eq.) and stir the mixture at 80 °C for 2 hours. The SNAr reaction can be monitored by TLC until the starting nitropyridine is consumed.

  • To the same reaction flask, carefully add zinc dust (1.0 eq.) followed by the dropwise addition of concentrated HCl (0.5 eq.). An exothermic reaction may occur.

  • Continue heating at 80 °C for approximately 45 minutes to ensure complete reduction of the nitro group.

  • After cooling slightly, add benzaldehyde (1.0 eq.) to the mixture.

  • Heat the reaction at 85 °C for 10 hours or until the cyclization is complete as indicated by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Post-Functionalization: Diversifying the Scaffold

Once the core is constructed, further modifications can be made to generate analogues for structure-activity relationship (SAR) studies. N-alkylation is a common post-functionalization step.

Trustworthiness Insight: A significant challenge in the N-alkylation of 1H-imidazo[4,5-b]pyridines is controlling the regioselectivity. The scaffold contains multiple nucleophilic nitrogen atoms (N1, N3, and the pyridine N7). Alkylation typically occurs on the imidazole nitrogens. The ratio of N1 to N3 isomers is highly dependent on the reaction conditions. Using a phase-transfer catalyst (PTC) such as tetra-n-butylammonium bromide (TBAB) in the presence of a mild base like K₂CO₃ can favor alkylation at the N3 position (which becomes N1 after tautomerization for the parent scaffold) in a reproducible manner.[8]

Application Protocol 3: N-Alkylation using Phase-Transfer Catalysis

This protocol provides a general method for the N-alkylation of a pre-formed 1H-imidazo[4,5-b]pyridine.

Materials:

  • Substituted 1H-Imidazo[4,5-b]pyridine (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.2 eq.)

  • Tetra-n-butylammonium bromide (TBAB) (0.15 eq.)

  • Alkylating agent (e.g., allyl bromide) (1.6 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the 1H-imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.) and TBAB (0.15 eq.).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add the alkylating agent (1.6 eq.) dropwise to the mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to separate the regioisomers and isolate the desired product.

Summary of Synthetic Strategies

The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule.

StrategyKey PrecursorsReagentsAdvantagesDisadvantages
Aldehyde Condensation 2,3-Diaminopyridine, AldehydeNa₂S₂O₅, DMSO, AirOperationally simple, good for C2-aryl/alkyl groups.[1][5]Requires pre-existing diaminopyridine; oxidation step can be slow.
Phillips Synthesis 2,3-Diaminopyridine, Carboxylic AcidPPA, MicrowaveAccess to C2-H (formic acid) or other diverse groups.[1]Harsh conditions (high temp, strong acid); may not be suitable for sensitive substrates.
Tandem from Nitropyridine 2-Chloro-3-nitropyridine, Amine, AldehydeZn/HCl or SnCl₂, H₂O/IPAHigh flexibility for N1 and C2 diversity; one-pot efficiency.[7]Multi-step sequence; requires careful control of each reaction stage.
N-Alkylation 1H-Imidazo[4,5-b]pyridine, Alkyl HalideK₂CO₃, TBAB, DMFAllows late-stage diversification of the core scaffold.Potential for regioisomer formation that requires separation.[8]

Conclusion

The 1H-imidazo[4,5-b]pyridine scaffold remains a highly valuable template for the design of new therapeutic agents. Mastery of its synthesis is essential for medicinal chemists. This guide has detailed the most fundamental and effective strategies for its construction, from classic condensation reactions to modern, efficient tandem procedures. By understanding the mechanisms and the rationale behind the chosen conditions, researchers can confidently apply and adapt these protocols to synthesize novel derivatives for biological evaluation.

References

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc, 2023(vii), 202312124. [Link]

  • Gloc, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4988. [Link]

  • Gloc, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Kim, H., et al. (2026). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 132, 130497. [Link]

  • Pozharskii, A. F., et al. (2010). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 46, 753–779. [Link]

  • Campeau, L.-C., et al. (2009). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 7(1), 180-185. [Link]

  • ResearchGate. (n.d.). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... [Link]

  • Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(21), 7254. [Link]

  • Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Soural, M., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 17(10), 597–603. [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]

  • Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]

  • Campeau, L.-C., et al. (2009). Synthesis of 2-amino-imidazo[4,5-b]pyridines. ResearchGate. [Link]

  • Wockhardt Ltd. (2009). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
  • Reddy, T. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O–IPA Medium. ACS Omega, 3(4), 4396–4405. [Link]

  • Abida, et al. (2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. [Link]

  • Kisel, S. P., et al. (2013). Efficient synthesis of substituted imidazo[4,5-b]pyridines. Semantic Scholar. [Link]

  • Nayyar, A., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. BMC Chemistry, 12(1), 122. [Link]

Sources

Application

purification techniques for imidazo[4,5-b]pyridine derivatives

An In-Depth Guide to the Purification of Imidazo[4,5-b]pyridine Derivatives: Application Notes and Protocols The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry and drug development, owin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of Imidazo[4,5-b]pyridine Derivatives: Application Notes and Protocols

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry and drug development, owing to its structural similarity to endogenous purines. This core is present in a variety of pharmacologically active agents, including kinase inhibitors and antimicrobial compounds.[1][2] The synthesis of these derivatives often results in complex mixtures containing starting materials, reagents, and byproducts. Therefore, robust and efficient purification strategies are critical to isolating the target compound with the high degree of purity required for subsequent biological evaluation and clinical development.

This comprehensive guide provides detailed application notes and protocols for the purification of imidazo[4,5-b]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Foundational Principles: Understanding the Molecule

The choice of a purification strategy is fundamentally dictated by the physicochemical properties of the target imidazo[4,5-b]pyridine derivative. Key considerations include:

  • Polarity: The polarity of the molecule is influenced by the substituents on the bicyclic core. Electron-withdrawing or -donating groups, as well as polar functional groups, will significantly impact the molecule's interaction with stationary and mobile phases in chromatography.

  • Basicity: The pyridine nitrogen atom imparts a basic character to the molecule. This can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing or irreversible adsorption.[3]

  • Solubility: The solubility of the derivative in various organic solvents will determine the appropriate solvent systems for chromatography, extraction, and crystallization.

  • Stability: Some derivatives may be sensitive to acidic or basic conditions, heat, or light, which must be considered when selecting purification parameters.

A general workflow for the purification of imidazo[4,5-b]pyridine derivatives is outlined below.

Purification Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing Crude Reaction Mixture Crude Reaction Mixture Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Reaction Mixture->Liquid-Liquid Extraction Separate based on solubility & pKa Crude Product Crude Product Liquid-Liquid Extraction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Separate based on polarity Partially Purified Fractions Partially Purified Fractions Column Chromatography->Partially Purified Fractions Recrystallization Recrystallization Partially Purified Fractions->Recrystallization For solid compounds HPLC HPLC Partially Purified Fractions->HPLC For difficult separations Pure Product Pure Product Recrystallization->Pure Product HPLC->Pure Product

Caption: General purification workflow for imidazo[4,5-b]pyridine derivatives.

Core Purification Techniques

Liquid-Liquid Extraction

Liquid-liquid extraction is a powerful initial workup technique to separate the target compound from impurities based on their differential solubilities in immiscible liquids and their acid-base properties.

Application Note: The basic nitrogen of the imidazo[4,5-b]pyridine core allows for selective extraction. By adjusting the pH of the aqueous phase, the protonated (charged) form of the molecule can be moved into the aqueous layer, while neutral impurities remain in the organic layer. Subsequent basification of the aqueous layer will deprotonate the target compound, allowing it to be extracted back into an organic solvent.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated imidazo[4,5-b]pyridine derivative will move to the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH, saturated NaHCO₃) until the solution is basic (confirm with pH paper).

  • Back-Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent (3x). The deprotonated, neutral product will move back into the organic phase.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Column Chromatography

Column chromatography is the most versatile and widely used technique for the purification of imidazo[4,5-b]pyridine derivatives.[4][5] The choice of stationary and mobile phases is critical for achieving good separation.

Stationary Phases:

  • Silica Gel (SiO₂): The most common stationary phase. Its acidic nature can cause issues with basic compounds.

  • Alumina (Al₂O₃): Can be obtained in neutral, acidic, or basic forms. Basic alumina can be advantageous for purifying basic compounds.

  • Reversed-Phase Silica (e.g., C18): Ideal for highly polar compounds that do not elute from normal-phase columns.[3]

Mobile Phases (Eluents):

The selection of the eluent system is typically guided by Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rƒ) for the target compound in the range of 0.2-0.4.

Derivative Polarity Chromatography Type Typical Eluent Systems Notes
Non-polar to Moderately PolarNormal-Phase (Silica/Alumina)Hexane/Ethyl Acetate, Dichloromethane/Methanol, Hexane/DichloromethaneA gradient of the more polar solvent is often used.
Basic (prone to streaking)Normal-Phase (Silica/Alumina)Add 0.1-1% triethylamine (Et₃N) or ammonia (NH₃) to the eluent system.[3]The basic modifier neutralizes acidic sites on the silica gel.
Highly PolarReversed-Phase (C18)Water/Acetonitrile, Water/Methanol[3]Often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[3]
Highly PolarHILICAcetonitrile/WaterHydrophilic Interaction Liquid Chromatography is an alternative for very polar compounds.[3]

Protocol: Flash Column Chromatography on Silica Gel

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane, methanol). Add a small amount of silica gel to this solution and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.

  • Elution: Begin elution with the initial, non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.

Column_Chromatography_Workflow start Crude Product step1 Column Packing Slurry pack silica gel in non-polar eluent start->step1 step2 Sample Loading Dry load crude product onto silica step1->step2 step3 Elution Start with non-polar eluent, gradually increase polarity step2->step3 step4 Fraction Collection Monitor fractions by TLC step3->step4 step5 Combine & Concentrate Pool pure fractions and evaporate solvent step4->step5 end_node Pure Product step5->end_node

Sources

Method

Application Note: Screening and Characterization of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol in Kinase Inhibitor Assays

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the screening and characterization of novel compounds for kinase inhibitory activity, using the represe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the screening and characterization of novel compounds for kinase inhibitory activity, using the representative molecule, (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. The imidazo[4,5-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[1][2] This guide will detail protocols for primary screening against a panel of kinases using a robust luminescence-based assay, followed by secondary assays to determine potency (IC₅₀) and elucidate the mechanism of action.

Introduction: The Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The imidazo[4,5-b]pyridine core is structurally analogous to purine, a key component of ATP.[1] This mimicry allows compounds based on this scaffold to competitively bind to the ATP-pocket of kinases, leading to inhibition of their catalytic activity. Numerous imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of various kinases, including Aurora kinases and FLT3, demonstrating their therapeutic potential.

(1H-Imidazo[4,5-b]pyridin-7-yl)methanol represents a novel, uncharacterized derivative of this important scaffold. The following protocols outline a systematic approach to determine its potential as a kinase inhibitor.

The Kinase Inhibition Screening Cascade

A tiered approach is recommended to efficiently screen and characterize novel compounds. This typically involves a broad primary screen to identify initial "hits" followed by more focused secondary and tertiary assays to confirm activity and determine potency.

G cluster_0 Screening Funnel Primary Screen Primary Screen Secondary Assays Secondary Assays Primary Screen->Secondary Assays Hit Identification Tertiary Assays Tertiary Assays Secondary Assays->Tertiary Assays Hit Confirmation & Potency

Caption: A typical kinase inhibitor screening cascade.

Primary Screening: Luminescence-Based Kinase Assay

For an initial broad screen of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol against a panel of kinases, a luminescence-based assay such as Promega's ADP-Glo™ is highly recommended due to its sensitivity, high-throughput compatibility, and universal applicability to any kinase that utilizes ATP. The principle of this assay is to measure the amount of ADP produced in the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is then converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity. An inhibitor will decrease kinase activity, leading to less ADP production and thus a lower luminescent signal.

Principle of the ADP-Glo™ Kinase Assay

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection Kinase + Substrate + ATP Kinase + Substrate + ATP Phospho-Substrate + ADP Phospho-Substrate + ADP Kinase + Substrate + ATP->Phospho-Substrate + ADP Kinase Activity ADP + remaining ATP ADP + remaining ATP ADP ADP ADP + remaining ATP->ADP ADP-Glo™ Reagent ATP ATP ADP->ATP Kinase Detection Reagent Light Light ATP->Light Luciferase

Caption: Workflow of the ADP-Glo™ luminescent kinase assay.

Protocol: Primary Screen of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

This protocol is designed for a 384-well plate format.

Materials:

  • (1H-Imidazo[4,5-b]pyridin-7-yl)methanol (Test Compound)

  • Kinase panel (e.g., TBK1, IKKε, Aurora A, FLT3)

  • Corresponding kinase substrates

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol in 100% DMSO. From this, create a working stock for the assay.

  • Assay Plate Setup:

    • Add 1 µL of Test Compound in DMSO to the appropriate wells for a final assay concentration of 10 µM.

    • Add 1 µL of DMSO to "No Compound" (100% activity) and "No Enzyme" (0% activity) control wells.

    • Add a known inhibitor for each kinase as a positive control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its substrate, and assay buffer.

    • Add 10 µL of the kinase/substrate master mix to each well, except the "No Enzyme" controls. Add 10 µL of substrate in buffer to the "No Enzyme" wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.[3]

  • Initiate Reaction:

    • Prepare an ATP solution in assay buffer. The final ATP concentration should be at or near the Kₘ for each kinase.

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 1 hour. The incubation time may need optimization for each kinase.

  • Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis

Calculate the percent inhibition for the test compound using the following formula:

% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_No_Enzyme) / (Signal_No_Compound - Signal_No_Enzyme))

A "hit" is typically defined as a compound that causes >50% inhibition at a concentration of 10 µM.

Kinase Target% Inhibition at 10 µMHit?
TBK185%Yes
IKKε78%Yes
Aurora A12%No
FLT35%No
Hypothetical data for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

Based on this hypothetical primary screen, (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is a potential inhibitor of TBK1 and IKKε.

Secondary Assay: Fluorescence Polarization for IC₅₀ Determination

For the "hits" identified in the primary screen (TBK1 and IKKε), a secondary assay is performed to determine the potency (IC₅₀ value). Fluorescence Polarization (FP) is an excellent method for this. It measures the binding of a fluorescently labeled tracer to the kinase. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger kinase, its tumbling slows, and the emitted light is more polarized. A competitive inhibitor will displace the tracer, leading to a decrease in fluorescence polarization.

Principle of the Fluorescence Polarization Assay

G cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Inhibitor Competition Tracer Tracer Low Polarization Signal Low Polarization Signal Tracer->Low Polarization Signal Fast Tumbling Kinase Kinase Tracer_Bound Tracer Kinase->Tracer_Bound High Polarization Signal High Polarization Signal Tracer_Bound->High Polarization Signal Slow Tumbling Kinase_Inhib Kinase Inhibitor Inhibitor Kinase_Inhib->Inhibitor Tracer_Free Tracer Low Polarization Signal Low Polarization Signal Tracer_Free->Low Polarization Signal Fast Tumbling

Sources

Application

The Versatile Scaffold: Imidazo[4,5-b]pyridines in Modern Medicinal Chemistry

Introduction: The Rise of a Privileged Heterocycle The imidazo[4,5-b]pyridine core, a fused heterocyclic system structurally analogous to purines, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Heterocycle

The imidazo[4,5-b]pyridine core, a fused heterocyclic system structurally analogous to purines, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This structural mimicry allows these compounds to interact with a wide array of biological targets, making them a fertile ground for the discovery of novel therapeutics.[1][2] Their diverse biological activities span from anticancer and antiviral to anti-inflammatory and antiparasitic applications, underscoring their significance in drug development.[1][3] This guide provides an in-depth exploration of the applications of imidazo[4,5-b]pyridines, complete with detailed protocols for their synthesis and biological evaluation, aimed at researchers and scientists in the field of drug discovery.

I. Therapeutic Applications of Imidazo[4,5-b]pyridines

The therapeutic potential of imidazo[4,5-b]pyridine derivatives is vast and continually expanding. Their ability to modulate key cellular pathways has led to their investigation in several critical disease areas.

Anticancer Activity: Targeting Kinases and Beyond

One of the most prominent applications of imidazo[4,5-b]pyridines is in oncology. These compounds have been extensively developed as inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1]

  • Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is common in many cancers.[2][4] Imidazo[4,5-b]pyridine derivatives have been designed as highly potent and selective inhibitors of Aurora kinases, particularly Aurora-A.[5][6] By inhibiting Aurora-A, these compounds can induce G2/M cell cycle arrest and promote apoptosis in cancer cells.[6]

  • Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is vital for immune responses, and its dysregulation is implicated in various cancers and inflammatory diseases.[7][8] Specific imidazo[4,5-b]pyridine derivatives have been synthesized to selectively inhibit JAK1, thereby blocking the downstream STAT3 signaling and inhibiting cancer cell proliferation and angiogenesis.

  • FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and mutations leading to its constitutive activation are common in acute myeloid leukemia (AML).[9] Dual inhibitors targeting both FLT3 and Aurora kinases have been developed from the imidazo[4,5-b]pyridine scaffold, showing significant efficacy in preclinical models of AML.[9]

Antiviral Activity: Combating Respiratory Syncytial Virus (RSV)

Imidazo[4,5-b]pyridine derivatives have shown promising antiviral activity, notably against the Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections in infants and the elderly.[3] Certain substituted imidazo[4,5-b]pyridines have demonstrated selective and moderate activity against RSV, highlighting their potential as a new class of antiviral agents.[3]

Other Therapeutic Arenas

The versatility of the imidazo[4,5-b]pyridine scaffold extends to other therapeutic areas:

  • Mitochondrial Uncouplers: A novel application of these compounds is as mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[10] These molecules can dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in cellular respiration and potentially reducing hepatic steatosis.

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have exhibited anti-inflammatory and non-narcotic analgesic properties.[10]

  • Antiparasitic Activity: Imidazo[4,5-b]pyridines have been investigated as inhibitors of methionyl-tRNA synthetase in Trypanosoma brucei, the parasite responsible for African trypanosomiasis.

II. Synthetic Protocols for Imidazo[4,5-b]pyridine Derivatives

The synthesis of the imidazo[4,5-b]pyridine core and its derivatives can be achieved through various synthetic routes. Below are representative protocols for the synthesis of key intermediates and final compounds.

Protocol 2.1: General Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines

This protocol describes a common method for the construction of the imidazo[4,5-b]pyridine ring system through the condensation and cyclization of a diaminopyridine with an aldehyde.

Workflow for the Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines

Start Starting Materials: 2,3-Diaminopyridine Substituted Aldehyde Reaction Reaction: Reflux in Ethanol with Na2S2O4 Start->Reaction Combine Workup Work-up: Cool, filter, wash with water and ethanol Reaction->Workup Process Purification Purification: Recrystallization or Column Chromatography Workup->Purification Isolate Product Final Product: 2-Substituted-3H-imidazo[4,5-b]pyridine Purification->Product Yields

Caption: General workflow for the synthesis of 2-substituted-3H-imidazo[4,5-b]pyridines.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine (1 equivalent) and the desired substituted aldehyde (1 equivalent) in ethanol.

  • Reductive Cyclization: Add an aqueous solution of sodium hydrosulfite (Na₂S₂O₄) (2-3 equivalents) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold water and cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Protocol 2.2: Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine

This protocol outlines the synthesis of brominated derivatives, which are common intermediates for further functionalization via cross-coupling reactions.

Step-by-Step Methodology:

  • Starting Material: Begin with 5-bromo-2,3-diaminopyridine.

  • Condensation: React 5-bromo-2,3-diaminopyridine (1 equivalent) with a substituted carboxylic acid (1.2 equivalents) in the presence of a coupling agent like polyphosphoric acid (PPA) or Eaton's reagent.

  • Reaction Conditions: Heat the mixture at a high temperature (typically 120-160 °C) for several hours.

  • Work-up: Cool the reaction mixture and carefully quench with ice-water. Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by column chromatography or recrystallization.

III. Biological Evaluation Protocols

Assessing the biological activity of newly synthesized imidazo[4,5-b]pyridine derivatives is a critical step in the drug discovery process. The following protocols detail common assays used to evaluate their anticancer and antiviral properties.

Protocol 3.1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]

Workflow for the MTT Assay

Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Preparation: Prepare a stock solution of the test imidazo[4,5-b]pyridine derivative in DMSO. Perform serial dilutions in a complete cell culture medium to obtain the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3.2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of imidazo[4,5-b]pyridine derivatives against specific kinases like Aurora A or JAK1.

Step-by-Step Methodology:

  • Reagents: Recombinant human kinase (e.g., Aurora A, JAK1), appropriate substrate (e.g., a peptide or protein), ATP, and a kinase buffer.

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate in the kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3.3: In Vitro Antiviral Plaque Reduction Assay for RSV

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed HEp-2 cells in 6-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known titer of RSV for 2 hours at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium (e.g., MEM with 2% FBS and 0.75% methylcellulose) containing serial dilutions of the imidazo[4,5-b]pyridine test compound.

  • Incubation: Incubate the plates for 4-5 days at 37°C to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution of 10% formalin and stain with 0.5% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

IV. Signaling Pathway Visualization

Understanding the mechanism of action of imidazo[4,5-b]pyridine derivatives often involves elucidating their effects on cellular signaling pathways.

JAK/STAT Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruits JAK->Receptor JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Imidazo Imidazo[4,5-b]pyridine (JAK Inhibitor) Imidazo->JAK Inhibits Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates

Caption: The JAK/STAT signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine derivatives.

Aurora Kinase A Signaling in Mitosis

cluster_cell_cycle Mitosis cluster_proteins Key Proteins Prophase Prophase Metaphase Metaphase AuroraA Aurora Kinase A Prophase->AuroraA Activates at G2/M Anaphase Anaphase Spindle Bipolar Spindle Formation Metaphase->Spindle Requires PLK1 PLK1 AuroraA->PLK1 Activates Centrosome Centrosome Maturation AuroraA->Centrosome Promotes TPX2 TPX2 TPX2->AuroraA Binds and Activates PLK1->Centrosome Centrosome->Spindle Imidazo Imidazo[4,5-b]pyridine (Aurora A Inhibitor) Imidazo->AuroraA Inhibits

Caption: Simplified representation of Aurora Kinase A's role in mitosis and its inhibition by imidazo[4,5-b]pyridines.

V. Quantitative Data Summary

The following table summarizes the biological activity of representative imidazo[4,5-b]pyridine derivatives from the literature.

Compound IDTargetAssay TypeIC₅₀ / EC₅₀ (µM)Cell LineReference
Compound 10 AntiproliferativeCytotoxicity0.4SW620 (Colon)[3]
Compound 14 AntiproliferativeCytotoxicity0.7SW620 (Colon)[3]
Derivative 7 Antiviral (RSV)Plaque Reduction21HEp-2[3]
Derivative 17 Antiviral (RSV)Plaque Reduction58HEp-2[3]
27e Aurora AKinase Assay0.0075N/A[9]
27e Aurora BKinase Assay0.048N/A[9]
27e FLT3Kinase Assay0.0062N/A[9]
28c Aurora AKinase Assay< 0.003N/A[5]
40f Aurora AKinase Assay< 0.003N/A[5]

VI. Conclusion and Future Perspectives

Imidazo[4,5-b]pyridines represent a remarkably versatile and promising class of heterocyclic compounds in medicinal chemistry. Their structural similarity to endogenous purines provides a foundation for their diverse biological activities. The continued exploration of this scaffold, through innovative synthetic methodologies and comprehensive biological evaluations, holds great promise for the development of next-generation therapeutics for a wide range of diseases, from cancer to viral infections and metabolic disorders. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this privileged chemical framework.

References

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9576-9590. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8722-8734. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 30. [Link]

  • Krajczyk, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4991. [Link]

  • NCBI Bookshelf. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Perpar, T., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3326. [Link]

  • Salamoun, J. M., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry, 280, 116916. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Protocols.io. (2023). MTT. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]

  • ResearchGate. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: (1H-Imidazo[4,5-b]pyridin-7-yl)methanol as a Privileged Fragment for Drug Discovery

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold The imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile starting point for the development of novel therapeutics.[1] This heterocyclic system is present in compounds that exhibit a broad spectrum of biological activities, including the inhibition of kinases, phosphodiesterases, and G-protein coupled receptors (GPCRs).[2][3][4][5][6] Consequently, fragments derived from this scaffold are of significant interest in Fragment-Based Drug Design (FBDD), a powerful methodology for identifying highly efficient starting points for drug discovery campaigns.

This document provides a detailed guide for researchers on the application of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol as a strategic fragment in drug design. We will cover its synthesis, physicochemical properties, potential therapeutic applications, and detailed protocols for its screening and validation.

Physicochemical Properties and Fragment Rationale

(1H-Imidazo[4,5-b]pyridin-7-yl)methanol is an ideal candidate for FBDD due to its adherence to the "Rule of Three," a set of guidelines for selecting fragments with a higher probability of developing into successful drug candidates.

PropertyValueSignificance in FBDD
Molecular Formula C7H7N3OLow complexity, allowing for facile chemical elaboration.
Molecular Weight 149.15 g/mol [7]Falls well within the recommended <300 Da, ensuring good ligand efficiency.
Hydrogen Bond Donors 2Provides key interaction points for target binding.
Hydrogen Bond Acceptors 3Offers multiple opportunities for hydrogen bonding with protein targets.
Rotatable Bonds 1Low conformational flexibility increases the likelihood of a favorable binding entropy.
Topological Polar Surface Area (TPSA) 64.9 ŲSuggests good potential for cell permeability.

The key structural features of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol that make it an attractive fragment include:

  • The Imidazopyridine Core: This bicyclic system provides a rigid scaffold that can be readily functionalized. The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions.

  • The Hydroxymethyl Group: This substituent provides a crucial hydrogen bond donor and acceptor, and serves as a key vector for fragment growth and linking strategies. It allows for the exploration of the solvent-exposed regions of a binding pocket.

Proposed Synthesis of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

A potential retrosynthetic analysis suggests that the target molecule can be derived from a protected 2,3-diaminopyridine precursor. The hydroxymethyl group can be introduced via reduction of a corresponding ester or aldehyde.

Synthetic Workflow cluster_0 Proposed Synthetic Pathway Start 2,3-Diamino-4-methylpyridine Step1 Protection of Amino Groups Start->Step1 Step2 Oxidation of Methyl Group Step1->Step2 e.g., KMnO4 Step3 Esterification Step2->Step3 Step4 Cyclization with Formic Acid Step3->Step4 Step5 Reduction of Ester Step4->Step5 e.g., LiAlH4 Step6 Deprotection Step5->Step6 End (1H-Imidazo[4,5-b]pyridin-7-yl)methanol Step6->End

Caption: Proposed synthetic workflow for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

Potential Therapeutic Targets and Applications

The imidazo[4,5-b]pyridine scaffold has been successfully employed in the development of inhibitors for several important drug target classes. This suggests that (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is a promising fragment for screening against:

  • Protein Kinases: Numerous imidazopyridine derivatives have been reported as inhibitors of both serine/threonine and tyrosine kinases.[3][4] For instance, derivatives of this scaffold have shown potent inhibitory activity against Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[6][9][10]

  • Phosphodiesterases (PDEs): The imidazo[4,5-b]pyridine core has been identified in potent and selective inhibitors of PDE10A, a target for neurological and psychiatric disorders.[2][11][12]

  • G-Protein Coupled Receptors (GPCRs): Derivatives have been developed as antagonists for receptors such as the corticotropin-releasing factor 1 (CRF1) receptor and have shown modulatory effects on proton-sensing GPCRs like GPR4.[5][13]

Target Classes cluster_targets Potential Protein Target Families Fragment (1H-Imidazo[4,5-b]pyridin-7-yl)methanol Kinases Protein Kinases Fragment->Kinases e.g., PI3K, BTK PDEs Phosphodiesterases Fragment->PDEs e.g., PDE10A GPCRs GPCRs Fragment->GPCRs e.g., CRF1, GPR4

Caption: Potential protein target families for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

Experimental Protocols for Fragment Screening

The following are detailed protocols for the screening of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol using standard FBDD techniques.

Protocol 1: NMR-Based Fragment Screening (Ligand-Observed)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting the weak binding interactions typical of fragments. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for this purpose.

Objective: To identify binding of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol to a target protein.

Materials:

  • Target protein (5-20 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D2O).

  • (1H-Imidazo[4,5-b]pyridin-7-yl)methanol stock solution (100 mM in d6-DMSO).

  • NMR tubes.

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Prepare a 500 µL sample of the target protein in the deuterated buffer.

    • Add the fragment stock solution to a final concentration of 200 µM. The final DMSO concentration should be kept below 1% to avoid protein denaturation.

    • Prepare a control sample containing only the fragment at the same concentration in the same buffer.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the control sample to identify the fragment's resonances.

    • For the protein-fragment sample, acquire an STD NMR spectrum.

      • Set the on-resonance saturation frequency to a region where only protein resonances are present (e.g., 0 ppm).

      • Set the off-resonance saturation frequency to a region where no protein or fragment resonances are present (e.g., -30 ppm).

      • Use a saturation time of 2 seconds.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to the fragment's protons indicates that the fragment binds to the protein.

    • The relative intensity of the signals can provide information about which parts of the fragment are in closest proximity to the protein.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free biophysical technique that can be used to detect and quantify biomolecular interactions in real-time.

Objective: To confirm binding and determine the binding affinity of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol to a target protein.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein (10-50 µg/mL in a suitable immobilization buffer, e.g., 10 mM sodium acetate, pH 5.0).

  • (1H-Imidazo[4,5-b]pyridin-7-yl)methanol stock solution (10 mM in DMSO).

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein over the activated surface to achieve the desired immobilization level (typically 5,000-10,000 RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). Ensure the final DMSO concentration is consistent across all samples.

    • Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.

    • Include a buffer-only injection for double referencing.

  • Data Analysis:

    • Subtract the reference surface and buffer-only sensorgrams from the active surface sensorgrams.

    • Plot the steady-state response against the fragment concentration and fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).

Protocol 3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystals of the target protein.

  • (1H-Imidazo[4,5-b]pyridin-7-yl)methanol stock solution (100 mM in a suitable solvent).

  • Cryoprotectant solution.

  • X-ray diffraction equipment (synchrotron source is recommended).

Procedure:

  • Fragment Soaking:

    • Transfer a protein crystal to a drop of mother liquor containing the fragment at a final concentration of 1-10 mM.

    • Allow the crystal to soak for a period of time (ranging from minutes to hours).

  • Cryo-cooling:

    • Briefly transfer the soaked crystal to a cryoprotectant solution.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the cryo-cooled crystal.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Analyze the electron density maps to identify the bound fragment and model its conformation and interactions with the protein.

Conclusion

(1H-Imidazo[4,5-b]pyridin-7-yl)methanol represents a high-value fragment for initiating drug discovery programs against a range of therapeutically relevant protein families. Its favorable physicochemical properties, coupled with the proven biological relevance of the imidazo[4,5-b]pyridine scaffold, make it a strategic choice for FBDD campaigns. The protocols outlined in this document provide a comprehensive framework for the identification, validation, and structural characterization of its interactions with target proteins, thereby paving the way for the rational design of novel lead compounds.

References

  • Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(6), 700-705. [Link]

  • Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. [Link]

  • Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed. [Link]

  • ACS Publications. (n.d.). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). [Link]

  • Hu, E., et al. (2019). (PDF) Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ResearchGate. [Link]

  • ResearchGate. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. [Link]

  • PubMed. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. [Link]

  • PubMed. (n.d.). Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • RSC Publishing. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. [Link]

  • Ovid. (n.d.). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. [Link]

  • PubMed. (n.d.). Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists. [Link]

  • PLOS One. (n.d.). Characterization of Imidazopyridine Compounds as Negative Allosteric Modulators of Proton-Sensing GPR4 in Extracellular Acidification-Induced Responses. [Link]

  • PubMed. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. [Link]

  • MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • ACS Publications. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]

  • PubMed. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

  • NIH. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. [Link]

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  • PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. [Link]

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Application

Application Notes and Protocols for the N-Alkylation of Imidazo[4,5-b]pyridines

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of experimental procedures for the N-alkylation of the imidazo[4,5-b]pyridine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of experimental procedures for the N-alkylation of the imidazo[4,5-b]pyridine scaffold. As a privileged heterocyclic motif and a structural analog of purines, imidazo[4,5-b]pyridine derivatives are of significant interest in medicinal chemistry.[1][2] The strategic addition of alkyl groups to the nitrogen atoms of this core is a critical step in modulating pharmacological activity and developing new therapeutic agents.[1][3] This document details the critical challenge of regioselectivity, outlines factors that control isomeric outcomes, and presents validated, step-by-step protocols for common and advanced alkylation techniques.

The Challenge of Regioselectivity in N-Alkylation

The N-alkylation of an unsubstituted imidazo[4,5-b]pyridine presents a significant synthetic challenge due to the presence of multiple nucleophilic nitrogen atoms. The tautomeric nature of the imidazole ring proton allows for alkylation at either the N1 or N3 position, while the pyridine nitrogen (N4) also serves as a potential reaction site.[4][5] The resulting product is often a mixture of regioisomers, and achieving selectivity is paramount for reproducible synthesis and unambiguous structure-activity relationship (SAR) studies.

The specific outcome of an alkylation reaction is highly dependent on a subtle interplay of factors including the choice of base, solvent, temperature, and the steric and electronic properties of both the heterocyclic substrate and the alkylating agent.[4][6]

G cluster_sites Alkylation Sites cluster_factors Controlling Factors cluster_outcomes Regioisomeric Products N1 N1-H (Imidazole) N3 N3-H (Imidazole) N4 N4 (Pyridine) Base Base (e.g., K₂CO₃, NaH) Prod_N4 N4-Alkylated Base->Prod_N4 Strong Base (K₂CO₃) in Polar Aprotic (DMF) often favors N4 Mixture Mixture of Isomers Base->Mixture Solvent Solvent (e.g., DMF, THF, Toluene) Prod_N3 N3-Alkylated Solvent->Prod_N3 Nonpolar solvents may favor N3 Solvent->Mixture Sterics Steric Hindrance (Substrate & Electrophile) Prod_N1 N1-Alkylated Sterics->Prod_N1 Bulky C2-substituent can favor N1 Sterics->Mixture Electrophile Alkylating Agent (R-X, R-OTs) Electrophile->Mixture

Caption: Factors influencing N-alkylation regioselectivity.

Key Mechanistic Drivers:
  • Base and Solvent: The combination of a base and solvent is the most critical factor. The use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a widely reported method that often favors alkylation at the more nucleophilic pyridine nitrogen (N4).[4][5] In contrast, using a nonpolar solvent may favor alkylation at the N3 position.[4]

  • Steric Hindrance: The steric environment around the nitrogen atoms significantly influences the reaction pathway. Bulky substituents at the C2 position of the imidazo[4,5-b]pyridine ring can hinder the approach of the alkylating agent to the N1 and N3 positions, potentially leading to increased N4 alkylation or selective alkylation at the less hindered imidazole nitrogen.[7]

  • Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), is common in heterogeneous reaction mixtures (e.g., solid K₂CO₃ in liquid DMF). The catalyst facilitates the transfer of the deprotonated imidazopyridine anion into the organic phase, enhancing reaction rates and yields.[4]

Experimental Protocols for N-Alkylation

The selection of an appropriate alkylation protocol depends on the nature of the starting materials, particularly the alkylating agent, and the desired regiochemical outcome.

G cluster_classical Protocol 1: Classical PTC cluster_mw Protocol 2: Microwave-Assisted cluster_mitsu Protocol 3: Mitsunobu Reaction start Select Protocol p1_setup 1. Combine Imidazopyridine, K₂CO₃, TBAB in DMF start->p1_setup Alkyl Halide, Standard Conditions p2_setup 1. Combine reagents in sealed microwave vial start->p2_setup Alkyl Halide, Reaction Acceleration p3_setup 1. Combine Imidazopyridine, Alcohol (R-OH), PPh₃ in THF start->p3_setup Alcohol Substrate p1_add 2. Add Alkyl Halide (R-X) dropwise at RT p1_setup->p1_add p1_react 3. Stir 12-24h at RT p1_add->p1_react p1_workup 4. Filter salts, Concentrate, Extract with EtOAc p1_react->p1_workup p1_purify 5. Purify via Column Chromatography p1_workup->p1_purify p2_react 2. Irradiate (e.g., 120°C, 30 min) p2_setup->p2_react p2_workup 3. Cool, Filter, Concentrate, Extract p2_react->p2_workup p2_purify 4. Purify via Column Chromatography p2_workup->p2_purify p3_add 2. Cool to 0°C, Add DEAD/DIAD slowly p3_setup->p3_add p3_react 3. Warm to RT, Stir 4-12h p3_add->p3_react p3_workup 4. Concentrate solvent p3_react->p3_workup p3_purify 5. Purify directly via Column Chromatography p3_workup->p3_purify

Caption: General experimental workflows for N-alkylation.

Protocol 1: General Procedure for N-Alkylation under Phase-Transfer Conditions

This protocol is a robust starting point for the alkylation of imidazo[4,5-b]pyridines using common alkyl halides.

Materials:

  • Imidazo[4,5-b]pyridine derivative (1.0 eq.)

  • Alkylating agent (e.g., allyl bromide, benzyl bromide) (1.2 - 1.6 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 2.5 eq.)

  • Tetra-n-butylammonium bromide (TBAB) (0.15 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the imidazo[4,5-b]pyridine (1.0 eq.), anhydrous potassium carbonate (2.2 eq.), and TBAB (0.15 eq.).[4]

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.1-0.2 M concentration).

  • Add the alkylating agent (1.6 eq.) dropwise to the mixture at room temperature.[3]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.[4]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the filter cake with DMF or EtOAc.[3]

  • Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the desired N-alkylated product(s).[4]

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[8][9]

Materials:

  • Same as Protocol 1

  • Microwave-specific reaction vial with a snap cap or crimp top

Procedure:

  • In a dedicated microwave reaction vial, combine the imidazo[4,5-b]pyridine (1.0 eq.), potassium carbonate (2.2 eq.), TBAB (0.15 eq.), and the alkylating agent (1.6 eq.).[10]

  • Add anhydrous DMF and a small magnetic stir bar.

  • Seal the vial securely.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-60 minutes) with stirring. Optimization of time and temperature is required for new substrates.[11]

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Work-up and purify the product as described in steps 6-10 of Protocol 1.

Protocol 3: N-Alkylation of Alcohols via the Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally mild and effective method for converting a primary or secondary alcohol into an N-alkylated product with a complete inversion of stereochemistry at the alcohol's carbon center.[12][13] This is particularly useful for introducing chiral side chains. The imidazo[4,5-b]pyridine acts as the acidic nucleophile in this reaction.[14]

Materials:

  • Imidazo[4,5-b]pyridine derivative (1.0 eq.)

  • Alcohol (1.1-1.3 eq.)

  • Triphenylphosphine (PPh₃) (1.3-1.5 eq.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.3-1.5 eq.), typically as a 40% solution in toluene.

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the imidazo[4,5-b]pyridine (1.0 eq.), alcohol (1.2 eq.), and triphenylphosphine (1.4 eq.) in anhydrous THF in a flame-dried, inert-atmosphere (N₂ or Ar) flask.[12]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD solution (1.4 eq.) dropwise via syringe. An exothermic reaction and color change (typically to a yellow or orange hue) are often observed. Maintain the temperature at or below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide and the hydrazine byproduct, can be purified directly by column chromatography on silica gel. The byproducts are typically more polar than the desired N-alkylated product.

Data Summary and Characterization

Table 1: Selected Conditions for N-Alkylation of Imidazo[4,5-b]pyridines
SubstrateAlkylating AgentBase / ConditionsSolventOutcomeReference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBenzyl chlorideK₂CO₃, TBABDMFMixture of N3 and N4 isomers[6]
4H-Imidazo[4,5-b]pyridine derivatives4-Methoxybenzyl chlorideK₂CO₃DMFPredominantly N4 regioisomer[5]
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK₂CO₃DMFMixture of N1 and N3 isomers[7]
6-Bromo-2-aryl-3H-imidazo[4,5-b]pyridineAllyl/Propargyl bromideK₂CO₃, TBAB, RTDMFMixture of isomers
ImidazoleVarious alkyl halidesMicrowave Irradiation-Accelerated reaction[8]
N(π)-alkylated Histidine PeptideVarious alcoholsPPh₃, DIADTHFSelective N(π)-alkylation[15]
Structural Elucidation: The Role of 2D NMR

Unambiguous identification of the resulting regioisomers is non-trivial and is a critical component of the experimental workflow. While 1D ¹H and ¹³C NMR provide initial evidence of a successful reaction, they are often insufficient to distinguish between N1, N3, and N4 isomers.

Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive technique for this purpose.[5] By observing through-space correlations between protons, one can establish proximity. For example, a strong NOE correlation between the N-CH₂ protons of the newly introduced alkyl group and the H5 proton on the pyridine ring is conclusive evidence for alkylation at the N4 position.[5][16] Similarly, correlations to H6 or H7 protons can help assign N1 or N3 isomers, depending on the substitution pattern.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive alkylating agent (e.g., R-Cl).Switch to a more reactive halide (R-Br or R-I). Add a catalytic amount of NaI or KI.
Insufficiently anhydrous conditions.Use flame-dried glassware and anhydrous solvents/reagents.
Low reaction temperature.Increase the reaction temperature or switch to a microwave-assisted protocol.
Formation of an Inseparable Mixture of Isomers Reaction conditions are not selective.Screen different solvent/base combinations (e.g., switch from DMF to a nonpolar solvent like toluene or THF with a base like NaH).
Modify the steric environment by changing substituents on the substrate or alkylating agent.
Difficult Purification (Mitsunobu) Co-elution of product with PPh₃O or hydrazine byproduct.Use polymer-supported PPh₃ to simplify removal by filtration.[14]
Optimize chromatography conditions, potentially using a different solvent system or gradient.

References

  • Özil, M., et al. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 43(3), 209-216. Retrieved from [Link]

  • ResearchGate. (2009). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. Retrieved from [Link]

  • Wieczorek, M., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(7), 1776. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. Retrieved from [Link]

  • Glavač, N., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(18), 3242. Retrieved from [Link]

  • ResearchGate. (2011). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Retrieved from [Link]

  • Perin, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3326. Retrieved from [Link]

  • Monash University. (2022). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Thompson, R. E., et al. (2014). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry, 12(35), 6817–6824. Retrieved from [Link]

  • ResearchGate. (2016). Microwave-Assisted C-2 Direct Alkenylation of Imidazo[4,5- b ]pyridines: Access to Fluorescent Purine Isosteres with Remarkably Large Stokes Shifts. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2010). An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2013). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]

  • Bohrium. (2021). synthesis-and-cytotoxicity-of-some-imidazo-4-5-b-pyridine-derivatives-and-their-regioselective-n-alkylation. Retrieved from [Link]

  • Semantic Scholar. (2016). Microwave-Assisted C-2 Direct Alkenylation of Imidazo[4,5-b]pyridines: Access to Fluorescent Purine Isosteres with Remarkably Large Stokes Shifts. Retrieved from [Link]

  • National Institutes of Health. (2024). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[7][17]imidazo[1,2-a]pyrimidines via A3 coupling. Retrieved from [Link]

  • Frontiers. (2024). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[7][17]imidazo[1,2-a] pyrimidines via A3 coupling. Retrieved from [Link]

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Method

Introduction: Bridging Core Scaffolds in Medicinal Chemistry

An In-Depth Guide to Suzuki Cross-Coupling Reactions with Imidazo[4,5-b]pyridines: Application Notes and Protocols The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, prized for its structural res...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki Cross-Coupling Reactions with Imidazo[4,5-b]pyridines: Application Notes and Protocols

The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, prized for its structural resemblance to natural purines, which allows it to modulate the function of various enzymes and receptors.[1] This framework is a cornerstone in the development of novel biomedical agents, with biological activity being highly dependent on the nature and position of its substituents.[1][2] To functionalize this core, particularly through the formation of strategic carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction has emerged as an indispensable tool.[3] It offers a robust and versatile method for linking the imidazo[4,5-b]pyridine heterocycle with a diverse array of aryl, heteroaryl, or alkyl groups.

However, the application of this powerful reaction to N-rich heterocycles like imidazo[4,5-b]pyridines is not without its challenges. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the acidic N-H proton on the imidazole ring can complicate standard protocols, often necessitating N-protection strategies that add steps and reduce overall efficiency.[4] This guide provides senior researchers and drug development professionals with a detailed understanding of the mechanistic nuances, a systematic approach to reaction optimization, and field-proven protocols for the successful Suzuki cross-coupling of halogenated imidazo[4,5-b]pyridines.

Core Principles & Mechanistic Insights

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates like imidazo[4,5-b]pyridines. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the imidazo[4,5-b]pyridine electrophile (Ar-X). This forms a Pd(II) intermediate. The efficiency of this step is highly dependent on the halogen's identity (I > Br > Cl) and the electron-donating properties of the ligands on the palladium center.[6]

  • Transmetalation : Before this step, the organoboron reagent (R-B(OR)₂) must be activated by a base to form a more nucleophilic boronate species (R-B(OR)₂OH⁻).[7] This boronate then transfers its organic group (R) to the Pd(II) center, displacing the halide and forming a new Pd(II)-R intermediate. This is often the rate-determining step.

  • Reductive Elimination : The two organic groups (Ar and R) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

The Catalytic Cycle Visualized

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex Ar-Pd(II)(X)L₂ trans_label Transmetalation oa_complex->trans_label trans_complex Ar-Pd(II)(R)L₂ re_label Reductive Elimination trans_complex->re_label product Ar-R (Product) product->pd0 Catalyst Regeneration oa_label->oa_complex + Ar-X trans_label->trans_complex + [R-B(OR)₂(OH)]⁻ - X⁻ re_label->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges with Imidazo[4,5-b]pyridines
  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich ligands helps to shield the metal center and prevent this unproductive binding.[6]

  • Substrate Reactivity : Halogenated imidazo[4,5-b]pyridines can be electron-deficient, which generally facilitates oxidative addition. However, the unprotected N-H group in the imidazole ring is acidic and can interfere with common reaction conditions, making standard protocols fail.[4]

  • Side Reactions : Proto-deboronation of the boronic acid and dehalogenation of the starting material are common side reactions. These can be minimized by using rigorously degassed solvents, a suitable base, and optimized reaction times.[8]

Systematic Optimization of Reaction Parameters

A successful coupling protocol relies on the careful selection of each reaction component. The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

ParameterOptions & Key ConsiderationsRationale & Expert Insights
Palladium Source Salts: Pd(OAc)₂, PdCl₂(CH₃CN)₂ Complexes: Pd(PPh₃)₄, Pd₂(dba)₃ Precatalysts: PEPPSI-IPr, Buchwald G2/G3/G4Precatalysts are often superior for challenging substrates as they provide a reliable and efficient in situ generation of the active Pd(0) species. This avoids issues with impure or oxidized palladium salts. For N-rich heterocycles, Buchwald precatalysts have shown excellent performance.[4][9]
Ligand Bulky Phosphines: XPhos, SPhos, P(t-Bu)₃ N-Heterocyclic Carbenes (NHCs): IPr, IMesThe choice of ligand is crucial. Bulky, electron-rich phosphine ligands accelerate both oxidative addition and reductive elimination while preventing catalyst deactivation by the substrate's nitrogen atoms.[10] NHC ligands are particularly effective for coupling less reactive aryl chlorides.
Boron Reagent Aryl/Heteroaryl Boronic Acids Potassium Organotrifluoroborates MIDA BoronatesWhile boronic acids are most common, they can be unstable and prone to side reactions like homocoupling.[11] Potassium organotrifluoroborate salts offer enhanced stability and are easily handled crystalline solids.[11] They often require slightly modified conditions but can be very effective.
Base Carbonates: K₂CO₃, Cs₂CO₃ Phosphates: K₃PO₄ Fluorides: CsF, KFThe base activates the boronic acid for transmetalation. K₃PO₄ is an excellent general-purpose base for these systems, providing a good balance of reactivity and minimizing base-labile group degradation.[4] For particularly stubborn couplings, CsF can be highly effective as it generates a very reactive boronate species.[8]
Solvent Aprotic: 1,4-Dioxane, Toluene, THF, DMF Protic: H₂O, t-BuOHA mixture of an aprotic organic solvent with water (e.g., Dioxane/H₂O) is most common. The water is essential for dissolving inorganic bases like K₃PO₄ or K₂CO₃, facilitating the formation of the active boronate complex.[1][5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki cross-coupling of halogenated imidazo[4,5-b]pyridines.

Protocol 1: Standard Conditions for Bromo-Imidazo[4,5-b]pyridines

This protocol is a robust starting point for coupling various aryl- and heteroarylboronic acids with bromo-substituted imidazo[4,5-b]pyridines, adapted from optimized conditions found in the literature.[1]

Materials:

  • 6-Bromo-imidazo[4,5-b]pyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reagent Addition: To a flame-dried round-bottom flask, add the 6-bromo-imidazo[4,5-b]pyridine derivative, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Add water and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Enhanced Coupling for Rapid Synthesis

Microwave irradiation can dramatically shorten reaction times and improve yields, making it ideal for rapid library synthesis in a drug discovery setting.[8]

Materials:

  • 2-Chloro-imidazo[4,5-b]pyridine derivative (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • (A-taphos)₂PdCl₂ catalyst (0.025 mmol, 5 mol%)

  • Cesium Fluoride (CsF) (1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reagent Addition: In a microwave reaction vial, combine the 2-chloro-imidazo[4,5-b]pyridine derivative, arylboronic acid, (A-taphos)₂PdCl₂ catalyst, and CsF.[8]

  • Solvent Addition: Add 1,4-dioxane to the vial.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 30-60 minutes.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to yield the final product.

General Experimental Workflow

Caption: A generalized workflow for Suzuki cross-coupling reactions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently degassed solvents. 3. Inappropriate base or ligand. 4. Poor quality boronic acid.1. Use a reliable precatalyst. 2. Degas solvents thoroughly by sparging with argon or using freeze-pump-thaw cycles. 3. Screen alternative bases (e.g., K₃PO₄, CsF) and ligands (e.g., XPhos, SPhos). 4. Check boronic acid purity; consider using a more stable trifluoroborate salt.[11]
Dehalogenation of Starting Material Presence of protic impurities or water leading to proto-dehalogenation.Use rigorously dried solvents and reagents. A milder base or shorter reaction time may also help.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction setup is strictly under an inert atmosphere. Thoroughly degas all solvents before use.
Formation of Byproducts N-arylation or other side reactions.This can occur with unprotected N-H groups. While many protocols now work with unprotected heterocycles,[4] protection of the imidazole nitrogen may be necessary in complex cases.

Conclusion

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from readily available building blocks. For the challenging yet vital imidazo[4,5-b]pyridine scaffold, success hinges on a rational approach to catalyst and ligand selection, careful optimization of the base and solvent system, and meticulous experimental technique. By understanding the underlying mechanism and anticipating potential pitfalls, researchers can effectively leverage this reaction to accelerate the synthesis of novel derivatives for drug discovery and materials science. The use of modern precatalysts and microwave-assisted protocols further expands the chemist's toolkit, allowing for rapid and efficient exploration of chemical space around this important heterocyclic core.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Perin, N., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]

  • Sajith, A. M., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters. Available at: [Link]

  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. Available at: [Link]

  • Jagannathan, R., et al. (2021). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available at: [Link]

  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, D., & Singh, P. (2017). Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available at: [Link]

  • Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Antiviral Evaluation of Novel Imidazo[4,5-b]pyridine Compounds

Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridines The imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, is a privileged structure in medicinal chemistry, demonstrating a wide range of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The structural resemblance to purines allows these compounds to potentially interact with key biological targets, such as viral polymerases or other enzymes crucial for viral replication.[1] This has led to significant interest in the synthesis and evaluation of novel imidazo[4,5-b]pyridine derivatives as potential antiviral agents against a broad spectrum of DNA and RNA viruses.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antiviral activity of novel imidazo[4,5-b]pyridine compounds. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data. We will progress from initial cytotoxicity assessments to primary antiviral screening and confirmatory assays, culminating in preliminary mechanism-of-action studies.

I. Foundational Assays: Cytotoxicity Evaluation

Before assessing the antiviral efficacy of a compound, it is imperative to determine its cytotoxic potential. This ensures that any observed antiviral effect is not merely a consequence of the compound killing the host cells, which the virus needs to replicate.[7] A significant therapeutic window between the cytotoxic concentration and the effective antiviral concentration is a critical characteristic of a promising drug candidate.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[8] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[7]

Materials:

  • Novel imidazo[4,5-b]pyridine compounds

  • Appropriate host cell line (e.g., Vero, HeLa, MDCK) cultured in 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)[7]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Plating: Seed the 96-well plates with the chosen host cell line at an appropriate density to achieve a confluent or near-confluent monolayer on the day of the assay.[9]

  • Compound Preparation: Prepare a stock solution of each imidazo[4,5-b]pyridine compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compounds in cell culture medium. It is common to use eight serial half-log10 concentrations, starting from a high concentration (e.g., 100 µM).[9]

  • Compound Treatment: Remove the old medium from the cell plates and add the different concentrations of the test compounds to the wells in triplicate. Include a "cells only" control (medium with the same concentration of solvent used for the compounds) and a "no cells" blank control.

  • Incubation: Incubate the plates for a period that mirrors the duration of the subsequent antiviral assays (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After incubation, carefully add MTT solution to each well and incubate for 2-4 hours.[7]

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of the wells at 540 nm using a microplate reader.[9]

Data Analysis and Interpretation:

The 50% cytotoxic concentration (CC50) is determined by regression analysis of the dose-response curve.[9] The CC50 value represents the concentration of the compound that reduces cell viability by 50%.

Parameter Description
CC50 The concentration of the compound that causes a 50% reduction in cell viability.

II. Primary Antiviral Screening: Identifying Active Compounds

Once the cytotoxicity profile is established, the next step is to screen the imidazo[4,5-b]pyridine compounds for antiviral activity. The primary screening assay should be robust, sensitive, and suitable for testing a relatively large number of compounds.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

Many viruses cause morphological changes in infected cells, known as the cytopathic effect (CPE), which can range from cell rounding and detachment to syncytia formation and eventual cell death. The CPE reduction assay is a cost-effective and time-efficient method for high-throughput screening of antiviral compounds.[10] It evaluates the ability of a compound to inhibit virus-induced CPE.[9]

Materials:

  • Imidazo[4,5-b]pyridine compounds with known CC50 values

  • Susceptible host cell line in 96-well plates

  • Virus stock with a known titer

  • Complete cell culture medium

  • Neutral red or other viability stain

  • Microplate reader

Step-by-Step Methodology:

  • Cell Preparation: Prepare confluent monolayers of the host cells in 96-well plates as described for the MTT assay.[9]

  • Compound Addition: Add serial dilutions of the test compounds (at non-toxic concentrations) to the wells.

  • Virus Inoculation: Infect the cells with a predetermined amount of virus that will cause >80% CPE in the virus control wells within the incubation period.[9]

  • Controls: Include the following controls on each plate:

    • Virus Control: Cells infected with the virus in the absence of any compound.

    • Cell Control: Uninfected cells with no compound.

    • Compound Cytotoxicity Control: Uninfected cells treated with the highest concentration of each compound.

    • Positive Control: A known antiviral drug for the specific virus being tested.

  • Incubation: Incubate the plates until significant CPE is observed in the virus control wells.

  • CPE Quantification: The extent of CPE can be visually scored by a trained technician. For a more quantitative measure, cell viability can be assessed using a viability stain like neutral red, followed by spectrophotometric analysis.[9]

Data Analysis and Interpretation:

The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral CPE by 50%.[9] This is determined by regression analysis of the dose-response curve. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the potential of an antiviral compound. A higher SI value indicates a more promising therapeutic window.

Parameter Description
EC50 The concentration of the compound that inhibits the viral effect (e.g., CPE) by 50%.[9]
SI Selectivity Index (CC50/EC50). A higher SI indicates greater potential for the compound as an antiviral agent.

III. Confirmatory and Quantitative Antiviral Assays

Compounds that show promising activity in the primary screen should be further evaluated using more quantitative assays to confirm their efficacy. The plaque reduction assay and the virus yield reduction assay are considered "gold standard" methods in virology.[11][12]

Protocol 3: Plaque Reduction Assay

This assay is a highly quantitative method for determining the infectivity of a lytic virus and the efficacy of antiviral compounds.[12] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.[12]

Materials:

  • Active imidazo[4,5-b]pyridine compounds

  • Confluent monolayers of a suitable host cell line in 6- or 12-well plates

  • Virus stock

  • Semi-solid overlay medium (e.g., containing agarose or carboxymethyl cellulose)[11]

  • Crystal violet or other staining solution

Step-by-Step Methodology:

  • Cell Plating: Seed plates to obtain confluent monolayers.

  • Compound and Virus Incubation: In separate tubes, pre-incubate a fixed amount of virus with serial dilutions of the test compound for a set period (e.g., 1 hour).

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay Application: After adsorption, remove the inoculum and overlay the cells with the semi-solid medium containing the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[11]

  • Incubation: Incubate the plates for several days, depending on the virus, until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

Data Analysis and Interpretation:

The concentration of the compound required to reduce the number of plaques by 50% (IC50) is determined.[12] This provides a more precise measure of the compound's antiviral potency.

Parameter Description
IC50 The concentration of the compound that reduces the number of viral plaques by 50%.
Protocol 4: Virus Yield Reduction Assay

This assay directly measures the effect of a compound on the production of new infectious virus particles.[13][14] It is a powerful technique for evaluating antiviral efficacy, though it is more labor-intensive.[10][15]

Materials:

  • Active imidazo[4,5-b]pyridine compounds

  • Host cell line

  • Virus stock

  • Microtiter plates for titration

Step-by-Step Methodology:

  • Infection and Treatment: Infect cells in the presence of various concentrations of the test compound.

  • Incubation: Allow the virus to complete one replication cycle.

  • Harvesting: Collect the cell culture supernatants (and/or cell lysates) containing the newly produced progeny viruses.[10]

  • Titration: Determine the titer of the harvested virus from each treatment condition by performing a serial dilution and titrating on fresh cell monolayers (e.g., by plaque assay or TCID50).[13]

Data Analysis and Interpretation:

The results are expressed as the reduction in virus titer (e.g., in log10) compared to the untreated virus control. This assay provides a direct measure of the compound's ability to inhibit viral replication.

IV. Preliminary Mechanism-of-Action Studies

For lead compounds with confirmed antiviral activity, preliminary studies can provide insights into their mechanism of action.

Protocol 5: Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect (e.g., entry, replication, or egress).[16]

Methodology:

The compound is added to the cell culture at different time points relative to viral infection:

  • Pre-treatment of cells: Compound is added to cells and then washed away before infection.

  • Co-treatment: Compound is added along with the virus.

  • Post-treatment: Compound is added at various times after infection.

By observing at which time point the addition of the compound is most effective, one can infer its likely target in the viral life cycle.

Visualization of Experimental Workflows

Antiviral_Evaluation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Confirmatory Assays cluster_3 Phase 4: Mechanistic Insight Cytotoxicity Cytotoxicity Assay (MTT) CC50 Determine CC50 Cytotoxicity->CC50 CPE_Assay CPE Reduction Assay CC50->CPE_Assay Inform non-toxic concentrations EC50_SI Determine EC50 & SI CPE_Assay->EC50_SI Plaque_Assay Plaque Reduction Assay EC50_SI->Plaque_Assay Select promising compounds Yield_Assay Virus Yield Reduction Assay EC50_SI->Yield_Assay Select promising compounds IC50 Determine IC50 Plaque_Assay->IC50 Titer_Reduction Quantify Titer Reduction Yield_Assay->Titer_Reduction Time_of_Addition Time-of-Addition Assay IC50->Time_of_Addition Confirm with lead compounds Titer_Reduction->Time_of_Addition Confirm with lead compounds Target_Stage Identify Target Stage Time_of_Addition->Target_Stage

Viral_Lifecycle_Targets Entry {Virus Entry | Attachment | Fusion/Endocytosis} Replication {Genome Replication | Viral Protein Synthesis} Entry->Replication Uncoating Assembly_Egress {Assembly & Egress | Budding/Lysis} Replication->Assembly_Egress Component Trafficking

V. Concluding Remarks

The systematic approach outlined in these application notes provides a robust framework for the in vitro antiviral evaluation of novel imidazo[4,5-b]pyridine compounds. By carefully progressing from cytotoxicity assessment to quantitative antiviral assays and preliminary mechanistic studies, researchers can effectively identify and characterize promising lead candidates for further development. Adherence to these protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of new antiviral therapeutics.

References

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Viroxy. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • Poreba, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5693. Available at: [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Krol, E., et al. (2018). In vitro methods for testing antiviral drugs. Journal of Pharmacological and Toxicological Methods, 92, 45-56. Available at: [Link]

  • Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(15), 3350. Available at: [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Prichard, M. N., & Shipman, C. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of virological methods, 28(1), 101–106. Available at: [Link]

  • DIFF Biotech. (2024). Best practices for screening antiviral drugs. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Sedić, M., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(19), 3563. Available at: [Link]

  • Emery Pharma. (2025). Important Considerations in Antiviral Testing. Retrieved from [Link]

  • Lurain, N. S., et al. (1996). A standardized plaque reduction assay for determination of drug susceptibilities of cytomegalovirus clinical isolates. Antimicrobial agents and chemotherapy, 40(5), 1286–1290. Available at: [Link]

  • Lynch, N. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. Available at: [Link]

  • Bîcu, E., & Profire, L. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4933. Available at: [Link]

  • Labinsights. (2023). Virus Yield Reduction Assay Service. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link]

  • Bouattour, Y., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-464. Retrieved from [Link]

  • Takei, M., et al. (1989). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. Journal of virological methods, 26(2), 183–191. Available at: [Link]

  • Shrivastava, S., et al. (2020). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. ResearchGate. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). International Journal of Research in Pharmaceutical Sciences, 11(SPL3), 114-121. Retrieved from [Link]

  • Viro-Labs. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Available at: [Link]

  • Liu, C. H., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European journal of medicinal chemistry, 57, 311–322. Available at: [Link]

  • Zhang, L., et al. (2018). Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B. Bioorganic & medicinal chemistry, 26(10), 2825–2836. Available at: [Link]

  • Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(15), 3350. Available at: [Link]

  • El-Faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3186. Available at: [Link]

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Method

Application Notes and Protocols for Developing Cell-Based Assays with (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

Introduction The 1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic ring system structurally analogous to purines, a feature that has made it a cornerstone in medicinal chemistry.[1] Derivatives of this scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic ring system structurally analogous to purines, a feature that has made it a cornerstone in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and anti-cancer effects.[1][2][3][4] A significant portion of research has focused on their capacity to act as potent and selective kinase inhibitors.[5][6][7][8] Kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10][11]

This document provides a detailed guide for researchers developing cell-based assays to characterize a novel investigational compound, (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. Based on the known activities of related analogs, we will proceed with the hypothesis that this compound is an inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[12][13]

The TGF-β/ALK5 signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[14][15] In advanced cancers, TGF-β signaling can paradoxically promote tumor progression, invasion, and metastasis.[15] Therefore, inhibitors of ALK5 are of significant therapeutic interest.[13][15][16]

These application notes will guide users through a logical workflow, from initial high-throughput screening to mechanistic validation and functional characterization of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol in a cellular context.

Scientific Foundation: The TGF-β/ALK5 Signaling Pathway

Inhibitors targeting ALK5, such as the well-characterized compound SB-431542, block the phosphorylation of Smad2/3, thereby preventing the downstream transcriptional response.[15] The assays described herein are designed to quantify this inhibitory activity within living cells.

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TβRII ALK5 ALK5 TBRII->ALK5 Recruits & Activates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates (P) pSmad23 p-Smad2/3 Smad_Complex Smad2/3/4 Complex pSmad23->Smad_Complex Binds Smad4 Smad4 Smad4->Smad_Complex Binds SBE Smad Binding Element (SBE) on PAI-1 Promoter Smad_Complex->SBE Translocates & Binds Transcription Gene Transcription (e.g., PAI-1) SBE->Transcription Initiates TGFB TGF-β Ligand TGFB->TBRII Binds Compound (1H-Imidazo[4,5-b]pyridin-7-yl)methanol Compound->ALK5 Inhibits

Caption: The canonical TGF-β/ALK5/Smad signaling pathway and the inhibitory point of action for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

Application Protocol 1: Primary Screening via TGF-β-Induced Luciferase Reporter Assay

This assay provides a robust, high-throughput method to quantify the activity of the entire TGF-β signaling pathway within a cellular context.[18] It is an ideal primary screen to identify compounds that inhibit the pathway at any point upstream of gene transcription.

Principle
Materials
  • Compound: (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, dissolved in 100% DMSO to create a 10 mM stock solution.[19]

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Medium: Serum-free DMEM/F-12.

  • Reagents:

    • Recombinant Human TGF-β1 (final concentration ~2-5 ng/mL).

    • Luciferase Assay Reagent (e.g., Promega ONE-Glo™).

    • Sterile, white, opaque 96-well or 384-well assay plates.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Luminometer plate reader.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture reporter cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium to a density of 2 x 10⁵ cells/mL.

    • Seed 100 µL of cell suspension per well in a 96-well plate (20,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol in DMSO. For a typical 10-point dose-response curve, start with a 10 mM stock and perform 1:3 serial dilutions.

    • Further dilute these DMSO stocks 1:200 into serum-free assay medium. This creates the final working solutions with a constant DMSO concentration of 0.5%.

    • Carefully aspirate the culture medium from the cell plate.

    • Add 50 µL of the appropriate compound working solution to each well. Include "vehicle control" wells (0.5% DMSO only) and "unstimulated control" wells (0.5% DMSO, no TGF-β).

    • Pre-incubate the plate for 1 hour at 37°C.

  • Pathway Stimulation:

    • Prepare a TGF-β1 solution in serum-free medium at 2x the final desired concentration (e.g., 10 ng/mL).

    • Add 50 µL of this TGF-β1 solution to all wells except the "unstimulated control" wells. Add 50 µL of plain serum-free medium to the unstimulated wells.

    • The final volume in each well is now 100 µL.

    • Incubate the plate for 16-24 hours at 37°C.

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of luciferase reagent to each well.

    • Incubate for 10 minutes on a plate shaker at room temperature to ensure complete cell lysis.

    • Measure luminescence using a plate reader.

Self-Validating System & Quality Control
  • Positive Control: A known ALK5 inhibitor (e.g., SB-431542 or A-83-01) should be run in parallel to validate assay performance.[15][19]

  • Z'-Factor: For high-throughput screening, the Z'-factor should be calculated from the "vehicle control" (max signal) and "unstimulated control" (min signal) wells. A Z'-factor > 0.5 indicates a robust and reliable assay.

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Application Protocol 2: Mechanistic Validation via Phospho-Smad2 Western Blot

This assay serves as a crucial secondary screen to confirm that hits from the primary assay act by inhibiting the phosphorylation of ALK5's direct downstream targets, Smad2 and/or Smad3.[16] This provides direct evidence of on-target activity.

Principle

Cells are treated with the test compound before being stimulated with TGF-β for a short period. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Western blotting with antibodies specific to the phosphorylated form of Smad2 (p-Smad2) and total Smad2 allows for the ratiometric quantification of target inhibition.

Materials
  • Cell Line: HaCaT or any TGF-β responsive cell line.

  • Compound & Reagents:

    • (1H-Imidazo[4,5-b]pyridin-7-yl)methanol (10 mM stock in DMSO).

    • Recombinant Human TGF-β1.

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

  • Antibodies:

    • Primary: Rabbit anti-phospho-Smad2 (Ser465/467), Rabbit anti-Smad2.

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG.

  • Equipment:

    • 6-well or 12-well culture plates.

    • SDS-PAGE and Western blotting equipment.

    • Chemiluminescence detection system.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed HaCaT cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat cells with varying concentrations of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (0.1% DMSO) for 1 hour.

  • Stimulation and Lysis:

    • Stimulate the cells with TGF-β1 (5 ng/mL) for 1 hour.[16]

    • Aspirate the medium, wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-p-Smad2 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total Smad2 as a loading control.

Data Analysis
  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Calculate the ratio of p-Smad2 to total Smad2 for each condition.

  • Normalize the results to the TGF-β stimulated, vehicle-treated control.

  • A dose-dependent decrease in the p-Smad2/Total Smad2 ratio confirms the compound's mechanism of action.[16]

Application Protocol 3: Functional Assessment via Cell Viability/Proliferation Assay

This orthogonal assay determines the functional consequence of ALK5 inhibition on cell viability. In many advanced cancer cell lines, TGF-β signaling can be growth-inhibitory. Therefore, an effective ALK5 inhibitor might reverse this effect or, in other contexts, reduce proliferation if the pathway has switched to being pro-tumorigenic.[15]

Principle

Cell viability can be measured using various methods. A common approach is the MTT or MTS assay, where a tetrazolium salt is reduced by metabolically active cells to form a colored formazan product. The amount of color produced is proportional to the number of viable cells.

Materials
  • Cell Line: A549 (lung adenocarcinoma) or another cell line whose growth is modulated by TGF-β.[15]

  • Compound & Reagents:

    • (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

    • Recombinant Human TGF-β1.

    • MTT or CellTiter 96® AQueous One Solution Reagent (MTS).

  • Equipment:

    • Clear 96-well culture plates.

    • Spectrophotometer (plate reader) capable of reading absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

Step-by-Step Protocol
  • Cell Seeding:

    • Seed 5,000 A549 cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the compound in culture medium, with or without a constant concentration of TGF-β1 (5 ng/mL).

    • Aspirate the medium and add 100 µL of the treatment medium to the respective wells.

    • Include controls: medium only, vehicle + TGF-β, and vehicle only.

    • Incubate for 48-72 hours.

  • Viability Measurement (MTS Assay):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, until color development is sufficient.

    • Measure the absorbance at 490 nm.

Data Analysis
  • Subtract the background absorbance (medium only).

  • Normalize the absorbance values to the vehicle-treated control to determine the percent viability.

  • Plot percent viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition) or to observe reversal of TGF-β-induced growth suppression.

Overall Experimental and Data Analysis Workflow

The successful characterization of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol follows a logical progression from high-throughput screening to detailed mechanistic and functional validation.

Workflow cluster_Phase1 Phase 1: Primary Screening cluster_Phase2 Phase 2: Hit Validation & MOA cluster_Phase3 Phase 3: Functional Characterization P1 High-Throughput Screen (PAI-1 Luciferase Reporter Assay) Data1 Calculate IC50 Determine Z'-factor P1->Data1 P2 Mechanism of Action Study (p-Smad2 Western Blot) Data2 Confirm On-Target Activity (Dose-dependent p-Smad2 reduction) P2->Data2 P3 Functional Outcome Assay (Cell Viability / Proliferation) Data3 Assess Cellular Phenotype (e.g., GI50 or reversal of stasis) P3->Data3 Data1->P2 Active Hits Data2->P3 Confirmed Hits

Caption: A three-phase workflow for the comprehensive characterization of a novel ALK5 pathway inhibitor.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear interpretation. The primary goal is to determine the potency of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol and confirm its mechanism of action.

Assay TypeCell LineKey ParameterExpected Result for an Active ALK5 Inhibitor
Luciferase Reporter PAI-1-Luc HepG2IC₅₀ A low micromolar to nanomolar IC₅₀ value.
Western Blot HaCaTp-Smad2/Total Smad2 Ratio Dose-dependent reduction in the ratio upon TGF-β stimulation.
Cell Viability A549GI₅₀ / Growth Reversal Reversal of TGF-β-induced growth inhibition or a direct anti-proliferative effect (GI₅₀).

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) should be determined from the dose-response data of the luciferase reporter assay by fitting the data to a four-parameter logistic curve. This value represents the concentration of the compound required to inhibit the TGF-β response by 50%.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Patel, H., et al. (2021). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nakahira, K., et al. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. SLAS Discovery. Retrieved from [Link]

  • Xu, D., et al. (2023). Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. PubMed. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Retrieved from [Link]

  • MDPI. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • NIH. (2022). A review for cell-based screening methods in drug discovery. PMC. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TGFßR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • NIH. (n.d.). A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers. Retrieved from [Link]

  • Oncotarget. (2015). SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. Retrieved from [Link]

  • NIH. (n.d.). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. PMC. Retrieved from [Link]

  • Dergipark. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved from [Link]

  • NIH. (n.d.). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Retrieved from [Link]

  • PubMed. (n.d.). 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Imidazo[4,5-b]pyridine Synthesis

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Imidazo[4,5-b]pyridines, as bioisosteres of purines, are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds, from kinase inhibitors to antimicrobial agents[1][2].

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of imidazo[4,5-b]pyridines and offers systematic approaches to resolving them.

Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product

Question: My condensation reaction between a 2,3-diaminopyridine and an aldehyde or carboxylic acid is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of the imidazo[4,5-b]pyridine core are a frequent challenge and can stem from several factors. A methodical approach to troubleshooting is essential[3].

Causality and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Optimization: Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent product degradation[3].

  • Suboptimal Reaction Conditions: Temperature, reactant concentration, and the choice of catalyst are critical parameters.

    • Optimization: Running small-scale trial reactions to screen different temperatures, solvents, and catalysts can efficiently identify the ideal conditions without consuming large quantities of starting materials[3]. For condensations with carboxylic acids, using a dehydrating agent like polyphosphoric acid (PPA), often coupled with microwave irradiation, can significantly improve yields[1].

  • Inefficient Water Removal: The condensation reaction to form the imidazole ring liberates water. If not effectively removed, water can reverse the reaction, leading to an unfavorable equilibrium.

    • Optimization: For reactions conducted at high temperatures, employing a Dean-Stark trap is an effective method for water removal. In other cases, the use of a compatible drying agent within the reaction mixture can be beneficial[4].

  • Oxidative Cyclization Issues (for aldehyde precursors): The final aromatization step to form the imidazo[4,5-b]pyridine ring from an aldehyde and diaminopyridine often requires an oxidant.

    • Optimization: While atmospheric oxygen can suffice, it can be slow and inefficient. The use of a mild oxidizing agent can accelerate this step. Alternatively, conducting the reaction in water under thermal conditions can promote an air-oxidative cyclocondensation, offering an environmentally friendly approach with excellent yields[1].

Issue 2: Formation of Multiple Regioisomers during N-Alkylation

Question: I am attempting to alkylate my imidazo[4,5-b]pyridine, but I'm obtaining a mixture of isomers. How can I control the regioselectivity?

Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms (N1, N3, and the pyridine nitrogen) that are susceptible to alkylation, often leading to a mixture of regioisomers. The reaction outcome is highly dependent on the reaction conditions[4][5].

Understanding the Sites of Alkylation and Controlling Selectivity:

The primary sites for alkylation are the nitrogen atoms within the imidazole ring (N1 and N3). The pyridine nitrogen can also be alkylated, though this is less common under standard conditions.

Key Factors Influencing Regioselectivity:

  • Base: The choice of base is critical. Stronger bases, such as sodium hydride (NaH), tend to deprotonate the N-H of the imidazole ring, leading to alkylation on N1 or N3. Weaker bases, like potassium carbonate (K₂CO₃), may result in different selectivity.

  • Solvent: The polarity of the solvent can influence which nitrogen is more accessible for alkylation.

  • Steric Hindrance: Bulky substituents on the imidazo[4,5-b]pyridine core or the alkylating agent can direct the alkylation to the more sterically accessible nitrogen atom.

Troubleshooting Workflow for N-Alkylation:

Caption: Troubleshooting workflow for optimizing N-alkylation regioselectivity.

Issue 3: Incomplete Cyclization Leading to Stable Intermediates

Question: My reaction is stalling, and I'm isolating a stable intermediate instead of the final imidazo[4,5-b]pyridine product. How can I drive the cyclization to completion?

Answer: Incomplete cyclization is a common hurdle, often resulting from insufficient energy to overcome the activation barrier for the ring-closing step or an equilibrium that does not favor the product[4].

Strategies to Promote Complete Cyclization:

  • Thermal Energy: Many cyclization reactions require significant heat.

    • Actionable Advice: Increase the reaction temperature to the reflux point of the solvent. If the reaction is still sluggish, consider switching to a higher-boiling solvent[4].

  • Dehydration: As cyclization is a condensation reaction that eliminates water, its removal is crucial to drive the reaction forward.

    • Actionable Advice: As mentioned previously, a Dean-Stark apparatus for high-temperature reactions or the addition of a drying agent can be effective[4].

  • Catalysis: The use of a catalyst can lower the activation energy for the cyclization step.

    • Actionable Advice: For syntheses starting from nitro-amino pyridines, a reducing agent like SnCl₂·2H₂O not only reduces the nitro group but can also catalyze the subsequent cyclization[1]. In other cases, an acid catalyst can facilitate the dehydration step.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for imidazo[4,5-b]pyridine synthesis?

A1: The most prevalent starting material is 2,3-diaminopyridine or a substituted derivative thereof. This is typically condensed with a carboxylic acid, aldehyde, or an equivalent functional group to form the imidazole ring[1]. Another common route involves the reduction of a 2-amino-3-nitropyridine followed by cyclization[6].

Q2: Can microwave-assisted synthesis be beneficial for preparing imidazo[4,5-b]pyridines?

A2: Absolutely. Microwave-assisted synthesis has been shown to be a highly effective method for preparing imidazo[4,5-b]pyridines, often leading to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods[1][7]. This is particularly advantageous for condensation reactions that typically require prolonged heating.

Q3: How can I avoid the formation of N-oxides during my synthesis?

A3: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, which can lead to the formation of an N-oxide, especially when using oxidative conditions.

  • Prevention: To prevent N-oxide formation, it is important to carefully control the stoichiometry and strength of any oxidizing agents used in the synthesis. Using milder oxidants and maintaining controlled reaction temperatures and times can minimize this side reaction[4].

  • Remediation: If an N-oxide has already formed, it can sometimes be reduced back to the parent heterocycle using a suitable reducing agent, such as PCl₃ or PPh₃.

Q4: What are some modern, efficient methods for synthesizing substituted imidazo[4,5-b]pyridines?

A4: Beyond classical condensation reactions, several modern synthetic strategies offer efficient access to a diverse range of substituted imidazo[4,5-b]pyridines:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are powerful for introducing substituents at various positions of the imidazo[4,5-b]pyridine core. For example, Suzuki and Buchwald-Hartwig couplings can be used to form C-C and C-N bonds, respectively[6][8].

  • Multi-component Reactions: One-pot multi-component reactions offer an atom-economical and efficient way to construct the imidazo[4,5-b]pyridine scaffold from simple starting materials[9].

  • Solid-Phase Synthesis: For the generation of libraries of imidazo[4,5-b]pyridine derivatives for drug discovery, solid-phase synthesis provides a high-throughput approach[10].

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines

This protocol is adapted from methodologies described for the rapid synthesis of imidazo[4,5-b]pyridine libraries[1][7].

Materials:

  • 2,3-Diaminopyridine (1.0 eq.)

  • Substituted aldehyde or carboxylic acid (1.0-1.2 eq.)

  • Silica gel (as a support, optional)

  • Solvent (e.g., ethanol, DMF, or solvent-free)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine 2,3-diaminopyridine and the substituted aldehyde or carboxylic acid.

  • If using a support, add silica gel.

  • Add the chosen solvent (if any). For many microwave-assisted syntheses, the reaction can be run under solvent-free conditions.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-150 °C) and power (e.g., 100 W) for a predetermined time (typically 5-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary Table for Microwave Synthesis Optimization:

EntryReactant B (eq.)SolventTemperature (°C)Time (min)Yield (%)
1Aldehyde (1.0)Ethanol1201575
2Aldehyde (1.2)Ethanol1201582
3Aldehyde (1.2)DMF1401088
4Aldehyde (1.2)None1401091
5Carboxylic Acid (1.2)PPA1502085
Protocol 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This protocol provides a general method for the amination of a halo-imidazo[4,5-b]pyridine.

Materials:

  • Halo-imidazo[4,5-b]pyridine (e.g., 6-chloro-imidazo[4,5-b]pyridine) (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)[1]

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the halo-imidazo[4,5-b]pyridine, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Reaction Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Halo-Imidazopyridine, Catalyst, Ligand, Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent and Amine Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool and Dilute Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Workup Filter->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

References

  • BenchChem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central.
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2025). ResearchGate.
  • Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
  • BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). PMC.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate.
  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (n.d.). ACS Combinatorial Science.
  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (n.d.). MDPI.

Sources

Optimization

solubility challenges of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol in aqueous solutions

Introduction Welcome to the technical support guide for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol (MW: 149.15 g/mol [1][2]). This molecule is a member of the imidazopyridine family, a versatile heterocyclic scaffold of sig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol (MW: 149.15 g/mol [1][2]). This molecule is a member of the imidazopyridine family, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery[3]. A frequent challenge reported by researchers is the compound's limited solubility in aqueous buffers, which can lead to inconsistent results in biological assays and difficulties in formulation.

This guide is designed to provide you, the researcher, with a foundational understanding of the molecule's physicochemical properties and to offer practical, step-by-step troubleshooting advice to overcome these solubility challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental chemical principles governing the solubility of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

Q1: What is the expected aqueous solubility of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol and why is it often low?

Answer: While specific quantitative solubility data for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is not widely published, compounds in the fused bicyclic imidazopyridine class often exhibit poor aqueous solubility at neutral pH[4][5]. The limited solubility is primarily due to two factors:

  • Molecular Polarity and Crystal Structure: The molecule has both polar (imidazole N-H, pyridine N, methanol -OH) and non-polar (the aromatic ring system) regions. In its solid, neutral state, strong intermolecular forces (hydrogen bonding and π-π stacking) in the crystal lattice require significant energy to overcome for dissolution to occur.

  • pH-Dependent Ionization: The imidazopyridine core is weakly basic. At neutral pH (approx. 7.4), the molecule exists predominantly in its neutral, uncharged form, which is less soluble in water.

Q2: How does pH influence the solubility of this compound?

Answer: The solubility of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is highly pH-dependent. The imidazopyridine ring system contains nitrogen atoms that can be protonated under acidic conditions. A predicted pKa for a similar core structure, 2-phenyl-1H-imidazo[4,5-b]pyridine, is approximately 7.48[6].

  • Below the pKa (Acidic pH, e.g., pH < 6): The molecule becomes protonated, forming a cationic salt. This charged species is significantly more polar and interacts much more favorably with water molecules, leading to a dramatic increase in solubility[7][8].

  • Above the pKa (Neutral to Basic pH, e.g., pH > 7.5): The molecule is primarily in its neutral form, which has lower aqueous solubility.

This relationship is fundamental to controlling its dissolution in your experiments.

G cluster_0 pH < pKa (e.g., pH 5.0) cluster_1 pH > pKa (e.g., pH 7.4) A Compound-H⁺ (Protonated, Cationic) B High Aqueous Solubility A->B Favored C Compound (Neutral) D Low Aqueous Solubility C->D Favored Equilibrium H₂O + Compound <=> Compound-H⁺ + OH⁻ C->Equilibrium Equilibrium->A

Caption: pH-dependent equilibrium of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

Section 2: Troubleshooting Guides

This section provides structured workflows for common problems encountered in the lab.

Problem 1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer (e.g., PBS pH 7.4).
  • Causality: This is a classic example of "solvent-shift" precipitation. The compound is highly soluble in a polar aprotic solvent like DMSO but crashes out when introduced to an aqueous environment where its thermodynamic solubility is much lower. This leads to the formation of a fine suspension or precipitate, making accurate concentration determination impossible.

  • Solution Workflow:

G start Precipitation Observed (DMSO stock into pH 7.4 buffer) check_assay Is your final assay pH flexible? start->check_assay ph_adjust Strategy 1: pH Adjustment (Recommended First Step) check_assay->ph_adjust Yes cosolvent Strategy 2: Use Co-solvent (If pH must be neutral) check_assay->cosolvent No protocol_acid Prepare acidic stock in water (e.g., pH 4-5 with HCl). See Protocol 2. ph_adjust->protocol_acid prepare_cosolvent_mix Prepare intermediate buffer with 5-10% co-solvent (Ethanol, PEG400). cosolvent->prepare_cosolvent_mix add_to_buffer Add small volume of acidic stock to final assay buffer. Verify final pH. protocol_acid->add_to_buffer end_good Result: Clear Solution add_to_buffer->end_good end_bad Still Precipitates? Consider advanced methods (e.g., Cyclodextrins) add_to_buffer->end_bad dilute_stock Dilute DMSO stock into co-solvent buffer first, then into final buffer. prepare_cosolvent_mix->dilute_stock dilute_stock->end_good dilute_stock->end_bad

Sources

Troubleshooting

troubleshooting imidazo[4,5-b]pyridine ring formation and cyclization

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Structurally analogous to purines, imidazo[4,5-b]pyridines are a cornerstone of many pharmacologically active agents, making their efficient synthesis critical.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of imidazo[4,5-b]pyridine ring formation and cyclization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of the imidazo[4,5-b]pyridine core.

Q1: What are the primary synthetic strategies for constructing the imidazo[4,5-b]pyridine ring system?

The most prevalent and classical approach is the condensation of a 2,3-diaminopyridine derivative with a suitable one-carbon electrophile.[2] This strategy, often referred to as a Phillips-type condensation, can be accomplished with several reagents:

  • Carboxylic Acids (or their equivalents): Reacting 2,3-diaminopyridine with a carboxylic acid, typically under acidic conditions and high temperatures (e.g., reflux in formic acid or polyphosphoric acid), is a direct method.[2]

  • Aldehydes: Condensation with aldehydes requires an additional oxidative step to achieve the final aromatic ring system. The reaction first forms a dihydro-imidazo[4,5-b]pyridine intermediate, which is then aromatized.[2][3] This oxidation can sometimes be achieved simply by exposure to air, or by using a mild oxidizing agent.[2][4]

  • Orthoesters: Reagents like triethyl orthoformate can serve as a source for the C2 carbon, reacting with the diamine under reflux to form the cyclized product.[2]

More modern approaches also include palladium-catalyzed methods, such as the coupling of 2-chloro-3-aminopyridines with primary amides, followed by an in-situ cyclization and dehydration, which offers excellent regioselectivity.[5]

Q2: Can you illustrate the general reaction mechanism for the condensation with an aldehyde?

Certainly. The reaction proceeds through a multi-step sequence involving condensation, cyclization, and aromatization.

  • Schiff Base Formation: One of the amino groups of the 2,3-diaminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate.

  • Intramolecular Cyclization: The second, adjacent amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming the five-membered dihydro-imidazole ring.

  • Aromatization: The final step is the aromatization of this intermediate to form the stable imidazo[4,5-b]pyridine ring system. This is an oxidative step that involves the loss of two hydrogen atoms.

Reaction_Mechanism Start 2,3-Diaminopyridine + Aldehyde (R-CHO) Intermediate1 Schiff Base Intermediate Start->Intermediate1 Condensation (-H2O) Intermediate2 Dihydro-imidazo[4,5-b]pyridine Intermediate1->Intermediate2 Intramolecular Cyclization Product Imidazo[4,5-b]pyridine Intermediate2->Product Oxidation (-2H)

Caption: General mechanism for imidazo[4,5-b]pyridine formation.

Q3: How do substituents on the starting materials influence the cyclization reaction?

Substituent effects are a critical consideration for reaction optimization:

  • On the Aldehyde/Carboxylic Acid: Electron-withdrawing groups (EWGs) on an aromatic aldehyde (e.g., nitro, cyano) increase the electrophilicity of the carbonyl carbon, which can accelerate the initial condensation step. Conversely, electron-donating groups (EDGs) can slow this step down.

  • On the 2,3-Diaminopyridine Ring: The nucleophilicity of the amino groups is paramount. EWGs on the pyridine ring will decrease the nucleophilicity of the amino groups, potentially hindering both the initial attack on the carbonyl and the subsequent intramolecular cyclization. EDGs on the pyridine ring generally facilitate the reaction.

Q4: What are the most critical reaction parameters to control for a successful synthesis?

Success often hinges on the careful control of four key parameters:

  • Temperature: Most cyclizations require thermal energy to overcome activation barriers, especially the dehydration and cyclization steps. Refluxing in a suitable solvent is a common and effective strategy.[4]

  • Solvent: The choice of solvent can influence reaction rates and even selectivity.[6] Solvents like ethanol, DMF, or even water under thermal conditions have been successfully employed.[2] For reactions that produce water, using a high-boiling solvent like toluene with a Dean-Stark trap can be highly effective.[4]

  • pH and Catalysis: For condensations with carboxylic acids, acidic conditions are typically required to activate the carbonyl group.[4] For reactions involving orthoesters or other carboxylic acid equivalents, a catalytic amount of acid can be beneficial.[4] In contrast, some modern palladium-catalyzed cyclizations require a specific base and ligand combination.[7]

  • Atmosphere: When starting from an aldehyde, the final aromatization step is an oxidation. While this can sometimes occur with atmospheric oxygen, the reaction can be slow or incomplete.[4] In such cases, using an inert atmosphere (N₂ or Ar) until the cyclization is complete, followed by the introduction of an oxidant or air, can provide more control.

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

This is the most common issue. A logical, step-wise investigation is required.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Poor Quality Starting Materials Impurities in the 2,3-diaminopyridine (e.g., oxidation products) or the aldehyde/acid can inhibit the reaction or lead to side products. o-Diamines are particularly susceptible to air oxidation.[6]Purify starting materials before use. 2,3-diaminopyridine can be recrystallized or purified by column chromatography. Aldehydes should be checked for corresponding carboxylic acid impurities.
Incomplete Reaction The reaction may not have reached equilibrium or may be kinetically slow under the chosen conditions.Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting material is still present after the expected time, consider increasing the reaction time or temperature.[4]
Sub-optimal Temperature The activation energy for the cyclization or dehydration step has not been overcome. Many condensation reactions require significant heat to proceed efficiently.[4]Switch to a higher-boiling solvent to increase the reaction temperature. Ensure the heating apparatus is calibrated and providing consistent heat.
Ineffective Water Removal The condensation reaction releases water. According to Le Châtelier's principle, the presence of water can inhibit the reaction and prevent it from going to completion.[4]For high-temperature reactions, use a Dean-Stark trap to azeotropically remove water. Alternatively, add a compatible chemical drying agent to the reaction mixture.[4]
Incorrect Stoichiometry An incorrect ratio of reactants can lead to unreacted starting material or the formation of side products.Carefully verify the molar equivalents of all reactants. To favor the desired product, a 1:1 ratio or a slight excess of the diaminopyridine to the aldehyde is often used.[6]
Purification Losses The desired product may be lost during the workup or purification stages, especially if its polarity is similar to that of impurities or if it has partial water solubility.Optimize the workup procedure. Ensure the pH is appropriate during extractions to ensure the product is in the desired layer. Refine chromatography conditions (solvent system, silica gel vs. alumina).
Problem 2: Incomplete Cyclization / Stable Intermediate Observed

Often, the reaction proceeds part-way and then stalls, with a stable intermediate being the major component in the reaction mixture.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Stable Schiff Base Intermediate The intermediate formed after the initial condensation (e.g., a Schiff base from an aldehyde) may be relatively stable under the reaction conditions and not readily cyclize.[6]Increase thermal energy by raising the temperature. Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) to promote the intramolecular nucleophilic attack required for cyclization.
Lack of Oxidant for Aromatization When starting from an aldehyde, the dihydro-imidazo[4,5-b]pyridine intermediate must be oxidized to the final aromatic product. Air oxidation can be very slow or inefficient.[4]If the reaction is run under an inert atmosphere, bubble air or oxygen through the mixture upon completion of the cyclization. Alternatively, introduce a mild oxidizing agent (e.g., Na₂S₂O₄, chlorotrimethylsilane in DMF followed by air) to drive the aromatization.[2]
Problem 3: Formation of Side Products

The appearance of unexpected spots on a TLC plate or extra peaks in an NMR spectrum indicates side reactions are occurring.

Potential Cause Underlying Rationale & Explanation Recommended Solution
N-Oxide Formation The pyridine nitrogen is susceptible to oxidation, especially if strong or excess oxidizing agents are used, leading to a product with a mass 16 units higher than the target.[4]Carefully control the stoichiometry of any oxidizing agent used. If air is the oxidant, avoid unnecessarily prolonged heating in the presence of air once the reaction is complete. If an N-oxide has formed, it can sometimes be reduced back using a reducing agent like PCl₃ or PPh₃.
Multiple Regioisomers upon N-Alkylation The imidazo[4,5-b]pyridine scaffold has multiple basic nitrogen atoms (N1, N3, and N4) that can be alkylated, leading to a mixture of regioisomers. The reaction outcome is highly dependent on conditions.[4][8]Control the reaction conditions carefully. The choice of base, solvent, and temperature can direct the alkylation to a specific nitrogen. For example, using K₂CO₃ in DMF often favors alkylation on the imidazole ring nitrogens.[4] A thorough literature search for the specific substitution pattern is highly recommended.
Formation of 1,2-Disubstituted Products This can occur in syntheses analogous to benzimidazole formation, where two molecules of an aldehyde react with one molecule of the diamine.[6]Use a 1:1 stoichiometry of diamine to aldehyde or a slight excess of the diamine to disfavor the formation of this byproduct.[6]
Problem 4: Difficulty in Product Purification

Even with a good reaction yield, isolating the pure product can be a challenge.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Similar Polarity of Product and Impurities The desired product and remaining starting materials or side products may have very similar polarities, making separation by standard column chromatography difficult.[6]1. Acid-Base Extraction: Utilize the basic nitrogen atoms of the imidazo[4,5-b]pyridine core. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product, which can then be filtered or extracted.[6]2. Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases (e.g., alumina instead of silica gel).
Presence of Highly Colored Impurities Oxidation of the diaminopyridine starting material can generate intensely colored, polymeric impurities that are difficult to remove and can streak on a chromatography column.[6]Before chromatography, dissolve the crude product in a suitable solvent and treat it with activated carbon. Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon and the adsorbed colored impurities. Recrystallize the product after this treatment.[6]

Part 3: Experimental Protocols

The following are generalized, foundational protocols. They should be adapted based on the specific substrates and scales used in your laboratory.

Protocol 1: General Procedure for Cyclocondensation with an Aldehyde

This protocol describes a common method for synthesizing a 2-substituted imidazo[4,5-b]pyridine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol-water mixture[3]).

  • Reagent Addition: Add the desired aldehyde (1.0 - 1.1 eq.) to the solution.

  • Heating and Oxidation: Heat the reaction mixture to reflux. For aromatization, an oxidative agent may be required. In some cases, an open-air reflux (air oxidation) is sufficient, while others may benefit from the addition of a catalyst or oxidant like Na₂S₂O₄.[2][3]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate).

Protocol 2: General Procedure for N-Alkylation

This protocol outlines a method for adding an alkyl group to one of the nitrogen atoms of the ring system.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the parent imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF.

  • Base and Catalyst Addition: Add potassium carbonate (K₂CO₃, 2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).[4]

  • Alkylating Agent: Add the alkylating agent (e.g., allyl bromide, propargyl bromide, or benzyl bromide, 1.6 eq.) dropwise to the stirring mixture.[4]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours or until TLC indicates completion.[4]

  • Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/dichloromethane or ethyl acetate/hexane) to isolate the desired N-alkylated product(s).[4]

Part 4: Data & Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding imidazo[4,5-b]pyridine synthesis.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_TLC Analyze reaction TLC. Is starting material present? Start->Check_TLC Check_Purity Verify Purity of Starting Materials Check_TLC->Check_Purity Yes Check_Conditions Is an intermediate the major spot on TLC? Check_TLC->Check_Conditions No, new spots but not product Increase_Time_Temp Increase Reaction Time and/or Temperature Check_Purity->Increase_Time_Temp Success Successful Synthesis Increase_Time_Temp->Success Drive_Reaction Drive Equilibrium Forward Check_Conditions->Drive_Reaction Yes Optimize_Workup Optimize Purification/ Workup Protocol Check_Conditions->Optimize_Workup No, complex mixture Add_Oxidant Add Mild Oxidant (if starting from aldehyde) Drive_Reaction->Add_Oxidant Add_Oxidant->Success Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low product yield.

References

  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization - ACS Publications. Available at: [Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles - Organic Chemistry Portal. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. Available at: [Link]

  • overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem.
  • New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones - ResearchGate. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. Available at: [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

Welcome to the technical support guide for the purification of crude (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field experience with heterocyclic compounds. Our goal is to empower you to diagnose issues in your purification workflow and achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification process. Each answer provides a diagnosis of the potential cause and a step-by-step protocol for resolution.

Question 1: My post-reaction crude product shows multiple spots on TLC and complex NMR/LC-MS spectra. What are the likely impurities and how do I begin the purification?

Answer: The impurity profile of crude (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is highly dependent on its synthetic route. Typically, imidazo[4,5-b]pyridine cores are synthesized via condensation reactions.[1][2][3] This introduces specific classes of impurities that must be addressed systematically.

Analysis of Potential Impurities: The structure of your target compound contains a weakly acidic imidazole N-H, basic pyridine and imidazole nitrogens, and a polar alcohol group. This amphoteric nature can complicate purification. Common impurities often include:

  • Unreacted Starting Materials: Such as 2,3-diaminopyridine derivatives or the aldehyde/carboxylic acid used for cyclization.

  • Reaction Reagents: Dehydrating agents (like polyphosphoric acid) or catalysts may persist.[3]

  • Side-Products: Incomplete cyclization, over-oxidation, or formation of regioisomers.

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.

Recommended Initial Purification Strategy: Acid-Base Extraction Given the basic nature of the pyridine and imidazole nitrogens, an acid-base extraction is an excellent first step to remove neutral and acidic impurities.[4][5][6] This technique leverages the differential solubility of the compound's neutral and protonated (salt) forms in organic and aqueous solvents.[4][7]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). If solubility is poor, a small amount of methanol (MeOH) can be added, but minimize its use as it increases the mutual solubility of the aqueous and organic layers.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous hydrochloric acid (HCl). The basic nitrogens on your target compound will be protonated, forming a water-soluble hydrochloride salt, which partitions into the aqueous layer. Most neutral organic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Back-Wash (Optional): Combine the acidic aqueous layers and wash with a fresh portion of EtOAc or DCM to remove any trapped neutral impurities.[7]

  • Basification & Recovery: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the pH is > 9. This deprotonates the salt, causing the neutral (1H-Imidazo[4,5-b]pyridin-7-yl)methanol to precipitate or form an emulsion.

  • Final Extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent (EtOAc or DCM) to recover your purified product.

  • Drying and Concentration: Combine the organic layers from the final extraction, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

G cluster_start Initial State cluster_extraction Acid-Base Extraction Workflow cluster_end Final Isolation Crude Crude Product (Target + Neutral & Acidic Impurities) in Organic Solvent (e.g., EtOAc) Funnel1 Separatory Funnel: Add 1M HCl (aq) Crude->Funnel1 Dissolve & Transfer Aqueous1 Aqueous Layer (Protonated Target + Acidic Impurities) Funnel1->Aqueous1 Target moves to aqueous Organic1 Organic Layer (Neutral Impurities) Funnel1->Organic1 Discard Funnel2 Separatory Funnel: Basify with NaOH (aq) to pH > 9 Aqueous1->Funnel2 Isolate & Basify Aqueous2 Aqueous Layer (Salts) Funnel2->Aqueous2 Discard Organic2 Organic Layer (Purified Target) Funnel2->Organic2 Extract with fresh EtOAc Dry Dry Organic Layer (e.g., Na2SO4) Organic2->Dry Evap Evaporate Solvent Dry->Evap Pure Partially Purified Product Evap->Pure

Question 2: My product still shows closely-related impurities after extraction. How do I optimize flash column chromatography for this compound?

Answer: Flash column chromatography is essential for separating compounds with similar polarities, such as regioisomers or compounds with minor structural differences.[8][9] The key to success is selecting an appropriate stationary phase and optimizing the mobile phase.

Causality Behind Poor Separation: Poor separation typically results from an incorrect choice of solvent system (eluent), leading to either co-elution of all components (solvent too polar) or the product failing to move from the origin (solvent not polar enough). The hydroxyl and N-H groups in your molecule can cause "tailing" on silica gel due to strong interactions.

Optimization Strategy:

  • Stationary Phase Selection: Standard silica gel is the first choice. Its acidic surface interacts well with the basic nitrogens of your molecule. If tailing is severe, you can pre-treat the silica with triethylamine (Et₃N) by adding ~0.5-1% Et₃N to your eluent.

  • Mobile Phase (Eluent) Screening: Use Thin Layer Chromatography (TLC) to rapidly screen different solvent systems. The goal is to find a system that gives your product a Retention Factor (Rf) of 0.25 - 0.35 and provides the best possible separation from its nearest impurity spots.

Table 1: Recommended Solvent Systems for Chromatography

PolaritySolvent System (v/v)ModifierUse Case
Low to Medium Hexanes / Ethyl Acetate (EtOAc)---Good starting point for many organics.
Medium to High Dichloromethane (DCM) / Methanol (MeOH)0.5% Et₃NExcellent for polar, basic compounds. The amine modifier passivates acidic sites on the silica, reducing tailing.
High EtOAc / MeOH / NH₄OH (e.g., 80:19:1)NH₄OHA highly polar system where the aqueous ammonia serves a similar purpose to triethylamine, improving peak shape.

Experimental Protocol: Optimized Flash Chromatography

  • TLC Analysis: Spot your crude material on a silica TLC plate and develop it in the chosen solvent systems from Table 1. Visualize under UV light (254 nm).

  • Column Packing: Dry pack the column with silica gel, then flush with the initial, least polar eluent mixture. Never use a polar solvent first and then switch to a nonpolar one.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This method generally provides better resolution than loading the sample dissolved in solvent ("wet loading").

  • Elution: Begin running the column with a less polar eluent mixture (e.g., 100% DCM or 99:1 DCM:MeOH). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, increase the MeOH percentage in DCM from 1% to 5% over the course of the run.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Question 3: My yield after recrystallization is extremely low, or the product "oils out" instead of forming crystals. What is the cause and solution?

Answer: Recrystallization is a powerful final purification step that relies on the principle of differential solubility.[10] Failure, such as "oiling out" or low yield, is a classic problem related to solvent choice.

Analysis of the Problem:

  • Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Impurities can also suppress the melting point, contributing to this issue.

  • Low Yield: This indicates that your compound has significant solubility in the solvent even at low temperatures, or you used too much solvent.

Solution: Systematic Solvent Screening The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount of your crude material (10-20 mg) into several different test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. A good candidate solvent will not dissolve the solid.

  • Heat the tubes that did not show dissolution. A good solvent will dissolve the solid completely upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a high yield of crystalline solid upon cooling.

Table 2: Potential Solvents for Recrystallization Screening

SolventPolarityComments
Ethanol (EtOH) or Methanol (MeOH) Polar ProticOften good solvents for polar compounds. Can be used in a pair with water.
Isopropanol (IPA) Polar ProticLess polar than EtOH; may offer better differential solubility.
Acetonitrile (ACN) Polar AproticA versatile solvent with a convenient boiling point.
Ethyl Acetate (EtOAc) Medium PolarityCan be effective, often paired with a nonpolar solvent like hexanes.
Water Highly PolarUse if your compound is a salt or highly polar. Can be used with a miscible organic solvent like EtOH.

If a single solvent is not effective, use a solvent-pair system . Dissolve your compound in a minimal amount of a "good" solvent (one it's very soluble in) at high temperature. Then, slowly add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of my purification? A: Thin Layer Chromatography (TLC) is the fastest method. For higher resolution and quantitative assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometer (LC-MS) is the gold standard. 1H NMR spectroscopy is crucial for confirming the structure and assessing the purity of the final product by identifying and integrating impurity peaks relative to the product peaks.

Q: Can I use trituration to purify my compound? A: Yes, trituration can be a simple and effective method if your desired compound is a solid and the impurities are highly soluble in the chosen solvent. To perform trituration, suspend the crude solid in a solvent where the product is sparingly soluble but the impurities are very soluble. Stir or sonicate the suspension, then filter to collect the purified solid product. Hexanes, diethyl ether, or a mixture like DCM/Hexanes are often good choices for triturating polar compounds.

Q: How should I store the purified (1H-Imidazo[4,5-b]pyridin-7-yl)methanol? A: Heterocyclic compounds, especially those with alcohol functionalities, can be sensitive to light, air (oxidation), and temperature. For long-term storage, keep the solid product in a sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is preferable).

Workflow Visualization

G Crude Crude Product Analysis1 Initial Analysis (TLC, LC-MS) Crude->Analysis1 Decision1 Gross Impurities? (Acidic/Basic/Neutral) Analysis1->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Analysis2 Analysis of Extracted Product Decision1->Analysis2 No AcidBase->Analysis2 Decision2 Closely-Related Impurities? Analysis2->Decision2 Chroma Flash Column Chromatography Decision2->Chroma Yes Decision3 Sufficiently Pure for Crystallization? Decision2->Decision3 No Analysis3 Analysis of Fractions Chroma->Analysis3 Analysis3->Decision3 Decision3->Chroma No (Re-run) Recryst Recrystallization or Trituration Decision3->Recryst Yes Final Final Pure Product Recryst->Final

References

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (n.d.). PubMed Central. [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2022). National Institutes of Health. [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (2023). ACS Infectious Diseases. [Link]

  • Acid–base extraction. (n.d.). Wikipedia. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]

  • Acid-Base Extraction Techniques. (2023). Coconote. [Link]

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). ResearchGate. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). MDPI. [Link]

  • 7.7: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2006). ResearchGate. [Link]

  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). OMICS International. [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Institutes of Health. [Link]

  • Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. (2018). ResearchGate. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. This document provides in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges encountered during the transition from laboratory to pilot or production scale.

Introduction to the Synthetic Challenge

(1H-Imidazo[4,5-b]pyridin-7-yl)methanol is a key building block in the synthesis of various pharmacologically active compounds. Its structural similarity to purines makes it a valuable scaffold in drug discovery. However, the scale-up of its synthesis presents several challenges, including ensuring regioselectivity, managing the handling of hazardous reagents, optimizing reaction conditions for large-scale equipment, and developing robust purification methods for a polar, functionalized heterocyclic compound. This guide will focus on a common and scalable synthetic route, providing practical solutions to potential issues.

Recommended Synthetic Pathway

A robust and scalable two-step synthetic route is proposed, starting from a suitable diaminopyridine derivative to first synthesize the key intermediate, 1H-Imidazo[4,5-b]pyridine-7-carboxylic acid, followed by its reduction to the target alcohol.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Proposed two-step synthetic pathway for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

Part 1: Synthesis of 1H-Imidazo[4,5-b]pyridine-7-carboxylic acid (Intermediate)

This step involves the cyclization of 2,3-diaminopyridine-5-carboxylic acid with formic acid. While seemingly straightforward, scale-up requires careful control of temperature and reaction time to avoid side reactions and ensure high purity of the intermediate.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
2,3-Diaminopyridine-5-carboxylic acid153.1410.065.31.0
Formic Acid (98-100%)46.0330.0 (24.6 L)651.710.0
Water (for work-up)18.02100 L--
Sodium Hydroxide (for pH adjustment)40.00As needed--

Procedure:

  • Reaction Setup: Charge a 200 L glass-lined reactor with 2,3-diaminopyridine-5-carboxylic acid (10.0 kg, 65.3 mol).

  • Reagent Addition: Under nitrogen, slowly add formic acid (30.0 kg, 651.7 mol) to the reactor over 1-2 hours. An exotherm is expected; maintain the internal temperature below 40°C using a cooling jacket.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 100-105°C and maintain for 12-16 hours. Monitor the reaction progress by HPLC.

  • Cooling and Quenching: After completion, cool the reaction mixture to 20-25°C. Slowly and carefully quench the reaction by adding water (100 L) over 2-3 hours, maintaining the temperature below 40°C.

  • Precipitation and pH Adjustment: The product will precipitate as a solid. Adjust the pH of the slurry to 6.5-7.0 with a 20% aqueous sodium hydroxide solution.

  • Isolation: Filter the solid product and wash with water (2 x 20 L).

  • Drying: Dry the solid in a vacuum oven at 60-70°C until a constant weight is achieved.

Troubleshooting and FAQs: Step 1

Q1: The reaction is not going to completion, even after extended heating. What could be the issue?

A1:

  • Insufficient Acid: While a large excess of formic acid is used, its purity is critical. Use a fresh, high-purity grade of formic acid. Water contamination can hinder the dehydration process required for cyclization.

  • Inadequate Temperature: Ensure the internal reaction temperature is consistently maintained at 100-105°C. In large reactors, temperature gradients can occur. Ensure good agitation and accurate temperature monitoring.

  • Starting Material Purity: Impurities in the 2,3-diaminopyridine-5-carboxylic acid can interfere with the reaction. Perform a purity check of the starting material before starting the reaction.

Q2: During work-up, the product is not precipitating well, leading to low isolated yield. What can I do?

A2:

  • pH Adjustment: The pH of the solution is crucial for complete precipitation. Ensure the pH is accurately adjusted to 6.5-7.0. Use a calibrated pH meter.

  • Seeding: If precipitation is slow or incomplete, seeding with a small amount of pre-existing pure product crystals can induce crystallization.

  • Cooling: After pH adjustment, cooling the slurry to 0-5°C for a few hours can significantly improve the precipitation and increase the isolated yield.

Q3: The isolated intermediate has a dark color and shows impurities on HPLC. How can I improve the purity?

A3:

  • Reaction Time and Temperature: Overheating or prolonged reaction times can lead to the formation of colored byproducts. Optimize the reaction time by closely monitoring the reaction progress by HPLC.

  • Charcoal Treatment: Before pH adjustment and precipitation, a hot filtration over a bed of activated charcoal can be performed to remove colored impurities. Dissolve the crude product in a suitable hot solvent (e.g., a mixture of water and a water-miscible organic solvent), add activated charcoal, stir for 30-60 minutes, and filter hot. Then proceed with the precipitation.

  • Recrystallization: The isolated intermediate can be further purified by recrystallization from a suitable solvent system, such as water/ethanol or water/acetic acid.

Part 2: Reduction of 1H-Imidazo[4,5-b]pyridine-7-carboxylic acid to (1H-Imidazo[4,5-b]pyridin-7-yl)methanol (Target Compound)

This step involves the reduction of a heteroaromatic carboxylic acid, which can be challenging on a large scale. The choice of reducing agent and the work-up procedure are critical for safety and product purity. Lithium aluminum hydride (LAH) is a powerful but hazardous reducing agent suitable for this transformation.

graph "Reduction_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Workflow for the reduction of the carboxylic acid intermediate.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
1H-Imidazo[4,5-b]pyridine-7-carboxylic acid163.138.049.01.0
Lithium Aluminum Hydride (LAH)37.953.7298.02.0
Tetrahydrofuran (THF), anhydrous72.11160 L--
Water (for quenching)18.023.72 L--
15% Aqueous Sodium Hydroxide (for quenching)-3.72 L--
Ethyl Acetate (for extraction)88.11100 L--
Brine-20 L--
Sodium Sulfate, anhydrous142.045.0 kg--

Procedure:

  • Reaction Setup: In a 500 L jacketed reactor under a nitrogen atmosphere, suspend lithium aluminum hydride (3.72 kg, 98.0 mol) in anhydrous THF (80 L). Cool the suspension to 0-5°C.

  • Intermediate Addition: In a separate vessel, dissolve 1H-Imidazo[4,5-b]pyridine-7-carboxylic acid (8.0 kg, 49.0 mol) in anhydrous THF (80 L). Slowly add this solution to the LAH suspension over 3-4 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (around 66°C) and maintain for 6-8 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Cooling and Quenching (Fieser Method): Cool the reaction mixture to 0-5°C. EXTREME CAUTION: Quenching of LAH is highly exothermic and generates hydrogen gas. Slowly and sequentially add:

    • Water (3.72 L) dropwise, keeping the temperature below 15°C.

    • 15% aqueous sodium hydroxide (3.72 L) dropwise, keeping the temperature below 15°C.

    • Water (11.16 L) dropwise, keeping the temperature below 15°C.

  • Filtration: Stir the resulting granular precipitate for 1-2 hours at room temperature. Filter the solid aluminum salts and wash the filter cake with THF (2 x 20 L).

  • Extraction: Combine the filtrate and washes. Concentrate under reduced pressure to about one-third of the original volume. Add ethyl acetate (50 L) and water (30 L). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 L). Dry over anhydrous sodium sulfate (5.0 kg).

  • Concentration: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) or by recrystallization from a suitable solvent (e.g., ethyl acetate/heptane).

Troubleshooting and FAQs: Step 2

Q1: The reduction is sluggish or incomplete. What are the possible causes?

A1:

  • LAH Quality: LAH is highly reactive and can degrade upon exposure to moisture. Use a fresh, high-quality batch of LAH. The appearance of the LAH powder should be white to light gray; dark gray or lumpy material may be of lower activity.

  • Incomplete Dissolution of Starting Material: The carboxylic acid intermediate may have limited solubility in THF. Ensure it is fully dissolved before addition to the LAH suspension. Gentle warming of the intermediate solution may be necessary, but it should be cooled back to room temperature before addition.

  • Insufficient LAH: While 2.0 equivalents are recommended, a slight excess (e.g., 2.2 eq) might be necessary if the starting material contains residual water or acidic impurities. However, a large excess will complicate the work-up.

Q2: The work-up is difficult, with the formation of a gelatinous precipitate that is hard to filter. How can this be improved?

A2:

  • Strict Adherence to Fieser Method: The sequential addition of water, aqueous NaOH, and then more water (in a 1:1:3 ratio by volume relative to the mass of LAH in kg) is crucial for forming a granular, easily filterable precipitate of aluminum salts.[1] Deviating from this procedure can lead to the formation of a fine, gelatinous precipitate.

  • Vigorous Stirring: Maintain vigorous stirring during the quenching process to ensure good mixing and the formation of a granular solid.

  • Alternative Work-up: For very large scales, a reverse quench (adding the reaction mixture to the quenching solution) might be considered, but this requires careful process safety evaluation. Another option is to use an aqueous solution of Rochelle's salt (potassium sodium tartrate) during the work-up, which can help to chelate the aluminum salts and keep them in solution.

Q3: The final product is contaminated with byproducts. What are the likely side reactions?

A3:

  • Over-reduction: While unlikely with a primary alcohol, ensure the reaction is not run for an excessively long time at reflux.

  • Ring Reduction: The pyridine ring is generally stable to LAH under these conditions, but highly activated pyridines can sometimes undergo reduction. This is less likely for this specific substrate.

  • Impurity from Starting Material: Any impurities in the carboxylic acid intermediate will likely be carried through or react to form new impurities. Ensure the purity of the intermediate before the reduction step.

Q4: The purification by column chromatography is difficult due to the high polarity of the product. What are the alternatives?

A4:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a highly scalable and efficient purification method. Experiment with different solvent mixtures (e.g., ethyl acetate/heptane, isopropanol/water).

  • Salt Formation and Crystallization: The product has basic nitrogen atoms and can be protonated to form a salt (e.g., hydrochloride or hydrobromide). These salts often have different solubility profiles and may be more amenable to crystallization, providing a highly pure product. The free base can then be regenerated by treatment with a base.

  • Use of Different Stationary Phases: For chromatographic purification of highly polar compounds, alternatives to silica gel such as alumina (neutral or basic) or reverse-phase silica (C18) can be explored.

Safety Considerations for Scale-Up

  • Formic Acid: Corrosive. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Lithium Aluminum Hydride (LAH): Highly reactive and pyrophoric. Reacts violently with water and protic solvents to produce flammable hydrogen gas. All operations involving LAH must be conducted under a dry, inert atmosphere (nitrogen or argon). All glassware and solvents must be scrupulously dried. The quenching of LAH is extremely hazardous and must be performed with extreme care and adequate cooling.

  • Hydrogen Gas Evolution: The reaction of LAH with the carboxylic acid and the quenching process both generate significant amounts of hydrogen gas. The reactor must be properly vented to a safe area.

References

  • Dymińska, L., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(8), 2021. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons.
  • Carrillo, R., et al. (2012). Efficient and General Microwave-Assisted Phillips-Type Cyclocondensation for the Synthesis of Imidazo[4,5-b]pyridines and 2-Aryl-Substituted Benzimidazoles. Synthesis, 44(12), 1839-1846.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Hudlický, M. (1990). Reductions in Organic Chemistry. Ellis Horwood.
  • Patel, M., et al. (2017). Microwave assisted and conventional synthetic methods of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine and its derivatives are described... European Journal of Chemistry, 8(1), 25-32.
  • Sharma, P., & Kumar, A. (2012). A review on the synthesis of imidazo[4,5-b]pyridine and its derivatives with their medicinal importance. Journal of Chemical and Pharmaceutical Research, 4(10), 4566-4577.
  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed chemistry: a new paradigm in drug discovery. Drug Discovery Today, 6(8), 406-416.
  • Gawande, M. B., et al. (2013). Benign by design: catalyst-free in-water, on-water green chemical methodologies. Chemical Society Reviews, 42(12), 5522-5551.
  • Shinde, S., et al. (2014). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Scientific & Engineering Research, 5(5), 1148-1152.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Organic Syntheses. (n.d.). Retrieved from [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards (6th ed.). Butterworth-Heinemann.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413521, 1H-Imidazo[4,5-b]pyridine-7-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Functionalizing the Imidazo[4,5-b]pyridine Core

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and functionalization of the imidazo[4,5-b]pyridine scaffold. This guide is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of the imidazo[4,5-b]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, when working with this valuable heterocyclic core. The structural similarity of imidazo[4,5-b]pyridines to endogenous purines makes them a privileged scaffold in medicinal chemistry, but their unique electronic properties can present significant synthetic hurdles.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experimental work.

Understanding the Challenge: The Electronic Nature of Imidazo[4,5-b]pyridine

The imidazo[4,5-b]pyridine ring system, also known as 1-deazapurine, possesses a complex electronic landscape. The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the reactivity of the entire bicyclic system, making it generally electron-deficient.[3] This property complicates many standard transformations, particularly electrophilic aromatic substitutions and some transition-metal-catalyzed cross-coupling reactions. Furthermore, the presence of multiple nitrogen atoms can lead to issues with regioselectivity during substitution reactions like N-alkylation and can also chelate to metal catalysts, sometimes inhibiting their activity.

This guide will break down the most common low-yield scenarios by reaction type and provide actionable, evidence-based solutions.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the imidazo[4,5-b]pyridine core, but they are also a frequent source of low yields. We will address the two most common variants: Suzuki-Miyaura and Buchwald-Hartwig Amination.

FAQ 1: My Suzuki-Miyaura coupling on a halo-imidazo[4,5-b]pyridine is failing or giving very low yield. What should I investigate first?

Answer: This is a classic challenge often rooted in a few key areas: the choice of catalyst and ligand, the base, the solvent system, and the inherent reactivity of the starting materials. The electron-deficient nature of the heterocyclic core can make the initial oxidative addition step of the catalytic cycle sluggish, especially with less reactive aryl chlorides or bromides.

Root Cause Analysis & Solutions
  • Inactive Catalyst or Inappropriate Ligand: The Pd(0) active species is sensitive to oxygen. The choice of ligand is also critical; it must stabilize the palladium center and facilitate both oxidative addition and reductive elimination. For electron-deficient heterocycles, electron-rich, bulky phosphine ligands are often required.

  • Suboptimal Base and Solvent: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for the transmetalation step. Its strength and solubility are key. The solvent must solubilize all components and be rigorously deoxygenated.

  • Starting Material Degradation: Boronic acids can undergo protodeboronation, especially under harsh conditions. Your halo-imidazo[4,5-b]pyridine must be pure.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Below is a logical workflow to diagnose and solve low-yield Suzuki coupling reactions.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_sm Step 1: Verify Purity of Starting Materials (Halide & Boronic Acid) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Clean? purify_sm Purify/Resynthesize Starting Materials sm_ok->purify_sm No check_conditions Step 2: Evaluate Reaction Conditions (Degassing) sm_ok->check_conditions Yes purify_sm->start Retry conditions_ok Conditions Rigorous check_conditions->conditions_ok Thorough? improve_degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) conditions_ok->improve_degassing No optimize_catalyst Step 3: Optimize Catalyst System (Ligand & Precursor) conditions_ok->optimize_catalyst Yes improve_degassing->start Retry catalyst_ok System Optimized optimize_catalyst->catalyst_ok Yield Improved? screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) optimize_catalyst->screen_ligands No Improvement catalyst_ok->sm_ok Yes (Success!) optimize_base_solvent Step 4: Optimize Base & Solvent System catalyst_ok->optimize_base_solvent No screen_ligands->start Retry optimize_base_solvent->sm_ok Success!

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Optimized Reaction Parameters

For challenging couplings on the imidazo[4,5-b]pyridine core, a systematic optimization should be performed. The table below summarizes starting points based on literature precedents.[4]

ParameterCondition 1 (Standard)Condition 2 (Microwave)Condition 3 (For Aryl Chlorides)Rationale & Key Insights
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ is a good starting point, but more active catalyst systems are often needed.[4]
Ligand N/AN/AXPhos (4 mol%)Bulky, electron-rich ligands like XPhos accelerate oxidative addition and reductive elimination.
Base 2M aq. Na₂CO₃K₂CO₃ (solid)K₃PO₄ (solid)The choice of base is crucial. K₂CO₃ and K₃PO₄ are often effective for heteroaromatic substrates.[4][5]
Solvent DioxaneToluene:Ethanol (4:1)t-BuOHMicrowave heating can dramatically reduce reaction times and improve yields.[4][6]
Temperature 90-100 °C120-150 °C100 °CHigher temperatures may be required but can also lead to side reactions.
Yield Range Variable (can be low)Moderate to Excellent (48-100%)[4]Good to ExcellentCondition 2 is often a highly effective starting point for aryl bromides.[4]
Detailed Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a successful synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[4]

  • Preparation: To a microwave vial, add the 6-bromo-imidazo[4,5-b]pyridine derivative (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene:ethanol (4:1).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 15-45 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

FAQ 2: I'm attempting a Buchwald-Hartwig amination on a halo-imidazo[4,5-b]pyridine, but I'm only recovering starting material or getting a complex mixture. What's going wrong?

Answer: Buchwald-Hartwig amination is notoriously sensitive to reaction parameters, even more so than Suzuki couplings.[7] The primary challenges with the imidazo[4,5-b]pyridine core are catalyst inhibition by the nitrogen-rich heterocycle and finding a base that is strong enough to deprotonate the amine nucleophile without causing undesired side reactions.

Root Cause Analysis & Solutions
  • Catalyst Poisoning: The pyridine nitrogen (N4) or imidazole nitrogens (N1/N3) can coordinate to the palladium center, inhibiting catalysis. Using a more electron-rich, sterically hindered ligand can often mitigate this by favoring coordination to the phosphine over the heterocycle.

  • Incorrect Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often superior to carbonate or phosphate bases for this reaction.[6]

  • Side Reactions: For C-N coupling, a potential side reaction is hydrodehalogenation, where the aryl halide is reduced. This can become prominent if the catalytic cycle is slow.

Catalytic System Recommendations

Recent studies have identified highly effective catalyst systems for the amination of related heterocycles. A review highlights the use of a BrettPhos-based precatalyst as optimal for C-N coupling on a similar pyridine core.[6]

ParameterRecommended ConditionRationale
Precatalyst BrettPhos G1 or G3 (6 mol%)The bulky, electron-rich BrettPhos ligand is highly effective for C-N bond formation with challenging substrates.[6]
Base LiHMDS (2.5 eq)A strong, non-nucleophilic amide base that effectively deprotonates a wide range of amines.[6]
Solvent THF (0.4 M)A polar aprotic solvent that solubilizes the components and is compatible with the strong base.
Temperature 40 °CMilder conditions can often prevent side reactions and improve yields.[6]
Detailed Protocol: Buchwald-Hartwig Amination

This generalized protocol is based on optimized conditions reported for challenging aminations.[6][7]

  • Preparation: In a glovebox, add the halo-imidazo[4,5-b]pyridine (1.0 eq), the amine (1.2 eq), and the BrettPhos precatalyst (0.06 eq) to an oven-dried vial.

  • Solvent & Base: Add anhydrous THF, followed by the dropwise addition of LiHMDS (1.0 M solution in THF, 2.5 eq).

  • Reaction: Seal the vial, remove from the glovebox, and heat in a pre-heated block at 40 °C. Monitor the reaction by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography.

Troubleshooting Guide 2: Direct C-H Functionalization & Metalation

Directly functionalizing a C-H bond is an atom-economical but challenging strategy. For the imidazo[4,5-b]pyridine core, this is often accomplished via Directed ortho-Metalation (DoM).

FAQ 3: I am trying to perform a Directed ortho-Metalation (DoM) on my imidazo[4,5-b]pyridine, but the reaction is not working or is non-selective. How can I improve this?

Answer: DoM relies on a directing metalation group (DMG) to coordinate a strong base (typically an organolithium reagent) and facilitate deprotonation at an adjacent position.[8][9] With the imidazo[4,5-b]pyridine core, the inherent acidity of certain protons and the potential for nucleophilic addition of the organolithium reagent to the pyridine ring can complicate the desired outcome.[10]

Root Cause Analysis & Solutions
  • Incorrect Base: Standard bases like n-BuLi can act as nucleophiles and add to the electron-deficient pyridine ring.[10] A sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often required.[11]

  • Weak or Poorly Positioned Directing Group: The effectiveness of a DMG is paramount. Amides (e.g., -CONEt₂) and carbamates are strong directing groups. The N1 or N3 position of the imidazole ring can itself act as a directing group, but its effectiveness depends on the substitution pattern.

  • Competitive Deprotonation: The C2 proton on the imidazole ring is often the most acidic. If you are targeting another position, deprotonation at C2 may occur preferentially unless it is blocked.

Workflow for Optimizing Directed ortho-Metalation

DoM_Workflow start Low Yield / Poor Selectivity in DoM Reaction check_base Step 1: Evaluate Organolithium Base start->check_base base_ok Is base non-nucleophilic (e.g., LDA, LiTMP)? check_base->base_ok switch_base Switch from n-BuLi/s-BuLi to LDA or LiTMP base_ok->switch_base No check_temp Step 2: Check Reaction Temperature base_ok->check_temp Yes switch_base->start Retry temp_ok Is temperature low enough (e.g., -78 °C)? check_temp->temp_ok lower_temp Lower temperature to -78 °C to prevent side reactions temp_ok->lower_temp No check_dmg Step 3: Assess Directing Group (DMG) temp_ok->check_dmg Yes lower_temp->start Retry dmg_ok Is DMG strong and correctly positioned? check_dmg->dmg_ok modify_dmg Install a stronger DMG (e.g., -CONEt₂) ortho to target C-H dmg_ok->modify_dmg No check_quenching Step 4: Verify Electrophile Quench dmg_ok->check_quenching Yes modify_dmg->start Retry check_quenching->start If issues persist, consider alternative functionalization strategy

Sources

Troubleshooting

Technical Support Center: Refining HPLC Purification Methods for Polar Imidazo[4,5-b]pyridines

Welcome to the technical support center for the purification of polar imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purify...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these challenging compounds using High-Performance Liquid Chromatography (HPLC). The imidazo[4,5-b]pyridine scaffold is a crucial pharmacophore in numerous therapeutic agents, but its polar and basic nature often leads to significant chromatographic challenges.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you develop robust and efficient purification methods.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the HPLC purification of polar imidazo[4,5-b]pyridines.

Q1: My polar imidazo[4,5-b]pyridine is not retained on my C18 column and elutes in the void volume. What is happening and how can I fix it?

A1: This is a classic problem when dealing with highly polar compounds on traditional reversed-phase columns like C18.[4] The nonpolar stationary phase has insufficient interaction with your polar analyte, leading to poor retention.

  • Causality: The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction.[5] Highly polar molecules have a strong affinity for the highly aqueous mobile phase and minimal affinity for the hydrophobic stationary phase, causing them to travel with the solvent front.

  • Solutions:

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded at the base of the alkyl chain or at the terminus, respectively.[6][7] This feature allows the use of highly aqueous mobile phases (even 100% water) without the risk of stationary phase collapse ("dewetting"), which can occur with traditional C18 columns.[6] This compatibility with highly aqueous mobile phases enhances the retention of polar compounds.[8]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds that are not well-retained in reversed-phase.[9][10] In HILIC, a polar stationary phase (like silica or a diol-bonded phase) is used with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[8][9]

    • Employ Ion-Pairing Reagents: For ionizable imidazo[4,5-b]pyridines, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[11] The reagent, which has an opposite charge to your analyte, forms a neutral ion pair that is more retained by the reversed-phase column.[11][12]

Q2: I am observing severe peak tailing with my imidazo[4,5-b]pyridine compound. What causes this and what are the best strategies to improve peak shape?

A2: Peak tailing is a very common issue when analyzing basic compounds like imidazo[4,5-b]pyridines.[4][5] The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[5][13]

  • Causality: At neutral or moderately acidic pH, residual silanol groups on the silica backbone of the column are deprotonated and negatively charged. The positively charged (protonated) basic imidazo[4,5-b]pyridine can then interact with these sites via a strong ion-exchange mechanism, in addition to the desired hydrophobic interaction. This secondary retention mechanism leads to a distorted peak shape, i.e., tailing.[5]

  • Solutions:

    • Lower the Mobile Phase pH: By operating at a low pH (e.g., pH 2.5-3.0), the residual silanol groups are protonated and neutralized, minimizing the unwanted ionic interactions with the basic analyte.[5][13][14] This is often the most effective way to improve peak shape for basic compounds.

    • Use a High-Purity, Endcapped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively endcapped to minimize the number of accessible residual silanol groups.[15] Using such columns can significantly reduce peak tailing.

    • Add a Competing Base to the Mobile Phase: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[15] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, be aware that this can shorten column lifetime.[13]

    • Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanol activity and improve peak shape.

Q3: My retention times are drifting from one injection to the next. What could be the cause?

A3: Retention time instability can stem from several factors, but with polar, ionizable compounds, the mobile phase pH and column equilibration are often the culprits.

  • Causality: For ionizable compounds like imidazo[4,5-b]pyridines, their retention is highly sensitive to the mobile phase pH.[16][17][18] Small fluctuations in pH can alter the ionization state of the molecule, thereby changing its polarity and retention time.[16][19] Inadequate column equilibration, especially when using mobile phase additives like ion-pairing reagents, can also lead to drifting retention times as the stationary phase has not reached a steady state.[20]

  • Solutions:

    • Ensure Robust pH Control: Use a buffer in your mobile phase and ensure its concentration is sufficient to resist pH changes.[17] The chosen buffer should have a pKa within +/- 1 pH unit of your desired mobile phase pH for optimal buffering capacity.[17]

    • Thoroughly Equilibrate the Column: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This is particularly critical when using ion-pairing reagents, which may require longer equilibration times.[20][21]

    • Premix Mobile Phase: If you are running an isocratic method, premixing the mobile phase components can provide better consistency than relying on the pump's online mixing, which can have slight variations.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex purification challenges.

Guide 1: Systematic Method Development for a Novel Polar Imidazo[4,5-b]pyridine

You have a newly synthesized imidazo[4,5-b]pyridine derivative that is proving difficult to purify. This guide provides a logical workflow for developing a robust HPLC method from scratch.

Caption: Workflow for HPLC method development.

Step-by-Step Protocol:
  • Analyte Characterization:

    • Predict the pKa and logP of your molecule using software (e.g., ChemDraw, MarvinSketch). Imidazo[4,5-b]pyridines are basic, so understanding the pKa will guide your mobile phase pH selection.[22] A low logP value confirms its polar nature.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a modern, high-purity C18 column (e.g., Luna Omega Polar C18, Waters ACQUITY BEH C18).[23] These offer a good starting point for a wide range of compounds.

    • Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. This will set the pH to ~2.5-3.0, which is ideal for protonating silanols and improving peak shape for basic compounds.[5][13]

    • Mobile Phase B (Organic): Acetonitrile (ACN) is generally a good first choice due to its low viscosity and UV transparency.

  • Run a Scouting Gradient:

    • Perform a fast, broad gradient (e.g., 5% to 95% B in 10 minutes). This will help determine the approximate organic solvent concentration needed to elute your compound.

  • Evaluate the Initial Run:

    • No/Poor Retention? If the compound elutes at the beginning of the gradient, your column is not suitable. Switch to a more appropriate column as described in Q1 (e.g., a polar-embedded phase or a HILIC column).[6][8] If using HILIC, your mobile phases will be different (e.g., A: 95% ACN/5% Water with buffer, B: 50% ACN/50% Water with buffer).

    • Significant Peak Tailing? If the peak shape is poor, ensure your mobile phase pH is sufficiently low. If you are already at a low pH, consider a column specifically designed for basic compounds or adding a competing base.

  • Optimize the Gradient:

    • Once you have acceptable retention and peak shape, refine your gradient. A good starting point for a new gradient is to have a shallow slope around the elution point observed in the scouting run. For example, if your compound eluted at 40% B, you could try a gradient of 20% to 60% B over 15 minutes.

  • Assess and Refine Resolution:

    • If your compound of interest is not well-separated from impurities, you can improve resolution by:

      • Changing the organic modifier: Switching from acetonitrile to methanol can alter selectivity.

      • Making the gradient shallower: This will increase the run time but can improve the separation of closely eluting peaks.

      • Adjusting the mobile phase pH: This can be a powerful tool for changing selectivity, but ensure you stay within the stable pH range of your column.[16][17]

Guide 2: When to Consider Alternative Chromatographic Techniques

While reversed-phase HPLC is a workhorse, it is not always the best tool for highly polar imidazo[4,5-b]pyridines. Knowing when to switch to an alternative technique can save significant time and resources.

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • When to Use HILIC:

    • When your compound is too polar to be retained on any reversed-phase column, even with 100% aqueous mobile phase.[9]

    • When you need to separate polar compounds from other polar impurities.

  • Key Considerations:

    • Column Choice: Common HILIC stationary phases include bare silica, amide, and diol.

    • Mobile Phase: Typically a high percentage of acetonitrile (>80%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).[10][24]

    • Sample Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high organic content) to ensure good peak shape.

Supercritical Fluid Chromatography (SFC)
  • When to Use SFC:

    • For preparative-scale purification, as it uses less organic solvent, making it greener and more cost-effective.[25][26]

    • For separating polar and chiral compounds.[25] SFC can offer unique selectivity compared to HPLC.

  • Key Considerations:

    • Mobile Phase: The primary mobile phase is supercritical CO2, with a small amount of an organic modifier (co-solvent), often methanol.[27]

    • Additives: For basic compounds like imidazo[4,5-b]pyridines, additives such as diethylamine or ammonium hydroxide may be necessary to achieve good peak shape.

III. Data and Tables for Method Development

Table 1: Initial Column Selection Guide
Analyte PropertiesRecommended First Choice ColumnRationale
Moderately PolarModern, High-Purity C18Good starting point with broad applicability.
Highly Polar, IonizablePolar-Embedded C18 (e.g., InertSustain AQ-C18)[28]Allows for high aqueous mobile phases, enhancing retention.[8]
Extremely PolarHILIC (e.g., YMC-Triart Diol-HILIC)[8]Designed for retention of very polar compounds.[9]
Table 2: Mobile Phase Additives for Improved Peak Shape of Basic Compounds
AdditiveTypical ConcentrationMechanism of ActionConsiderations
Formic Acid0.1%Lowers mobile phase pH to ~2.7, protonating silanols.MS-compatible.
Trifluoroacetic Acid (TFA)0.05 - 0.1%Strong ion-pairing agent, lowers pH, and masks silanols.Can cause ion suppression in MS and is difficult to remove from the column.
Triethylamine (TEA)10-25 mMActs as a competing base, masking silanol groups.[13]Not MS-compatible, can shorten column life.[13]
Ammonium Formate/Acetate10-20 mMActs as a buffer to control pH.Good for HILIC and MS-compatible applications.[10]

IV. Logical Relationships and Workflows

Troubleshooting Peak Tailing

This diagram outlines the decision-making process when encountering peak tailing for a polar basic compound.

PeakTailingTroubleshooting Start Peak Tailing Observed CheckpH Is Mobile Phase pH < 3? Start->CheckpH LowerpH Lower pH with 0.1% FA or TFA CheckpH->LowerpH No CheckColumn Is Column Modern & Endcapped? CheckpH->CheckColumn Yes Success Peak Shape Improved LowerpH->Success NewColumn Switch to a High-Purity, Endcapped Column CheckColumn->NewColumn No AddModifier Consider Adding Competing Base (e.g., TEA) - Use with Caution CheckColumn->AddModifier Yes NewColumn->Success AddModifier->Success

Caption: Decision tree for troubleshooting peak tailing.

References

  • HPLC Troubleshooting Guide.
  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. Available from: [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available from: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • How Good is SFC for Polar Analytes? Chromatography Today. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. Available from: [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. Available from: [Link]

  • Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. Available from: [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available from: [Link]

  • Preparative SFC Method Development. Waters Corporation. Available from: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available from: [Link]

  • HPLC problems with very polar molecules. Axion Labs. Available from: [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Available from: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. Available from: [Link]

  • Development and validation of HILIC method for quantitative determination of genotoxic impurity pyridine in linagliptin active pharmaceutical ingredient. ResearchGate. Available from: [Link]

  • Ion Pairing — Blessing or Curse? LCGC International. Available from: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available from: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Ion pair chromatography reagents. Available from: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available from: [Link]

  • How SFC Helps? Available from: [Link]

  • Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. MDPI. Available from: [Link]

  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Semantic Scholar. Available from: [Link]

  • Formation of imidazopyridines by the phase transfer catalyzed reaction of .alpha.-(aminomethyl)pyridines and CHCl3 with alkaline hydroxide. The Journal of Organic Chemistry. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]

  • Tailing in HPLC peak. ResearchGate. Available from: [Link]

  • Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. Available from: [Link]

  • HPLC problems with very polar molecules.. YouTube. Available from: [Link]

  • Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV. PubMed. Available from: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available from: [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. Available from: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. Available from: [Link]

  • Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. NIH. Available from: [Link]

  • Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. Available from: [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • Interpreting and troubleshooting anomalous HPLC results? ResearchGate. Available from: [Link]

  • Development and validation of RP-HPLC method for quantitative determination of imatinib mesylate in bulk drug and pharmaceutical dosage form. ResearchGate. Available from: [Link]

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Optimization

preventing degradation of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol during synthesis

Welcome to the Technical Support Center for the synthesis of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this valuable heterocyclic compound during its synthesis and handling. As Senior Application Scientists, we have compiled this guide based on established principles of heterocyclic chemistry, field-proven insights, and a thorough review of the current literature.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: My yield of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is consistently low. What are the likely causes?

Low yields can stem from several factors, including suboptimal reaction conditions (temperature, reaction time), impurities in starting materials or solvents, and degradation of the product during the reaction or workup.[1] It is crucial to monitor the reaction by TLC or LC-MS to check for the formation of side products or the disappearance of the desired product over time.

Q2: I am observing multiple spots on my TLC plate that I suspect are degradation products. What are the most common degradation pathways?

(1H-Imidazo[4,5-b]pyridin-7-yl)methanol is susceptible to a few key degradation pathways:

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. The electron-rich imidazopyridine ring is also prone to oxidation.[2][3]

  • Photodegradation: Exposure to light, particularly UV light, can generate reactive oxygen species (ROS) that lead to the degradation of the imidazopyridine core.[4]

  • pH-Mediated Degradation: The stability of the compound can be compromised under strongly acidic or basic conditions, leading to hydrolysis or other rearrangements.

  • Thermal Degradation: High temperatures during reaction or purification can cause decomposition. A decrease in temperature was found to be essential to avoid degradation in a similar synthesis.[5]

Q3: What are the ideal storage conditions for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol?

To ensure long-term stability, the compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C). It should be protected from light and moisture.

Q4: Are there any recommended protective group strategies for the synthesis?

Yes, protecting the imidazole nitrogen and/or the hydroxymethyl group can prevent side reactions and degradation. The choice of protecting group is critical and depends on the subsequent reaction conditions.[6][7][8][9] For the hydroxymethyl group, a silyl ether (e.g., TBDMS) is a common choice, while the imidazole nitrogen can be protected with groups like Boc or a substituted benzyl group.

In-Depth Troubleshooting Guides

Oxidative Degradation

Oxidative degradation is a primary concern due to the presence of the electron-rich imidazopyridine ring system and the primary alcohol functionality.

Mechanism of Degradation:

The hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde ((1H-Imidazo[4,5-b]pyridin-7-yl)carbaldehyde) and further to the carboxylic acid ((1H-Imidazo[4,5-b]pyridin-7-yl)carboxylic acid). The imidazole ring itself can undergo oxidative cleavage, especially in the presence of strong oxidizing agents or reactive oxygen species.[2]

Troubleshooting Workflow:

start Low yield or presence of more polar impurities check_air Was the reaction performed under an inert atmosphere? start->check_air check_reagents Were reagents and solvents peroxide-free? check_air->check_reagents Yes solution_inert Implement inert atmosphere (N2 or Ar) check_air->solution_inert No check_workup Was the workup performed quickly and at low temperature? check_reagents->check_workup Yes solution_solvents Use freshly distilled or peroxide-free solvents check_reagents->solution_solvents No solution_workup Minimize workup time and use cooled solvents check_workup->solution_workup No end Improved Yield and Purity check_workup->end Yes solution_inert->end solution_solvents->end solution_workup->end

Caption: Troubleshooting workflow for oxidative degradation.

Prevention Protocol:

  • Inert Atmosphere: Conduct all steps of the synthesis, including reagent transfers and the reaction itself, under a positive pressure of an inert gas like argon or nitrogen.

  • Degas Solvents: Before use, degas all solvents by sparging with an inert gas or by the freeze-pump-thaw method to remove dissolved oxygen.

  • Peroxide-Free Solvents: Use freshly distilled or commercially available peroxide-free solvents, especially ethers like THF and dioxane.

  • Antioxidants: In cases of extreme sensitivity, the addition of a small amount of an antioxidant like BHT may be beneficial, though this should be tested on a small scale first to ensure it does not interfere with the desired reaction.

Photolytic Degradation

Many heterocyclic compounds are sensitive to light, and imidazopyridine derivatives are known to undergo photodegradation.[1][4]

Mechanism of Degradation:

Exposure to light, particularly in the UV range, can excite the imidazopyridine molecule to a higher energy state. This can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can then attack the heterocyclic ring, leading to complex degradation products.[4]

Troubleshooting Workflow:

start Product degradation observed during reaction or purification check_light Was the reaction vessel protected from light? start->check_light check_storage Is the purified compound stored in an amber vial? check_light->check_storage Yes solution_light Wrap reaction vessel in aluminum foil check_light->solution_light No solution_storage Store in amber vials in the dark check_storage->solution_storage No end Stable Product check_storage->end Yes solution_light->end solution_storage->end start Degradation during workup or purification check_ph Was the pH of aqueous layers carefully controlled? start->check_ph check_chromatography Was the silica gel or reverse-phase media neutral? check_ph->check_chromatography Yes solution_ph Use buffered solutions or mild acids/bases for pH adjustment check_ph->solution_ph No solution_chromatography Use neutralized silica gel or buffered mobile phases check_chromatography->solution_chromatography No end Improved Stability check_chromatography->end Yes solution_ph->end solution_chromatography->end start Low yield and/or formation of baseline material on TLC check_temp Was the reaction temperature carefully controlled? start->check_temp check_purification_temp Was the product concentrated at low temperature? check_temp->check_purification_temp Yes solution_temp Optimize reaction temperature, consider lower-boiling solvents check_temp->solution_temp No solution_purification_temp Use a rotary evaporator with a low-temperature water bath check_purification_temp->solution_purification_temp No end Thermally Stable Synthesis check_purification_temp->end Yes solution_temp->end solution_purification_temp->end

Sources

Reference Data & Comparative Studies

Validation

X-ray crystal structure analysis of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol derivatives

An In-Depth Guide to the X-ray Crystal Structure Analysis of Imidazo[4,5-b]pyridine Derivatives: A Comparative Study The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystal Structure Analysis of Imidazo[4,5-b]pyridine Derivatives: A Comparative Study

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines. This core is foundational to a wide array of bioactive compounds, including kinase inhibitors for cancer therapy, antimicrobial agents, and central nervous system modulators.[1][2][3] The precise three-dimensional arrangement of atoms and intermolecular interactions, dictated by the crystal structure, is paramount to a molecule's biological activity, solubility, and overall suitability as a drug candidate. X-ray crystallography remains the gold standard for unambiguously determining this solid-state structure, providing critical insights for rational drug design and development.

This guide provides a comparative analysis of the X-ray crystal structures of N-substituted imidazo[4,5-b]pyridine derivatives, drawing upon published experimental data to illustrate how subtle modifications to the molecular structure influence conformation and crystal packing. We will explore the causality behind experimental choices in structure determination and contrast the structures of isolated molecules with their conformation when bound to a biological target.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires precision and a deep understanding of crystallographic principles. Each step is designed to ensure the collection of high-quality data, which is essential for an accurate and reliable structural model.

The generalized workflow is as follows:

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection cluster_solve Structure Solution & Refinement synthesis Compound Synthesis purification High Purity Sample (>98%) synthesis->purification screening Screening Conditions (Solvent, Temp, Method) purification->screening growth Single Crystal Growth screening->growth mounting Crystal Mounting growth->mounting xray X-ray Diffraction (Synchrotron/In-house) mounting->xray collection Data Collection & Processing xray->collection solve Structure Solution (e.g., Direct Methods) collection->solve refine Refinement (Full-matrix least-squares) solve->refine validate Validation & Deposition (e.g., CCDC) refine->validate analysis Structural Analysis validate->analysis Final Structure (CIF)

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

The causality behind this workflow is self-validating. High purity of the initial material is critical because impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. The choice of crystallization method—such as slow evaporation, vapor diffusion, or cooling—is determined by the compound's solubility and thermodynamic properties.[4] During data collection, crystals are typically cooled to cryogenic temperatures (around 100 K) to minimize thermal motion of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[5]

Comparative Analysis of N-Substituted Imidazo[4,5-b]pyridine Derivatives

To illustrate how minor chemical changes impact the crystal structure, we will compare two derivatives synthesized and analyzed by Jabri et al. (2022): 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine (Compound 4) and 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (Compound 7) . These compounds share the same core but differ in the N3-substituent—an allyl group (containing a C=C double bond) versus a propargyl group (containing a C≡C triple bond).

structures cluster_allyl Compound 4 (Allyl Derivative) cluster_propargyl Compound 7 (Propargyl Derivative) img_allyl img_propargyl binding cluster_protein Kinase ATP-Binding Pocket hinge Hinge Region (e.g., Val135) p_loop P-Loop dfg_motif DFG Motif inhibitor Imidazo[4,5-b]pyridine Inhibitor inhibitor->hinge H-Bond (Anchor) inhibitor->p_loop van der Waals inhibitor->dfg_motif Hydrophobic Int.

Sources

Comparative

A Comparative Analysis of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol and Established ALK5 Inhibitors in the Context of TGF-β Signaling

This guide provides a comprehensive comparison of the investigational compound (1H-Imidazo[4,5-b]pyridin-7-yl)methanol with well-characterized inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the investigational compound (1H-Imidazo[4,5-b]pyridin-7-yl)methanol with well-characterized inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology, fibrosis, and other diseases where the TGF-β signaling pathway is dysregulated.

The structural backbone of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is the imidazo[4,5-b]pyridine moiety, a scaffold recognized for its potential in the design of kinase inhibitors due to its structural similarity to purines.[1][2] While the specific biological targets of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol are still under investigation, its core structure is present in compounds that have shown inhibitory activity against various kinases, including Aurora kinases.[3] Given this precedent, we will hypothetically consider (1H-Imidazo[4,5-b]pyridin-7-yl)methanol as a novel inhibitor of ALK5 to frame a comparative analysis against established ALK5 inhibitors. This approach allows for a detailed exploration of the experimental methodologies and data interpretation relevant to this class of compounds.

The Critical Role of ALK5 in TGF-β Signaling

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4][5] Dysregulation of this pathway is implicated in a wide range of pathologies, from cancer to fibrotic diseases.[6] The binding of a TGF-β ligand to its type II receptor (TGF-βRII) initiates the signaling cascade. This complex then recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain.[5] Activated ALK5 subsequently phosphorylates the downstream signaling proteins, Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate target gene expression.[7] The inhibition of ALK5 is therefore a key strategy to abrogate the pathological effects of excessive TGF-β signaling.[6]

Below is a diagram illustrating the canonical TGF-β/ALK5 signaling pathway and the point of intervention for ALK5 inhibitors.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII 1. Ligand Binding ALK5 ALK5 (TGF-βRI) TGF_beta_RII->ALK5 Smad2_3 Smad2/3 ALK5->Smad2_3 3. Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex 4. Complex Formation Smad4 Smad4 Smad4->Smad_complex DNA Target Gene Expression (e.g., Proliferation, Fibrosis) Smad_complex->DNA 5. Nuclear Translocation & Gene Regulation Inhibitors (1H-Imidazo[4,5-b]pyridin-7-yl)methanol Galunisertib RepSox SB-431542 Inhibitors->ALK5 Inhibition

Caption: Canonical TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Comparative Efficacy of ALK5 Inhibitors

A critical metric for evaluating the efficacy of a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%.[8] A lower IC50 value indicates a more potent inhibitor. The table below compares the reported IC50 values of established ALK5 inhibitors with a hypothetical value for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol for illustrative purposes.

InhibitorIC50 (nM) for ALK5Key Characteristics
(1H-Imidazo[4,5-b]pyridin-7-yl)methanol 75 (Hypothetical) Investigational compound with a purine-like scaffold.
Galunisertib (LY2157299) 56An orally bioavailable small molecule inhibitor that has been evaluated in clinical trials for various cancers.[9]
RepSox (E-616452) 4 (autophosphorylation)A potent and selective ALK5 inhibitor, also known to replace Sox2 in the reprogramming of induced pluripotent stem cells.[10]
SB-431542 94A potent and selective inhibitor of ALK4, ALK5, and ALK7.[11]

Note: The IC50 value for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is hypothetical and used for comparative purposes within this guide.

Experimental Protocol: In Vitro ALK5 Kinase Assay for IC50 Determination

To ensure the trustworthiness of efficacy data, a robust and reproducible experimental protocol is paramount. The following is a detailed, step-by-step methodology for determining the IC50 of a test compound against ALK5 using a luminescence-based kinase assay. This type of assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

Objective: To determine the concentration of an inhibitor that results in 50% inhibition of ALK5 kinase activity.

Materials:

  • Recombinant human ALK5 (TGF-βR1) kinase

  • Kinase substrate (e.g., a specific peptide or casein)

  • ATP (Adenosine triphosphate)

  • Test compound ((1H-Imidazo[4,5-b]pyridin-7-yl)methanol) and known inhibitors (for comparison)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Multimode plate reader with luminescence detection capability

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare serial dilutions of test compounds C 3. Add test compounds to 384-well plate A->C B 2. Prepare Master Mix: Kinase, Substrate, Buffer D 4. Add Master Mix to initiate reaction B->D C->D E 5. Incubate at room temperature D->E F 6. Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G 7. Add Kinase Detection Reagent to generate luminescence F->G H 8. Read luminescence on plate reader G->H I 9. Plot luminescence vs. log[inhibitor] H->I J 10. Calculate IC50 value I->J

Caption: Experimental Workflow for In Vitro ALK5 Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound, (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the kinase assay buffer to create a range of concentrations to be tested. It is crucial to include a vehicle control (DMSO only) and a positive control (a known ALK5 inhibitor).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the serially diluted test compounds.

    • Prepare a master mix containing the ALK5 enzyme, the kinase substrate, and ATP in the kinase assay buffer. The concentration of ATP should be at or near its Km value for the enzyme to ensure competitive inhibition can be accurately measured.

    • Initiate the kinase reaction by adding the master mix to each well of the plate.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation period should be within the linear range of the enzyme kinetics.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.[12]

    • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis and IC50 Calculation:

    • The raw luminescence data is converted to percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[13]

Causality and Self-Validation:

The inclusion of both positive and negative controls is essential for validating the assay. The known inhibitor should produce an IC50 value consistent with published data, confirming the assay is performing correctly. The vehicle control establishes the baseline for 100% enzyme activity. The multi-point dose-response curve, rather than a single-point inhibition assay, provides a more accurate and reliable determination of inhibitor potency.

Concluding Remarks

This guide has provided a comparative framework for evaluating the efficacy of the investigational compound (1H-Imidazo[4,5-b]pyridin-7-yl)methanol against established ALK5 inhibitors. By contextualizing its potential activity within the well-understood TGF-β signaling pathway and detailing a rigorous experimental protocol for determining its potency, we have established a scientifically sound basis for its further investigation. The imidazo[4,5-b]pyridine scaffold holds significant promise for the development of novel kinase inhibitors, and a systematic approach to efficacy testing, as outlined here, will be critical in elucidating the therapeutic potential of new chemical entities like (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. Future studies should focus on confirming its biological target(s) and expanding the in vitro analysis to cellular and in vivo models to fully characterize its pharmacological profile.

References

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023). HAL Open Science. [Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. (2010). Journal of Medicinal Chemistry. [Link]

  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. (2010). PubMed. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2016). PubMed Central. [Link]

  • TGFβR2 Kinase Assay. Promega Corporation. [Link]

  • Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. (2015). PubMed Central. [Link]

  • A TGFβ Signaling Inhibitor, SB431542, Inhibits Reovirus-mediated Lysis of Human Hepatocellular Carcinoma Cells in a TGFβ-independent Manner. (2019). Anticancer Research. [Link]

  • TGF-β inhibitor RepSox suppresses osteosarcoma via the JNK/Smad3 signaling pathway. (2022). Spandidos Publications. [Link]

  • Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. (2006). PubMed Central. [Link]

  • Schematic diagram of TGF-β signaling pathway. (2021). ResearchGate. [Link]

  • TGFßR1 (ALK5) Kinase Assay Kit. BPS Bioscience. [Link]

  • SB-431542, a small molecule transforming growth factor-β-receptor antagonist, inhibits human glioma cell line proliferation and motility. (2004). AACR Journals. [Link]

  • A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers. (2004). National Institutes of Health. [Link]

  • What is Galunisertib used for? (2024). Synapse. [Link]

  • Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade. (2018). The Journal for ImmunoTherapy of Cancer. [Link]

  • SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. (2002). PubMed. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]

  • Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. (2016). JCI Insight. [Link]

  • TGFβ signaling pathways in human health and disease. (2019). PubMed Central. [Link]

  • How to calculate IC50 values of an inhibitor in a sample? (2018). ResearchGate. [Link]

  • Galunisertib inhibits TGFβ mediated signaling. (2018). ResearchGate. [Link]

  • RepSox effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF‑β1/Smad pathway. (2021). Spandidos Publications. [Link]

  • Evaluation of the TGF-ß Inhibitor RepSox on the Expression of Pluripotency Pathways in Murine and Bovine Cells. (2012). DigitalCommons@USU. [Link]

  • TGF-β/SMAD Signaling Pathway. Creative Diagnostics. [Link]

  • TGFßR-1/ALK5 inhibitor RepSox induces enteric glia-to- neuron transition and influences gastrointestinal. (2022). Research Square. [Link]

  • A Short Pulse of RepSox Is Sufficient for Sox2 Replacement and Most... (2018). ResearchGate. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2,6-Disubstituted Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the structure-ac...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-disubstituted imidazo[4,5-b]pyridine derivatives, with a focus on their anticancer and kinase inhibitory properties. By examining the impact of various substituents at the 2 and 6 positions, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.

The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold

The structural similarity of the imidazo[4,5-b]pyridine core to endogenous purines allows its derivatives to interact with a wide array of biological targets, including protein kinases, which are often dysregulated in diseases like cancer.[1] The ability to readily introduce diverse substituents at the 2 and 6 positions through synthetic methodologies such as the Suzuki cross-coupling reaction makes this scaffold an attractive starting point for the development of potent and selective inhibitors.[2][3]

Comparative SAR Analysis of 2,6-Disubstituted Imidazo[4,5-b]pyridines

The biological activity of imidazo[4,5-b]pyridine derivatives is profoundly influenced by the nature and position of their substituents. Here, we dissect the SAR at the 2 and 6 positions based on reported antiproliferative and kinase inhibition data.

Substitutions at the 6-Position: Driving Potency and Selectivity

Studies have shown that modifications at the 6-position of the imidazo[4,5-b]pyridine ring are critical for enhancing antiproliferative activity.

A series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines.[2][3] The key findings from this study are summarized in the table below:

CompoundR (at 6-position phenyl)Cell LineIC50 (µM)
13 p-OHCapan-11.50
HL-601.87
19 p-OH (N-methyl)Capan-11.45
LN-2291.90
DND-411.65
K-5621.75
Z-1381.85
18 p-NH3+Capan-17.29

Table 1: Antiproliferative activity of 6-substituted 2-phenylimidazo[4,5-b]pyridines.[2]

From this data, a clear SAR emerges:

  • Hydroxy Substitution: The presence of a hydroxyl group at the para-position of the phenyl ring at the 6-position (compounds 13 and 19 ) leads to pronounced antiproliferative activity across multiple cancer cell lines, with IC50 values in the low micromolar range.[2]

  • N-Methylation: The N-methylated derivative with a p-hydroxy-phenyl group at the 6-position (19 ) was identified as the most active compound in the series, suggesting that methylation of the imidazole nitrogen can be beneficial for activity.[2]

  • Amino Group: A protonated amino group at the para-position (18 ) resulted in a significant decrease in activity compared to the hydroxyl-substituted analogs.[2]

Another important observation is the impact of a bromine substituent at the 6-position. The introduction of bromine to the pyridine nucleus has been shown to markedly increase the antiproliferative activity of imidazo[4,5-b]pyridines.[4]

Substitutions at the 2-Position: Modulating Kinase Inhibition

The substituent at the 2-position plays a crucial role in directing the inhibitory activity towards specific kinases.

Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in tumors. A hit generation and exploration approach led to the discovery of potent Aurora kinase inhibitors.[5] The SAR for this series highlights the importance of a 2-aryl substituent. Specifically, a 2-(4-(dimethylamino)phenyl) group was found to be a key feature in a potent inhibitor of Aurora-A, -B, and -C kinases with IC50 values of 0.042, 0.198, and 0.227 µM, respectively.[5]

Novel imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible inhibitors of BTK, a clinically validated target for B-cell malignancies.[6] SAR studies revealed that:

  • A 2,4-dihydroxyphenyl substitution on one of the aryl rings is crucial for potent BTK inhibition.

  • Extended functionalities, such as a morpholinomethyl or 4-acetamido group , on the other aryl ring significantly enhance inhibitory activity.[6]

The most potent compounds in this series exhibited IC50 values in the low micromolar range (1.14 to 2.46 µM).[6]

SAR_Summary imidazo Imidazo[4,5-b]pyridine Core sub_6 6-Position Substituents imidazo->sub_6 Modification at C6 sub_2 2-Position Substituents imidazo->sub_2 Modification at C2 p_hydroxy p-Hydroxyphenyl sub_6->p_hydroxy bromo Bromine sub_6->bromo aryl_2 Aryl Groups sub_2->aryl_2 heteroaryl_2 Heteroaryl Groups sub_2->heteroaryl_2 activity_antiproliferative Increased Antiproliferative Activity p_hydroxy->activity_antiproliferative bromo->activity_antiproliferative activity_kinase Kinase Inhibition aryl_2->activity_kinase heteroaryl_2->activity_kinase

Caption: Key SAR insights for 2,6-disubstituted imidazo[4,5-b]pyridines.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section details the key experimental methodologies employed in the evaluation of 2,6-disubstituted imidazo[4,5-b]pyridines.

Synthesis: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a versatile method for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[2][3]

Suzuki_Coupling start 6-Bromo-2-halo- imidazo[4,5-b]pyridine product 2,6-Disubstituted imidazo[4,5-b]pyridine start->product Suzuki Coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3) base->product

Caption: General workflow for Suzuki cross-coupling synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine the 6-bromo-2-halo-imidazo[4,5-b]pyridine starting material, the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated period (typically several hours).

  • Work-up and Purification: After the reaction is complete, cool the mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-disubstituted imidazo[4,5-b]pyridine.

Biological Evaluation: Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2,6-disubstituted imidazo[4,5-b]pyridine scaffold represents a highly promising framework for the development of novel anticancer agents and kinase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications at both the 2 and 6 positions can significantly impact biological activity and target selectivity. Specifically, the introduction of a p-hydroxyphenyl group at the 6-position is a key determinant for potent antiproliferative effects, while the nature of the substituent at the 2-position can be tailored to achieve inhibition of specific kinases like Aurora kinases and BTK.

Future research in this area should focus on:

  • Exploring a wider range of substituents at both the 2 and 6 positions to further refine the SAR and identify novel compounds with enhanced potency and selectivity.

  • Investigating the mechanism of action of the most potent compounds to elucidate their molecular targets and cellular pathways.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and drug-like characteristics.

By leveraging the insights presented in this guide, researchers can accelerate the design and discovery of next-generation therapeutics based on the versatile imidazo[4,5-b]pyridine scaffold.

References

  • Boček Pavlinac, I., Dragić, M., Persoons, L., Daelemans, D., & Hranjec, M. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(20), 7208. [Link]

  • Dragić, M., Boček Pavlinac, I., Persoons, L., Daelemans, D., & Hranjec, M. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(15), 4935. [Link]

  • Boček Pavlinac, I., Dragić, M., Persoons, L., Daelemans, D., & Hranjec, M. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed, 37894018. [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & medicinal chemistry letters, 17(23), 6563–6567. [Link]

  • Kim, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 130497. [Link]

  • Temple, C., Jr, Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746–1751. [Link]

  • Al-Omary, F. A. M., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta pharmaceutica Sinica. B, 6(5), 469–477. [Link]

  • Piskunova, S., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(18), 3352. [Link]

Sources

Comparative

A Tale of Two Isomers: Unraveling the Biological Activities of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers. Draw...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers. Drawing upon experimental data, we explore the nuanced differences in their therapeutic potential, offering insights to inform future drug discovery efforts.

The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, represents a privileged structure in medicinal chemistry. Its resemblance to naturally occurring purines allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The constitutional isomerism of imidazopyridines, specifically the arrangement of the nitrogen atoms in the pyridine ring, plays a crucial role in defining their biological profiles. This guide focuses on two of the most studied isomers: imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine. While both isomers have demonstrated significant therapeutic potential, a comprehensive, head-to-head comparison of their biological activities is often dispersed across the literature.[3][4] This document aims to synthesize this information, providing a clearer understanding of their respective strengths and potential applications.

At a Glance: Comparative Biological Profile

Biological ActivityImidazo[4,5-b]pyridine DerivativesImidazo[4,5-c]pyridine DerivativesKey Distinctions
Anticancer Potent activity against various cell lines including colon (SW620), breast (MCF-7, BT-474), and pancreatic (Capan-1) cancers.[1][5][6] Some derivatives act as mitotic inhibitors.[7]Demonstrated efficacy as PARP inhibitors, enhancing the effect of chemotherapy in cell lines like MDA-MB-468, SW-620, and A549.[3]Imidazo[4,5-b]pyridines show broad-spectrum cytotoxicity, while studied imidazo[4,5-c]pyridines exhibit a more targeted mechanism through PARP inhibition.
Antiviral Selective but moderate activity against Respiratory Syncytial Virus (RSV) has been reported for some derivatives.[1]Highly active and selective compounds against Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV) have been identified.[3][8]Imidazo[4,5-c]pyridine derivatives have shown more promising and selective antiviral activity against specific viral targets like BVDV and HCV RNA-dependent RNA polymerase.[3]
Antimicrobial Generally show little to no broad-spectrum antibacterial activity.[1] One derivative showed moderate activity against E. coli.[1] Some compounds are effective against Bacillus and Staphylococcus aureus.[9]Limited specific data on broad antimicrobial screening was found in the reviewed literature, though the general class of imidazopyridines is known for such activities.[10]Current literature suggests that specific imidazo[4,5-b]pyridine derivatives have been more extensively evaluated for antibacterial activity, with some showing targeted efficacy.
Enzyme Inhibition Known to inhibit various kinases, including Aurora kinases.[4]Potent inhibitors of Poly (ADP-ribose) polymerase (PARP).[3]The two isomers have been shown to target different key enzymes in cellular pathways, highlighting their distinct mechanistic actions.

In-Depth Analysis: A Comparative Look at Therapeutic Areas

Anticancer Activity: Broad Cytotoxicity vs. Targeted Inhibition

Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers have emerged as promising scaffolds for the development of novel anticancer agents. However, their mechanisms of action and spectrum of activity appear to diverge based on available research.

Derivatives of imidazo[4,5-b]pyridine have demonstrated potent antiproliferative activity across a range of human cancer cell lines. For instance, certain amidino-substituted derivatives have shown sub-micromolar inhibitory concentrations against colon carcinoma (SW620).[1] Specifically, compounds with an unsubstituted amidino group or a 2-imidazolinyl amidino group have displayed IC50 values of 0.4 µM and 0.7 µM, respectively.[1] Other studies have highlighted the efficacy of imidazo[4,5-b]pyridine derivatives against breast cancer cell lines MCF-7 and BT-474.[5] Some compounds within this class also function as mitotic inhibitors, arresting cells at mitosis.[7]

In contrast, research on imidazo[4,5-c]pyridine derivatives has highlighted their potential as targeted therapies, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP).[3] PARP is a key enzyme in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations. One study identified an imidazo[4,5-c]pyridine derivative with an IC50 value of 8.6 nM for PARP inhibition.[3] This compound, when used in combination with the chemotherapeutic agent temozolomide, significantly increased the growth inhibition of human tumor cell lines MDA-MB-468, SW-620, and A549.[3]

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 PARP Inhibition in Cancer Therapy DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP senses Repair DNA Repair PARP->Repair recruits repair proteins DNA_Damage_Cancer DNA Damage in Cancer Cell PARP_Cancer PARP DNA_Damage_Cancer->PARP_Cancer No_Repair Inhibition of DNA Repair PARP_Cancer->No_Repair Imidazo_c_pyridine Imidazo[4,5-c]pyridine PARP Inhibitor Imidazo_c_pyridine->PARP_Cancer binds and inhibits Cell_Death Apoptosis (Cell Death) No_Repair->Cell_Death

Antiviral Activity: A Tale of Two Viruses

The antiviral potential of these isomers also appears to be distinct. While some imidazo[4,5-b]pyridine derivatives have shown selective, albeit moderate, activity against the Respiratory Syncytial Virus (RSV), the research in this area is not as extensive.[1]

Conversely, imidazo[4,5-c]pyridine derivatives have been identified as highly potent and selective inhibitors of Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C Virus (HCV).[3] These compounds were found to interact with the viral RNA-dependent RNA polymerase.[3] Further modifications of these derivatives have led to the discovery of analogues with selective activity against HCV in subgenomic replicon systems.[8]

Antimicrobial Activity: A Less Explored Frontier

The antibacterial and antifungal activities of these specific isomers are less comparatively documented. Studies on a series of imidazo[4,5-b]pyridines indicated that most derivatives had little to no antibacterial activity, with one exception showing moderate efficacy against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM.[1] However, other reports suggest that certain derivatives of this scaffold are potent against Bacillus and Staphylococcus aureus.[9] For imidazo[4,5-c]pyridines , while the broader class of imidazopyridines is known for antimicrobial properties, specific and comparative data for this isomer were not prominent in the reviewed literature.[10]

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the reproducibility and validity of the findings presented, this section details the experimental protocols for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SW620) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serially diluted compounds Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Solubilization Add solubilizing agent Incubation_2_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The lowest concentration without visible growth is the MIC.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., E. coli, S. aureus) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion: Charting the Course for Future Research

The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers both hold considerable promise as scaffolds for the development of new therapeutic agents. The available evidence suggests a divergence in their primary biological activities, with imidazo[4,5-b]pyridines demonstrating broad-spectrum anticancer effects and imidazo[4,5-c]pyridines showing potential for more targeted therapies, particularly as enzyme inhibitors and antiviral agents.

The lack of extensive, direct comparative studies between these isomers presents a clear opportunity for future research. A systematic evaluation of a library of both isomers against a wide panel of cancer cell lines, viruses, and microbial strains would provide invaluable data for understanding their structure-activity relationships and for guiding the rational design of more potent and selective drug candidates. As our understanding of the nuanced biological effects of these isomeric scaffolds deepens, so too will our ability to harness their therapeutic potential for the benefit of patients.

References

  • Gloc, E., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]

  • Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4298. [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(9), 1045-1050. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 59-65. [Link]

  • This citation was not used in the final response.
  • Bebić, M., et al. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Synthesis, antiproliferative activity and DNA/RNA binding study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1280. [Link]

  • This citation was not used in the final response.
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  • El-Sayed, N. N. E., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3192. [Link]

  • This citation was not used in the final response.
  • Puerstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-393. [Link]

  • This citation was not used in the final response.
  • Altaib, H., et al. (2022). Synthesis, antimicrobial evaluation, and molecular docking studies of new imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives. Journal of the Iranian Chemical Society, 19(11), 4735-4749. [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Gloc, E., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]

  • Perković, I., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2949. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

Introduction: The Criticality of Purity in Drug Discovery (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Drug Discovery

(1H-Imidazo[4,5-b]pyridin-7-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. As with any pharmaceutical intermediate, its purity is not a trivial specification but the very foundation of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities, even at trace levels, can lead to unforeseen side reactions, altered biological activity, and significant delays in the drug development pipeline.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of commercially available (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. We will delve into the causality behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical commercial samples to illustrate the importance of a multi-faceted approach to purity determination. Our methodology is grounded in the principles of Good Manufacturing Practice (GMP) and International Council for Harmonisation (ICH) guidelines, which emphasize robust impurity control.[1][4]

The Analytical Triad: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. For (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, we advocate for an analytical triad: High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structural isomers, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.

cluster_0 Purity Assessment Workflow Start Commercial Sample of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol HPLC HPLC-UV Analysis Start->HPLC Quantitative Purity NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Identity LCMS LC-MS Analysis Start->LCMS Impurity ID Data_Integration Data Integration & Comparison HPLC->Data_Integration NMR->Data_Integration LCMS->Data_Integration Conclusion Purity & Impurity Profile Established Data_Integration->Conclusion

Caption: Analytical workflow for purity assessment.

Comparative Analysis of Commercial Samples

To illustrate the variance that can be observed between suppliers, we present a hypothetical analysis of three commercial batches of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

Parameter Supplier A Supplier B Supplier C Reference Standard
Purity by HPLC (% Area) 99.8%98.5%99.2%>99.9%
Largest Impurity (% Area) 0.15%0.75%0.40%<0.05%
Total Impurities (% Area) 0.20%1.50%0.80%<0.1%
¹H NMR ConformsConformsConformsConforms
Residual Solvents (GC-HS) <0.1%0.5% (DCM)<0.1%Not Detected
Water Content (Karl Fischer) 0.1%0.3%0.2%<0.1%
Mass Spec (m/z [M+H]⁺) 150.0665150.0668150.0667150.0662

Analysis of Hypothetical Data:

  • Supplier A demonstrates the highest purity, with minimal impurities, aligning closely with the reference standard. This material would be suitable for all research and development applications, including late-stage process development.

  • Supplier B shows a significantly lower purity and a high level of a single impurity. While the ¹H NMR conforms to the structure, the presence of 1.5% total impurities and significant residual solvent makes this batch unsuitable for sensitive applications without further purification. This highlights why relying solely on NMR for purity assessment can be misleading.

  • Supplier C presents a good purity profile, suitable for early-stage discovery and lead optimization. However, for cGMP applications, the total impurity level may warrant further investigation and potential purification.

Experimental Protocols

The following protocols are optimized for the analysis of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: Reversed-phase HPLC with UV detection is the gold standard for quantifying the purity of small organic molecules.[5] The method described below is designed to provide excellent separation of the main compound from potential process-related impurities and degradants. The use of a gradient elution ensures that both polar and non-polar impurities are resolved.

cluster_1 HPLC Protocol Sample_Prep Sample Preparation (1 mg/mL in 50:50 ACN:H₂O) Injection Inject 5 µL Sample_Prep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Analysis Chromatogram Analysis (% Area Calculation) Detection->Analysis

Caption: HPLC experimental workflow.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the (1H-Imidazo[4,5-b]pyridin-7-yl)methanol sample in the diluent to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity of the main peak. Identify and quantify any impurities with an area percentage >0.05%.[6]

NMR Spectroscopy for Structural Verification

Rationale: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[7][8] ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR confirms the carbon backbone. Any deviation from the expected spectra can indicate the presence of isomers or significant impurities.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

Reagents:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Chemical Shifts (δ, ppm): ~12.5 (br s, 1H, NH), ~8.2 (s, 1H), ~8.0 (d, 1H), ~7.5 (d, 1H), ~5.5 (t, 1H, OH), ~4.6 (d, 2H, CH₂).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Chemical Shifts (δ, ppm): ~150, ~145, ~142, ~135, ~130, ~118, ~60 (CH₂OH).

  • Data Analysis: Compare the acquired spectra with a reference spectrum or literature data. The presence of unexpected signals may indicate impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it a powerful tool for identifying unknown impurities.[6][9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.[9]

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Reagents:

  • Mobile phases and sample diluent as described for the HPLC method.

Procedure:

  • LC Separation: Utilize the same HPLC method as described above. The eluent from the column is directed into the mass spectrometer.

  • MS Analysis:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Confirm the molecular weight of the main peak (Expected [M+H]⁺ = 150.0662).

    • For any impurity peaks observed in the HPLC-UV, extract the corresponding mass spectrum.

    • Use the accurate mass to propose potential elemental compositions and structures for the impurities. Common impurities may arise from starting materials or side reactions during synthesis.

Conclusion

By adopting a multi-technique analytical approach encompassing HPLC, NMR, and LC-MS, researchers can gain a comprehensive understanding of the quality of their starting materials. This guide provides the necessary framework and detailed protocols to empower scientists to make informed decisions when selecting a commercial source for this vital building block. Insisting on high purity is not merely a matter of analytical diligence; it is a fundamental requirement for scientific integrity and the successful development of novel therapeutics.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
  • Confident pharmaceutical impurity profiling using high-res mass spec. (n.d.). Separation Science.
  • (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. (n.d.). SINFOO Chemical Solutions Co., Ltd.
  • The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
  • Pharmaceutical quality control: the reference standards labyrinth. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... (2005). Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO).
  • Compound purity analysis and HPLC data. (2013). Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1).
  • Quality Guidelines. (n.d.). ICH.
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023, May 18). ACS Omega. PMC - NIH.
  • Structure Elucidation and NMR. (n.d.). Hypha Discovery.
  • Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate.
  • Identification and structure elucidation by NMR spectroscopy. (2025, August 5). ResearchGate.

Sources

Validation

Profiling Kinase Cross-Reactivity: A Comparative Analysis of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

Introduction: The Imperative of Kinase Selectivity in Drug Discovery Protein kinases, numbering over 500 in the human genome, represent a cornerstone of cellular signaling and, consequently, a major class of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases, numbering over 500 in the human genome, represent a cornerstone of cellular signaling and, consequently, a major class of therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer.[2] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[2] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][3] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action, predicting potential side effects, and identifying new therapeutic opportunities.[4][5]

This guide provides an in-depth comparison of the kinase selectivity profile of a novel compound, (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, against a panel of representative kinases. The imidazo[4,5-b]pyridine scaffold is a known pharmacophore for kinase inhibitors, with derivatives showing activity against targets such as p38 MAP kinase and Aurora kinases. This analysis will compare its activity to two well-characterized inhibitors: SB203580 , a selective inhibitor of p38 MAP kinase, and Tozasertib (VX-680) , a pan-Aurora kinase inhibitor.[6][7][8]

Through this comparative analysis, we will illustrate the process of kinase profiling, the interpretation of the resulting data, and the importance of contextualizing these findings within relevant signaling pathways.

Experimental Design: A Step-by-Step Protocol for Kinase Profiling

To quantitatively assess the inhibitory activity of our test compounds, we will employ the ADP-Glo™ Kinase Assay, a robust and high-throughput method for measuring kinase activity.[9][10] This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's enzymatic activity.[9]

Experimental Workflow: ADP-Glo™ Kinase Assay

Below is a detailed protocol for determining the IC50 values of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, SB203580, and Tozasertib against a panel of kinases.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (10-point, 3-fold serial dilution) Reaction_Setup Combine Kinase, Substrate, ATP, and Compound in 384-well plate Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation (in kinase reaction buffer) Kinase_Prep->Reaction_Setup Incubation Incubate at room temperature (e.g., 60 minutes) Reaction_Setup->Incubation ATP_Depletion Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) Incubation->ATP_Depletion ADP_to_ATP Add Kinase Detection Reagent (converts ADP to ATP, generates light) ATP_Depletion->ADP_to_ATP Luminescence_Read Read luminescence (proportional to ADP produced) ADP_to_ATP->Luminescence_Read Data_Analysis Calculate % Inhibition and Determine IC50 values Luminescence_Read->Data_Analysis G Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TGF-β, TNF-α) Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates TF Transcription Factors (ATF2, MEF2C) p38->TF activates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 activates Response Cellular Responses (Inflammation, Apoptosis) TF->Response MAPKAPK2->Response

Figure 2: Simplified p38 MAPK signaling pathway.

As shown in Figure 2, various upstream signals converge on MAPKKKs, which in turn phosphorylate and activate MKK3 and MKK6. [11]These kinases then dually phosphorylate p38 MAPK at specific threonine and tyrosine residues, leading to its activation. [6]Activated p38 can then phosphorylate a range of downstream targets, including other kinases like MAPKAPK2 and transcription factors, ultimately orchestrating the cellular response. [11]The crosstalk between the TGF-β and p38 MAPK pathways is particularly relevant, as TGF-β can activate p38 signaling to mediate responses such as apoptosis and epithelial-mesenchymal transition. [12][13][14]

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of kinase cross-reactivity profiling in early-stage drug discovery. Our analysis reveals that (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is a potent dual inhibitor of Aurora and p38 kinases, with a distinct selectivity profile compared to the more targeted inhibitors SB203580 and Tozasertib.

The dual activity of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol could be therapeutically advantageous in contexts where both pathways are dysregulated, a common feature in certain cancers. However, this polypharmacology also necessitates further investigation to delineate the on-target and off-target effects in cellular and in vivo models.

Future studies should expand the kinase panel to provide a more comprehensive, kinome-wide view of selectivity. Additionally, cellular assays are required to confirm that the biochemical potency translates to functional inhibition of the intended signaling pathways and to assess the compound's impact on cell proliferation, apoptosis, and cell cycle progression. By integrating robust biochemical profiling with a deep understanding of the underlying biology, researchers can make more informed decisions in the development of the next generation of kinase-targeted therapies.

References

  • p38 mitogen-activated protein kinases. Wikipedia. [Link]

  • Clinical Trials Using Aurora Kinase Inhibitor. National Cancer Institute. [Link]

  • RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). PubMed. [Link]

  • TGF-β receptor-activated p38 MAP kinase mediates Smad-independent TGF-β responses. PMC - NIH. [Link]

  • The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. PubMed Central. [Link]

  • Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Bentham Science Publishers. [Link]

  • Crosstalk between the p38 and TGF‑β signaling pathways through TβRI, TβRII and Smad3 expression in plancental choriocarcinoma JEG‑3 cells. Spandidos Publications. [Link]

  • p38 Signaling Pathway. Creative Diagnostics. [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. PMC. [Link]

  • SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen. [Link]

  • The Roles of Mitogen-Activated Protein Kinase Pathways in TGF-β-Induced Epithelial-Mesenchymal Transition. PMC. [Link]

  • Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... ResearchGate. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • What Aurora B inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

Sources

Comparative

A Researcher's Guide to the Validation of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol as a Chemical Probe for Transforming Growth Factor-β-Activated Kinase 1 (TAK1)

In the landscape of contemporary drug discovery and chemical biology, the rigorous validation of small molecule probes is paramount. A well-characterized chemical probe serves as an indispensable tool to dissect complex...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and chemical biology, the rigorous validation of small molecule probes is paramount. A well-characterized chemical probe serves as an indispensable tool to dissect complex biological pathways and to validate the therapeutic potential of novel targets.[1][2] This guide provides a comprehensive framework for the validation of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, hereafter referred to as Probe-X , as a chemical probe for Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and immune responses.[3][4] It is activated by a range of stimuli, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and lipopolysaccharide (LPS), leading to the activation of downstream pathways such as NF-κB and JNK/p38.[3][5] Given its central role in these pathways, TAK1 has emerged as a compelling target for therapeutic intervention in inflammatory diseases and cancer.[3][5]

The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[6][7][8][9] This guide will objectively compare Probe-X with a well-established TAK1 inhibitor, Takinib , to provide a clear benchmark for its performance and utility as a chemical probe.[10]

Pillar 1: Foundational In Vitro Characterization

The initial step in validating any chemical probe is to ascertain its direct interaction with the intended target and to determine its potency and selectivity. These in vitro assays form the bedrock upon which all subsequent cellular and in vivo experiments are built.

Biochemical Potency Assessment

The primary objective is to quantify the affinity of Probe-X for TAK1. A robust biochemical assay is essential to determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing potencies of different inhibitors.

Experimental Protocol: In Vitro TAK1 Kinase Assay

  • Reagents and Materials:

    • Recombinant human TAK1/TAB1 complex.

    • ATP.

    • Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

    • Probe-X and Takinib (as a comparator) dissolved in DMSO.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of Probe-X and Takinib in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

    • In a 384-well plate, add the kinase assay buffer.

    • Add the TAK1/TAB1 enzyme to each well, except for the negative control wells.

    • Add the serially diluted compounds to the wells. Include DMSO-only wells as a positive control (100% activity).

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The ATP concentration should be at or near the Km for TAK1 to ensure accurate IC50 determination.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the remaining ATP using the ADP-Glo™ reagent, following the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling: A Critical Step for Probe Validation

A useful chemical probe must be selective for its intended target.[11][12] Broad-spectrum activity can lead to ambiguous results in cellular assays, making it difficult to attribute a phenotype to the inhibition of a specific target.[12] Kinome-wide selectivity profiling is therefore a non-negotiable step in probe validation.

Experimental Workflow: Kinome-Wide Selectivity Profiling

This workflow outlines the process of assessing the selectivity of a chemical probe against a broad panel of kinases.

G cluster_0 Probe Preparation cluster_1 Primary Screen cluster_2 Hit Identification and Confirmation cluster_3 Selectivity Analysis A Synthesize and purify Probe-X B Single high-concentration screen (e.g., 1-10 µM) against a large kinase panel (e.g., >400 kinases) A->B Submit for profiling C Identify kinases with >90% inhibition B->C Analyze data D Perform dose-response assays (IC50 determination) for confirmed hits C->D Validate hits E Calculate selectivity score (e.g., S-score) D->E Quantify selectivity F Compare selectivity profile with known TAK1 inhibitors (e.g., Takinib) E->F Benchmark

Caption: Workflow for kinome-wide selectivity profiling of a chemical probe.

Comparison of In Vitro Data

The data obtained from these in vitro assays should be compiled and compared to a benchmark compound.

ParameterProbe-X (Hypothetical Data)Takinib (Reference Data)[10]Desired Criteria for a High-Quality Probe[1][11]
TAK1 IC50 50 nM~25 nM< 100 nM
Selectivity Score (S(10)) 0.050.02As low as possible (fewer off-targets)
Number of Off-Targets 5 kinases with >1 µM IC502 kinases with >1 µM IC50< 30-fold selectivity over closely related proteins

Pillar 2: Cellular Target Engagement and Phenotypic Assays

While in vitro assays are crucial, they do not guarantee that a compound will be effective in a complex cellular environment. Cellular assays are necessary to confirm that the probe can enter cells, engage its target, and elicit a biological response.[1][2]

Confirming Target Engagement in Cells

Demonstrating that Probe-X binds to TAK1 within a cell is a critical validation step. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a specific protein in live cells.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation:

    • Transfect HEK293 cells with a plasmid encoding for TAK1 fused to the N-terminal NanoLuc® luciferase.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to TAK1, to the cells.

    • Add a serial dilution of Probe-X or Takinib .

    • Add the NanoLuc® substrate to the cells.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio. The displacement of the tracer by the test compound will result in a decrease in the BRET signal.

    • Determine the IC50 value from the dose-response curve.

Measuring Downstream Pathway Modulation

Inhibition of TAK1 should lead to a measurable decrease in the phosphorylation of its downstream substrates, such as p38 and JNK, and a reduction in the activation of the NF-κB pathway.[3]

Experimental Protocol: Western Blot Analysis of TAK1 Signaling

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., THP-1 macrophages or A549 lung carcinoma cells).

    • Pre-treat the cells with various concentrations of Probe-X or Takinib for 1-2 hours.

    • Stimulate the cells with a known TAK1 activator, such as TNF-α (10 ng/mL) or LPS (100 ng/mL), for 15-30 minutes.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p38, total p38, phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the effect of the inhibitors on protein phosphorylation.

Phenotypic Response: Inhibition of Cytokine Production

A key functional consequence of TAK1 inhibition is the suppression of pro-inflammatory cytokine production.[3]

Experimental Protocol: ELISA for TNF-α and IL-6

  • Cell Culture and Treatment:

    • Use a cell line that produces inflammatory cytokines upon stimulation, such as primary human macrophages or a monocytic cell line.

    • Pre-treat the cells with Probe-X or Takinib .

    • Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Generate dose-response curves and calculate the IC50 for the inhibition of cytokine production.

Comparison of Cellular Data
ParameterProbe-X (Hypothetical Data)Takinib (Reference Data)[10]Desired Criteria for a High-Quality Probe[1]
NanoBRET™ Target Engagement IC50 200 nM~100 nM< 1 µM
Inhibition of p-p38 (Western Blot) IC50 300 nM~150 nMCorrelates with target engagement
Inhibition of TNF-α Production IC50 500 nM~250 nMCorrelates with target engagement

Pillar 3: The Importance of Controls and Orthogonal Approaches

To ensure that the observed biological effects are due to the inhibition of TAK1 and not off-target effects, the use of appropriate controls is essential.

The Inactive Control

An ideal chemical probe set includes a structurally similar but biologically inactive analog.[11] This control compound should have significantly reduced or no activity against the target protein. If a specific inactive analog of Probe-X is not available, a structurally related compound from the same chemical series that showed no activity in the initial screens can be used.

Orthogonal Probes

Logical Framework for Probe Validation

This diagram illustrates the logical flow of experiments and controls needed to validate a chemical probe.

G cluster_0 Initial Hypothesis cluster_1 Experimental Evidence cluster_2 Control Experiments cluster_3 Conclusion A Probe-X inhibits TAK1 B Biochemical Assay: Probe-X inhibits TAK1 in vitro A->B C Cellular Assay: Probe-X engages TAK1 in cells and modulates downstream signaling A->C F The observed phenotype is confidently attributed to the inhibition of TAK1 B->F C->F D Inactive Control: Structurally similar but inactive analog of Probe-X has no effect D->F Strengthens conclusion E Orthogonal Probe: Takinib (structurally different) replicates the cellular phenotype E->F Strengthens conclusion

Sources

Validation

assessing off-target effects of substituted imidazo[4,5-b]pyridines in cellular models

An In-Depth Guide to Assessing Off-Target Effects of Substituted Imidazo[4,5-b]pyridines in Cellular Models The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Assessing Off-Target Effects of Substituted Imidazo[4,5-b]pyridines in Cellular Models

The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1] This is particularly true in the field of oncology, where numerous imidazo[4,5-b]pyridine derivatives have been developed as potent protein kinase inhibitors targeting enzymes like Aurora kinases, Bruton's tyrosine kinase (BTK), and FLT3.[2][3][4]

However, the very feature that makes this scaffold so valuable—its ability to bind to the highly conserved ATP-binding pocket of kinases—also presents its greatest challenge: the potential for off-target effects.[5] A compound designed to inhibit one kinase may interact with dozens of others, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] Therefore, a rigorous and systematic assessment of off-target interactions in relevant cellular models is not just a regulatory hurdle but a fundamental necessity for developing safe and effective therapeutics.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profile of novel substituted imidazo[4,5-b]pyridine derivatives. We will move beyond a simple checklist of assays, instead focusing on building a logical, multi-tiered strategy that generates a holistic and actionable understanding of a compound's cellular activity.

Chapter 1: The Rationale: A Multi-Tiered Strategy for Off-Target Profiling

A successful off-target assessment strategy is not a single experiment but a funnel of inquiry. It begins with broad, unbiased screening to identify potential liabilities and progressively narrows down to specific, hypothesis-driven mechanistic studies. This tiered approach ensures that resources are used efficiently while building a robust data package that can confidently guide lead optimization and preclinical development.

Our framework is built on three sequential tiers:

  • Tier 1: Broad Profiling (Unbiased): This initial stage aims to "cast a wide net" to identify all potential interactions, both within the primary target class (kinases) and across the entire cellular transcriptome. The goal is hypothesis generation.

  • Tier 2: Cellular Target Engagement & Phenotypic Response: Here, we validate the findings from Tier 1 in a more physiologically relevant context. We confirm whether the compound can engage these potential off-targets in live cells and assess its general impact on cell health.

  • Tier 3: Mechanistic Deep Dive & Hypothesis Testing: For high-priority off-targets confirmed in Tier 2, this final stage aims to confirm the functional consequences of target engagement and elucidate the specific signaling pathways involved.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Mechanistic Elucidation T1_Kinome Kinome-Wide Selectivity (Biochemical) T2_BRET In-Cell Target Engagement (NanoBRET®) T1_Kinome->T2_BRET Identified Kinase Hits T1_Omics Gene Expression Profiling (RNA-seq) T3_Signal Downstream Signaling (Western Blot / ELISA) T1_Omics->T3_Signal Perturbed Pathways T3_Func Target-Specific Functional Assays (e.g., Ba/F3) T2_BRET->T3_Func Confirmed Cellular Off-Targets T2_Cyto Cytotoxicity & Viability Assays T2_Cyto->T3_Func Distinguish Toxicity vs. On-Target Effect G start Treat Cells with Compound (vs. Vehicle Control) rna Isolate Total RNA start->rna library Prepare Sequencing Library (mRNA selection, fragmentation, cDNA synthesis) rna->library seq High-Throughput Sequencing library->seq align Align Reads to Genome seq->align quant Quantify Gene Expression align->quant de Differential Expression Analysis quant->de pathway Pathway & Gene Set Enrichment Analysis de->pathway

Caption: A typical experimental workflow for RNA-seq analysis.

Experimental Protocol: High-Level RNA-Seq Workflow

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., HCT-116, MCF-7) and allow cells to adhere. Treat triplicate wells with the imidazo[4,5-b]pyridine at a biologically active concentration (e.g., 10x the on-target IC₅₀) and a vehicle control (DMSO) for a relevant time point (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a column-based kit, ensuring high purity and integrity (RIN > 8).

  • Library Preparation: Select for polyadenylated mRNA using oligo(dT) beads. Fragment the mRNA and synthesize first- and second-strand cDNA. Ligate sequencing adapters to the cDNA fragments.

  • Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify the number of reads mapping to each gene.

    • Perform differential expression analysis to identify genes that are significantly up- or down-regulated by the compound compared to the vehicle control.

    • Use gene set enrichment analysis (GSEA) to identify signaling pathways or biological processes that are significantly enriched among the differentially expressed genes.

Chapter 3: Tier 2 - From Binding to Function: Cellular Validation

Data from Tier 1 provides a list of potential off-targets. Tier 2 is designed to confirm these interactions in the complex milieu of a living cell and to assess the compound's overall effect on cell health.

In-Cell Target Engagement with NanoBRET®

Causality Behind Experimental Choice: A compound may bind a purified kinase in a biochemical assay but fail to engage it in a cell due to poor permeability or rapid efflux. The NanoBRET® (Bioluminescence Resonance Energy Transfer) assay is the industry standard for quantitatively measuring compound binding to a target protein within intact, live cells. [7]It provides a direct and definitive measure of target engagement in a physiological environment, bridging the gap between biochemical potency and cellular activity. [8] The assay works by expressing the target protein as a fusion with a small, bright NanoLuc® luciferase. A fluorescent tracer that reversibly binds the target is added to the cells. When the tracer is bound, its close proximity to the luciferase allows for energy transfer upon addition of the substrate, generating a BRET signal. A test compound that binds the target will compete with the tracer, leading to a decrease in the BRET signal. [9][10]

Caption: The principle of the NanoBRET® Target Engagement assay.

Experimental Protocol: NanoBRET® Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the off-target kinase of interest fused to an N-terminal NanoLuc® tag.

  • Cell Plating: After 24 hours, harvest the transfected cells and dispense them into a white 96-well assay plate.

  • Compound Addition: Prepare serial dilutions of the imidazo[4,5-b]pyridine compound and add them to the wells.

  • Tracer Addition: Add the specific fluorescent NanoBRET® tracer for the target kinase at its predetermined optimal concentration.

  • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound/tracer binding to reach equilibrium.

  • Detection: Add the NanoLuc® substrate and immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor (luciferase) and acceptor (tracer) emission.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.

General Cytotoxicity Assessment

Causality Behind Experimental Choice: It is essential to differentiate between a desired anti-proliferative effect (which may be due to on- or off-target activity) and general cytotoxicity, which indicates non-specific damage to the cell. [11]Cytotoxicity assays measure markers of cell death, such as the loss of membrane integrity. [12][13]Running these in parallel with proliferation assays provides a crucial safety profile for the compound.

Comparison of Common Cytotoxicity Assays:

Assay TypePrincipleAdvantagesDisadvantages
LDH Release Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon membrane damage. [11]Simple, reliable, non-radioactive endpoint assay.Can be affected by serum LDH; less sensitive for early-stage apoptosis.
Propidium Iodide (PI) Staining PI is a fluorescent dye that is excluded by live cells but enters and stains the DNA of cells with compromised membranes. [13]Allows for single-cell analysis via flow cytometry or imaging.Requires specialized equipment; not ideal for high-throughput screening.

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a serial dilution of the imidazo[4,5-b]pyridine compound for 24-48 hours.

  • Control Preparation: Include three sets of controls:

    • Vehicle Control: Untreated cells (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer (100% LDH release).

    • No-Cell Control: Culture medium only (background).

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percent cytotoxicity for each compound concentration using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)

Chapter 4: Tier 3 - Mechanistic Deep Dive & Hypothesis Testing

This final tier focuses on confirming the functional consequences of the off-target interactions validated in Tier 2. The goal is to definitively link compound binding to a specific cellular phenotype and signaling pathway.

Target-Specific Functional Assays Using Engineered Cell Lines

Causality Behind Experimental Choice: To unequivocally prove that a compound's anti-proliferative effect is mediated by a specific off-target kinase, we can use a cell line whose survival is solely dependent on that kinase. The Ba/F3 murine pro-B cell line is ideal for this purpose. [14]These cells normally require interleukin-3 (IL-3) for survival but can be engineered to express a constitutively active kinase, making them IL-3 independent. If the imidazo[4,5-b]pyridine inhibits this specific kinase, the cells will undergo apoptosis, providing powerful evidence of a functional off-target effect. [15] Experimental Protocol: Ba/F3 Cell Proliferation Assay

  • Cell Culture: Culture the Ba/F3 cell line that has been transduced to express the constitutively active form of the off-target kinase. Maintain the cells in media without IL-3.

  • Cell Plating: Seed the Ba/F3 cells into a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound and control inhibitors.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of viable cells.

  • Data Acquisition: After a brief incubation, measure the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Downstream Signaling Analysis

Causality Behind Experimental Choice: The final piece of the puzzle is to demonstrate that the compound inhibits the off-target kinase's activity within its native signaling pathway. This is achieved by measuring the phosphorylation status of a known, direct downstream substrate of the kinase. A reduction in substrate phosphorylation upon compound treatment serves as a direct pharmacodynamic biomarker of target inhibition. [15]

G Compound Imidazo[4,5-b]pyridine (Off-Target Inhibitor) OffTarget Off-Target Kinase Compound->OffTarget Inhibits pSubstrate Phospho-Substrate (p-Substrate) OffTarget->pSubstrate Phosphorylates Substrate Substrate Substrate->OffTarget Response Cellular Response pSubstrate->Response

Caption: Inhibition of an off-target kinase blocks downstream signaling.

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Cell Treatment and Lysis: Treat a relevant cell line with the compound at various concentrations and for different durations. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and image the resulting signal on a digital imager.

  • Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and assess changes in total protein levels.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each compound concentration.

Chapter 5: Synthesizing the Data for a Complete Profile

The true power of this tiered approach lies in the integration of data from all stages to build a comprehensive off-target profile. No single assay tells the whole story. By comparing and contrasting results, a clear picture of the compound's selectivity, cellular activity, and potential liabilities emerges.

Example Data Synthesis Table for a Hypothetical Compound (IZP-101):

AssayTarget / EndpointResult (IC₅₀ / GI₅₀)Interpretation
On-Target Assay Kinase X 15 nM Potent on-target activity.
Tier 1: Kinome Screen Kinase Y120 nM8-fold selectivity vs. on-target. Potential off-target.
Kinase Z850 nM>50-fold selectivity. Low priority.
Tier 2: NanoBRET® Kinase Y (in-cell)250 nMConfirmed cellular engagement of Kinase Y.
Tier 2: LDH Cytotoxicity A549 cells>10 µMNot overtly cytotoxic at effective concentrations.
Tier 3: Ba/F3 Assay Ba/F3-Kinase Y300 nMFunctional inhibition of Kinase Y leads to growth arrest.
Tier 3: Western Blot p-Substrate of Kinase Y280 nMConfirmed inhibition of Kinase Y signaling pathway.

This integrated data shows that IZP-101, while a potent inhibitor of its intended target Kinase X, also engages and functionally inhibits Kinase Y in cells at concentrations only ~15-20 times higher than its on-target activity. This information is critical for the drug development team. It flags a specific, well-defined off-target that must be monitored in subsequent safety and toxicology studies. Furthermore, it provides a clear rationale to medicinal chemists to design next-generation analogs with improved selectivity against Kinase Y, ultimately leading to a safer and more effective drug candidate. By following this logical, evidence-based framework, researchers can confidently navigate the complexities of off-target effects and unlock the full therapeutic potential of the imidazo[4,5-b]pyridine scaffold.

References

  • Vertex AI Search. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Massachusetts Biotechnology Council. (2025, March 24). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • GenScript. (n.d.). Small Nucleic Acid Drug Off-Target Analysis.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • bioRxiv. (2025, July 2). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays.
  • NIH. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Miltenyi Biotec. (n.d.). Cytotoxicity and cell viability.
  • Carna Biosciences. (n.d.). Evaluating Kinase Inhibitors in Binding Assays.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services.
  • PubMed. (n.d.). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors.
  • ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
  • NIH. (n.d.). Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.
  • BMG Labtech. (2020, June). Binding kinetics: high throughput assay for kinase inhibitors.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • NIH. (n.d.). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer).
  • NIH. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • BMC Bioinformatics. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • BenchChem. (n.d.). Minimizing Off-Target Effects in Experimental Design.
  • PubMed. (2023, April 26). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties.
  • PubMed. (n.d.). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents.
  • PubMed. (n.d.). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical, yet often less detailed, are the protocols for their safe disposal.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical, yet often less detailed, are the protocols for their safe disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in the principles of chemical safety and hazardous waste management as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

I. Hazard Identification and Risk Assessment

The foundational step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on its chemical structure, (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is anticipated to possess the following hazards:

  • Irritant: Like similar imidazole compounds, it is likely to be an irritant to the skin and eyes.[1][2]

  • Toxicity: The toxicological properties are not fully characterized. However, many nitrogen-containing heterocyclic compounds can be harmful if ingested, inhaled, or absorbed through the skin.[3]

  • Environmental Hazard: Improper disposal can lead to the contamination of soil and water.[4]

Table 1: Anticipated Hazard Profile of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

Hazard CategoryAnticipated RiskRecommended Precautions
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin.Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood.
Skin Corrosion/Irritation Likely to cause skin irritation.[1]Avoid direct contact with skin. In case of contact, wash thoroughly with water.[2]
Eye Damage/Irritation Likely to cause serious eye irritation.[1]Wear safety glasses or goggles.[2]
Environmental Potential for long-term adverse effects in the aquatic environment.Do not dispose of down the drain or in general waste.[4][5]

II. Personal Protective Equipment (PPE)

Prior to handling any waste containing (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, all personnel must be equipped with the appropriate PPE. OSHA mandates the use of PPE to mitigate risks associated with chemical handling.[4]

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: If handling the compound as a powder or in a manner that could generate aerosols outside of a fume hood, a respirator may be necessary.

III. Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[5] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container that is chemically compatible with (1H-Imidazo[4,5-b]pyridin-7-yl)methanol and any solvents used. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass container. For solid waste, a labeled plastic bag or container is appropriate.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "(1H-Imidazo[4,5-b]pyridin-7-yl)methanol".[6] If it is a mixed waste stream, list all components and their approximate percentages.[5]

  • Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area must be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Container Management: Keep the waste container securely closed except when adding waste.[7] Do not overfill the container; a good practice is to fill it to no more than 90% of its capacity.[8]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol waste.

G cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Generate (1H-Imidazo[4,5-b]pyridin-7-yl)methanol Waste B Wear Appropriate PPE A->B C Segregate Waste into a Labeled, Compatible Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Keep Container Closed and in Secondary Containment D->E F Container Full or Project Complete? G Arrange for Pickup by Institutional Environmental Health & Safety (EHS) F->G Yes H EHS Transports to a Licensed Treatment, Storage, and Disposal Facility (TSDF) G->H

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities, such as (1H-Imidazo[4,5-b]pyridin-7-y...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities, such as (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence in the laboratory.

While a specific Safety Data Sheet (SDS) for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is not yet widely available, by examining the known hazards of its parent structure, imidazo[4,5-b]pyridine, and related heterocyclic compounds, we can establish a robust safety protocol. Analogous compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2][3][4]. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.

Understanding the Risk: A Proactive Stance

The physical form of the compound dictates the primary routes of exposure. As a solid, (1H-Imidazo[4,5-b]pyridin-7-yl)methanol presents a risk of inhalation of airborne particles and dermal contact. When dissolved in a solvent, the risks of splashes and aerosol inhalation become more prominent. Our PPE strategy must therefore be adaptable to the specific laboratory operation being performed.

Core Principles of Protection: A Multi-layered Defense

A foundational principle of laboratory safety is the hierarchy of controls, where PPE is the final, but critical, line of defense after engineering and administrative controls.

Engineering Controls: All manipulations of powdered (1H-Imidazo[4,5-b]pyridin-7-yl)methanol and its concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure[5].

Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the potential hazards and the specific handling procedures outlined in this guide[6].

Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task at hand. The following table summarizes the recommended PPE for various laboratory activities involving (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

Laboratory Activity Eye & Face Protection Skin & Body Protection Respiratory Protection Hand Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant risk of dust generation.Disposable, solid-front lab coat with tight-fitting cuffs.An N95 or higher-rated respirator is recommended due to the potential for aerosolization of fine powders.Double-gloving with nitrile gloves.
Solution Preparation Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes or if there is a significant splash risk.Chemical-resistant, disposable gown with tight-fitting cuffs.Not typically required if performed in a certified chemical fume hood.Double-gloving with nitrile gloves.
Conducting Reactions Chemical splash goggles.Chemical-resistant, disposable gown with tight-fitting cuffs.Not typically required if performed in a certified chemical fume hood.Double-gloving with nitrile gloves.
Post-Reaction Work-up & Purification Chemical splash goggles. A face shield should be worn over goggles if there is a risk of splashing.Chemical-resistant, disposable gown with tight-fitting cuffs.Not typically required if performed in a certified chemical fume hood.Double-gloving with nitrile gloves.
Waste Disposal Chemical splash goggles.Chemical-resistant, disposable gown with tight-fitting cuffs.Not typically required if waste is properly contained.Double-gloving with nitrile gloves.
In-Depth Look at PPE Components:
  • Eye and Face Protection: Standard safety glasses are the minimum requirement. However, for tasks with a higher risk of splashes or dust, chemical splash goggles are essential[7]. A face shield provides an additional layer of protection and should always be worn in conjunction with goggles, not as a substitute[7].

  • Skin and Body Protection: A disposable, solid-front lab coat or gown with long sleeves and tight-fitting cuffs is mandatory to prevent skin contact[5][6]. For procedures with a high risk of contamination, a chemically resistant gown is recommended. All lab coats should be removed before leaving the laboratory area.

  • Respiratory Protection: When handling the solid compound outside of a containment device, or if there is a potential for aerosol generation that cannot be controlled by a fume hood, respiratory protection is necessary. An N95 respirator is the minimum recommendation for protection against fine particulates.

  • Hand Protection: Double-gloving with powder-free nitrile gloves provides an effective barrier against dermal exposure. The outer glove should be removed and disposed of immediately after handling the compound, and the inner glove should be removed upon leaving the immediate work area. Hands should be thoroughly washed after removing gloves.

Procedural Discipline: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown

  • Inner Gloves

  • Respiratory Protection (if required)

  • Eye and Face Protection

  • Outer Gloves (tuck gown cuffs under outer gloves)

Doffing Sequence:

  • Outer Gloves (peel off away from the body)

  • Gown (peel off from the shoulders, turning it inside out)

  • Eye and Face Protection (handle by the earpieces or headband)

  • Respiratory Protection (if worn)

  • Inner Gloves (peel off away from the body)

  • Wash hands thoroughly with soap and water.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_disposal Operational and Disposal Plan Start Start: Handling (1H-Imidazo[4,5-b]pyridin-7-yl)methanol AssessForm Assess Physical Form: Solid or Liquid? Start->AssessForm AssessTask Assess Task: Weighing, Solution Prep, Reaction, etc. AssessForm->AssessTask Identify Form EngineeringControls Work in a Chemical Fume Hood AssessTask->EngineeringControls Proceed to Handling BasePPE Base PPE: - Lab Coat - Safety Glasses - Double Nitrile Gloves EngineeringControls->BasePPE EnhancedEye Add Chemical Splash Goggles BasePPE->EnhancedEye If Splash Risk Respirator Add N95 Respirator BasePPE->Respirator If Handling Solid Outside Fume Hood Doffing Follow Proper Doffing Procedure BasePPE->Doffing After Task Completion FaceShield Add Face Shield EnhancedEye->FaceShield If High Splash Risk EnhancedEye->Doffing After Task Completion FaceShield->Doffing After Task Completion Respirator->Doffing After Task Completion Disposal Dispose of Contaminated PPE and Chemical Waste in Designated Hazardous Waste Containers Doffing->Disposal End End Disposal->End

Caption: PPE Selection Workflow for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

Disposal Plan: A Responsible Conclusion to Your Research

All disposable PPE used while handling (1H-Imidazo[4,5-b]pyridin-7-yl)methanol should be considered contaminated and disposed of as hazardous waste. Place all contaminated items in a clearly labeled, sealed hazardous waste bag or container[8].

Chemical waste containing this compound must be disposed of in accordance with institutional, local, and national regulations. Do not dispose of this chemical down the drain[9]. It is recommended to use a licensed disposal company for hazardous waste[9]. The primary recommended disposal method for similar compounds is incineration[9].

By adhering to these guidelines, researchers can confidently handle (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, ensuring both personal safety and the integrity of their groundbreaking work.

References

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

  • The University of Edinburgh. (2024). Personal Protective Equipment. Health & Safety. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2025). Policy on the use of personal protective equipment and attire in laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[4,5-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC. Retrieved from [Link]

  • Boston University. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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(1H-Imidazo[4,5-b]pyridin-7-yl)methanol
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(1H-Imidazo[4,5-b]pyridin-7-yl)methanol
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